CuCN.2LiCl
Description
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Properties
CAS No. |
121340-53-2 |
|---|---|
Molecular Formula |
CCl2CuLi2N |
Molecular Weight |
174.4 g/mol |
IUPAC Name |
dilithium;dichlorocopper(1-);cyanide |
InChI |
InChI=1S/CN.2ClH.Cu.2Li/c1-2;;;;;/h;2*1H;;;/q-1;;;3*+1/p-2 |
InChI Key |
KHTJRUDVXXNFJZ-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].[C-]#N.Cl[Cu-]Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Copper(I) Cyanide Di(lithium chloride) Complex (CuCN·2LiCl)
For Researchers, Scientists, and Professionals in Chemical Synthesis
This technical guide provides an in-depth overview of the known physical and chemical properties of the copper(I) cyanide di(lithium chloride) complex, commonly formulated as CuCN·2LiCl. This reagent is a highly valuable tool in organic synthesis, primarily utilized for the preparation of organocopper reagents. The information herein is compiled to assist researchers in understanding its characteristics for safe and effective handling and application in experimental procedures.
Quantitative Physical and Chemical Data
The physical properties of CuCN·2LiCl are typically reported for its commercially available form, which is a solution in anhydrous tetrahydrofuran (B95107) (THF).
| Property | Value | Notes |
| Molecular Formula | CCl₂CuLi₂N or CuCN·2LiCl | [1][2][3] |
| Molecular Weight | 174.35 g/mol | [1][3][4] |
| Appearance | Gray to green to brown liquid[1] | A clear yellow-green solution is also described upon preparation[5]. |
| Form | Liquid solution[2][6] | Typically available in anhydrous tetrahydrofuran. |
| Density | 0.99 g/mL to 0.999 g/mL at 25 °C[1][2] | |
| Melting Point | Not Applicable | The complex is used in solution[1]. |
| Boiling Point | Not Applicable | The complex is used in solution[1]. |
| Solubility in Water | Not Applicable; Insoluble[1] | The parent compound, CuCN, is insoluble in water[7]. |
| Refractive Index | n20/D 1.442 | [1] |
| Flash Point | -17 °C | As a solution in THF[1][6]. |
Experimental Protocols
A standard and widely cited method for the preparation of a CuCN·2LiCl solution is detailed below. This protocol is crucial for researchers who wish to prepare the reagent in-house, ensuring its quality and reactivity for subsequent synthetic steps.
Preparation of a 1.0 M CuCN·2LiCl Solution in THF [8]
This procedure outlines the preparation of a 1.0 M stock solution of the copper complex.
Materials and Equipment:
-
Copper(I) cyanide (CuCN)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk tube
-
Vacuum line
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas source for inert atmosphere
Procedure:
-
Drying of Salts: In a Schlenk tube, combine copper(I) cyanide (CuCN, 7.17 g, 80 mmol) and lithium chloride (LiCl, 6.77 g, 160 mmol).
-
Heat the Schlenk tube containing the salts under vacuum at 140 °C for 5 hours to ensure all moisture is removed.
-
Dissolution: After the drying period, allow the Schlenk tube to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
Add 80 mL of dry THF to the Schlenk tube.
-
Stir the mixture until all the salts have completely dissolved, yielding a clear solution.
This resulting 1.0 M solution of CuCN·2LiCl is then ready for use in various chemical reactions, such as the preparation of organocuprates for cross-coupling reactions.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the preparation of the CuCN·2LiCl solution.
Caption: A flowchart illustrating the key stages for the laboratory preparation of a CuCN·2LiCl solution.
This guide provides essential information on the physical properties and preparation of CuCN·2LiCl. As with all chemical reagents, it is imperative to consult the relevant Safety Data Sheet (SDS) for comprehensive safety and handling information before use.
References
- 1. americanelements.com [americanelements.com]
- 2. Copper(I) cyanide di(lithium chloride) complex solution | Krackeler Scientific, Inc. [krackeler.com]
- 3. alfachemic.com [alfachemic.com]
- 4. in anhydrous tetrahydrofuran, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Copper(I) cyanide di(lithium chloride) complex solution Sigma-Aldrich [sigmaaldrich.com]
- 7. Copper(I) cyanide - Wikipedia [en.wikipedia.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
An In-depth Technical Guide to the Structure and Chemical Formula of Copper(I) Cyanide Di(lithium chloride) Complex (CuCN·2LiCl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the copper(I) cyanide di(lithium chloride) complex, denoted as CuCN·2LiCl. The document details its chemical formula, molecular weight, and its role as a significant reagent in organic synthesis. While the precise solid-state crystal structure of CuCN·2LiCl is not extensively documented in publicly available literature, this guide outlines a widely utilized experimental protocol for its in situ preparation in a tetrahydrofuran (B95107) (THF) solution. Furthermore, it discusses the applications of this complex, particularly in the formation of organocopper reagents, which are pivotal in the development of complex molecules, including active pharmaceutical ingredients.
Chemical Formula and Properties
The chemical formula for the copper(I) cyanide di(lithium chloride) complex is CuCN·2LiCl .[1][2][3] This formulation indicates a complex formed between one mole of copper(I) cyanide and two moles of lithium chloride.
Table 1: Physicochemical Properties of CuCN·2LiCl
| Property | Value | Reference |
| Chemical Formula | CuCN·2LiCl | [1][2][3] |
| Molecular Weight | 174.35 g/mol | |
| Appearance in THF solution | Clear yellow-green solution | [2] |
| Density (of THF solution) | 0.999 g/mL at 25 °C | [3] |
| Primary Application | Reagent for organocopper synthesis | [1][2][4] |
Structure and Coordination
The exact solid-state crystal structure of CuCN·2LiCl, including precise bond lengths, bond angles, and coordination geometries, is not well-documented in the reviewed scientific literature. It is important to note that this complex is almost exclusively prepared and used as a solution in tetrahydrofuran (THF).[2][5] In this state, it is understood to be a soluble copper(I) salt, which is crucial for its reactivity in organic synthesis.[2][4] The presence of lithium chloride is essential for solubilizing the otherwise poorly soluble copper(I) cyanide in THF.
While a definitive crystal structure is elusive, the chemistry of related copper(I) cyanide complexes often involves polymeric chains or networks where the cyanide group bridges copper centers. It is plausible that in solution, a dynamic equilibrium of various coordinated species exists.
Experimental Protocol: In Situ Preparation of CuCN·2LiCl in THF
The following is a detailed experimental protocol for the preparation of a CuCN·2LiCl solution in THF, adapted from established literature procedures.[2][5] This method is standard for generating the active reagent for subsequent reactions.
Materials:
-
Copper(I) cyanide (CuCN)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or other suitable reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Drying of Reagents:
-
In a Schlenk flask, add the required amount of lithium chloride (2 molar equivalents).
-
Heat the flask under vacuum at approximately 130-140 °C for at least 2 hours to ensure the lithium chloride is anhydrous.[5]
-
Allow the flask to cool to room temperature under an inert atmosphere.
-
-
Assembly and Addition of Copper(I) Cyanide:
-
Under a positive pressure of inert gas, add copper(I) cyanide (1 molar equivalent) to the flask containing the dried lithium chloride.
-
-
Solvent Addition and Complex Formation:
-
Add anhydrous THF to the flask via cannula or syringe.
-
Stir the mixture at room temperature. The dissolution of the salts and the formation of the soluble CuCN·2LiCl complex typically results in a clear yellow-green solution.[2]
-
Diagram 1: Experimental Workflow for the Preparation of CuCN·2LiCl Solution
Caption: Workflow for the in situ preparation of CuCN·2LiCl in THF.
Applications in Organic Synthesis
The primary utility of the CuCN·2LiCl complex is as a precursor for the preparation of organocopper reagents.[1][2][4] These reagents are less reactive and more selective than their organolithium or Grignard counterparts, making them invaluable in modern organic synthesis, including pharmaceutical development.
Key Reactions:
-
Transmetalation: CuCN·2LiCl readily undergoes transmetalation with organolithium or organomagnesium (Grignard) reagents to form higher-order cyanocuprates (R₂Cu(CN)Li₂) or lower-order cuprates (RCu(CN)Li).
-
Conjugate Addition: These organocuprate reagents are extensively used for 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds.
-
Substitution Reactions: They are also employed in various substitution reactions.
Diagram 2: Role of CuCN·2LiCl in Organocuprate Formation and Reaction
Caption: Pathway from CuCN·2LiCl to C-C bond formation via an organocuprate.
Conclusion
The copper(I) cyanide di(lithium chloride) complex, CuCN·2LiCl, is a reagent of significant importance in organic synthesis. While its solid-state structure remains to be fully elucidated in the available literature, its chemical formula and properties in solution are well-established. The provided experimental protocol for its in situ preparation offers a practical guide for researchers. The utility of CuCN·2LiCl in forming versatile organocopper reagents underscores its continued relevance in the synthesis of complex organic molecules, with direct applications in fields such as drug discovery and development. Future research into the precise structure of this complex, both in solution and in the solid state, would be beneficial for a more complete understanding of its reactivity.
References
An In-depth Technical Guide to the Synthesis and Preparation of CuCN·2LiCl Solution
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and preparation of the Copper(I) Cyanide Di(Lithium Chloride) complex solution, a critical reagent in modern organic synthesis. The increased solubility and reactivity imparted by lithium chloride make this complex invaluable for the preparation of highly functionalized organocopper reagents.
Core Concepts and Significance
Copper(I) cyanide (CuCN) is a foundational salt for the preparation of organocuprates. However, its poor solubility in common ethereal solvents like tetrahydrofuran (B95107) (THF) limits its utility and the reproducibility of reactions. The addition of lithium chloride (LiCl) results in the formation of a soluble complex, CuCN·2LiCl, which readily dissolves in THF.[1][2] This solution serves as a superior precursor for generating organocopper(I) reagents through transmetalation with organozinc (organozincates) or organomagnesium (Grignard) reagents.[3][4][5] The resulting highly functionalized copper reagents, often termed Knochel-type cuprates, exhibit enhanced reactivity and tolerance for a wide array of functional groups, making them essential tools in the synthesis of complex molecules for pharmaceutical and materials science applications.
Key Properties and Safety Information
A summary of the essential chemical and safety data for the CuCN·2LiCl complex is presented below. The solution is typically prepared in anhydrous THF.
| Property | Data | Citation(s) |
| Linear Formula | CuCN·2LiCl | [3][6] |
| Molecular Weight | 174.35 g/mol | [3][4] |
| Typical Form | Liquid solution in anhydrous tetrahydrofuran (THF) | [3] |
| Typical Density | ~0.999 g/mL at 25 °C | [3] |
| Primary Application | Precursor for organocopper and organocuprate(I) reagents | [3][4][6] |
| GHS Pictograms | Flame, Skull and Crossbones, Health Hazard, Environment | [3] |
| Signal Word | Danger | |
| Hazard Statements | H225, H300+H310+H330, H315, H319, H335, H351, H410 | |
| Precautionary Statements | P210, P260, P280, P301+P310+P330, P303+P361+P353, P304+P340+P310 |
Experimental Protocols
The preparation of CuCN·2LiCl requires strict anhydrous and anaerobic conditions, typically achieved using Schlenk line techniques or within a glovebox.
Protocol 1: Standard Preparation of 1.0 M CuCN·2LiCl in THF
This protocol is a widely cited method for generating a 1.0 M stock solution.[1]
Materials and Equipment:
-
Copper(I) cyanide (CuCN)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk tube or flask equipped with a magnetic stir bar
-
Vacuum line (Schlenk line)
-
Heating mantle or oil bath
-
Argon or Nitrogen source
Procedure:
-
Drying of Salts: Place copper(I) cyanide (CuCN, 7.17 g, 80 mmol) and lithium chloride (LiCl, 6.77 g, 160 mmol) into a dry Schlenk tube.[1]
-
Heat the Schlenk tube containing the salts under a dynamic vacuum at 140 °C for 5 hours to ensure all moisture is removed.[1]
-
Dissolution: After the drying period, allow the flask to cool to room temperature under an inert atmosphere (Argon).[1]
-
Add 80 mL of anhydrous THF to the flask via syringe or cannula.[1]
-
Stir the mixture at room temperature until all the salts have completely dissolved, resulting in a clear, often yellow-green, solution.[1][2] The solution is now ready for use.
Protocol 2: Alternative Drying Procedure
An alternative procedure involves drying the more hygroscopic LiCl separately before the addition of CuCN.
Procedure:
-
Drying LiCl: Add lithium chloride (4.59 g, 108 mmol) to a dry, three-necked round-bottomed flask.[2]
-
Heat the flask under vacuum (e.g., 0.1 mmHg) at 130 °C for 2 hours.[2]
-
Complex Formation: Cool the flask to 25 °C and flush with argon.[2]
-
Add copper(I) cyanide (4.84 g, 54 mmol) to the flask containing the dried LiCl.[2] Note: CuCN is not significantly hygroscopic and may not require pre-drying.[2]
-
Add 40 mL of anhydrous THF and stir for approximately 15 minutes to obtain the clear solution of the complex.[2]
Quantitative Data for Synthesis
The following table summarizes reagent quantities from cited experimental protocols for preparing solutions of specific molarities.
| Parameter | Protocol 1 | Protocol 2 (Calculated for 1.0 M) |
| Target Molarity | 1.0 M | ~1.0 M (based on CuCN) |
| CuCN | 7.17 g (80 mmol)[1] | 4.84 g (54 mmol)[2] |
| LiCl | 6.77 g (160 mmol)[1] | 4.59 g (108 mmol)[2] |
| Solvent (THF) | 80 mL[1] | ~54 mL (to achieve 1.0 M) |
| CuCN:LiCl Ratio | 1 : 2 | 1 : 2 |
| Drying Conditions | Co-dried at 140 °C for 5h[1] | LiCl dried at 130 °C for 2h[2] |
Workflow and Application Visualizations
The following diagrams illustrate the synthesis process and the subsequent application of the CuCN·2LiCl solution in a typical cross-coupling reaction.
Caption: Workflow for the synthesis of CuCN·2LiCl solution.
Caption: General application workflow for CuCN·2LiCl in cross-coupling.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. in anhydrous tetrahydrofuran, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 4. alfachemic.com [alfachemic.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper(I) cyanide di(lithium chloride) complex solution | Krackeler Scientific, Inc. [krackeler.com]
Technical Guide: Copper(I) Cyanide-Lithium Chloride Complex (CuCN·2LiCl)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the copper(I) cyanide-lithium chloride complex (CuCN·2LiCl), a versatile and widely utilized reagent in organic synthesis. The document outlines its key physicochemical properties, provides detailed experimental protocols for its preparation and use, and illustrates its synthetic applications.
Core Properties of CuCN·2LiCl
The copper(I) cyanide-lithium chloride complex is a highly valuable reagent, primarily employed for the preparation of organocopper compounds. Its enhanced solubility in ethereal solvents, such as tetrahydrofuran (B95107) (THF), compared to copper(I) cyanide alone, makes it an indispensable tool for a variety of carbon-carbon bond-forming reactions.
Quantitative Data Summary
The fundamental properties of CuCN·2LiCl are summarized in the table below for quick reference.
| Property | Value | Citations |
| CAS Number | 121340-53-2 | [1] |
| Molecular Weight | 174.35 g/mol | [1][2][3][4][5][6] |
| Linear Formula | CuCN·2LiCl | [1][3][4][6] |
| Appearance | Typically a gray to green to brown liquid when in solution. | [1] |
| Density (of solution) | ~0.99 g/mL at 25 °C (for a solution in THF) | [1][3][4][6] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthesis. The following section provides a standard protocol for the preparation of a CuCN·2LiCl solution and its subsequent use in a cross-coupling reaction.
Preparation of a 1.0 M CuCN·2LiCl Solution in THF
This protocol details the preparation of a stock solution of CuCN·2LiCl, which can be used in various subsequent reactions.
Materials:
-
Copper(I) cyanide (CuCN)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
-
Vacuum line
-
Heating mantle
Procedure:
-
In a Schlenk flask, combine copper(I) cyanide (CuCN, 7.17 g, 80 mmol) and lithium chloride (LiCl, 6.77 g, 160 mmol).[7]
-
Dry the mixture under vacuum at 140 °C for 5 hours.[7]
-
After cooling the flask to room temperature under an inert atmosphere (e.g., argon), add 80 mL of dry THF.[7]
-
Stir the mixture until all the salts have completely dissolved to yield a 1.0 M solution of CuCN·2LiCl.[7]
Application in Copper-Mediated Cross-Coupling Reactions
CuCN·2LiCl is frequently used to facilitate the cross-coupling of organometallic reagents with organic halides. This example describes a general procedure for the cross-coupling of functionalized arylmagnesium reagents with alkyl iodides.
Materials:
-
A solution of the functionalized arylmagnesium reagent
-
A solution of CuCN·2LiCl (e.g., the 1.0 M solution prepared above)
-
An alkyl iodide
-
Anhydrous THF
Procedure:
-
To a solution of the functionalized arylmagnesium halide in THF, add a catalytic amount of the CuCN·2LiCl solution (typically 20 mol %).[8]
-
Add the primary alkyl iodide to the reaction mixture.[8]
-
The reaction is typically stirred at a low temperature (e.g., -5 °C) for 20-24 hours.[8]
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) and the product is extracted with an organic solvent.[7]
Synthetic Pathway Visualization
The role of CuCN·2LiCl in the formation of organocopper reagents and their subsequent reactions can be visualized as a clear workflow.
Caption: Synthetic workflow using CuCN·2LiCl.
The above diagram illustrates the central role of CuCN·2LiCl in mediating the formation of a highly reactive organocopper intermediate from a more common organometallic precursor, such as an organozinc or Grignard reagent.[2][3][4] This intermediate then readily reacts with an electrophile to form the desired carbon-carbon bond. This methodology is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.[9]
References
- 1. americanelements.com [americanelements.com]
- 2. alfachemic.com [alfachemic.com]
- 3. Copper(I) cyanide di(lithium chloride) complex solution Sigma-Aldrich [sigmaaldrich.com]
- 4. Copper(I) cyanide di(lithium chloride) complex solution | Krackeler Scientific, Inc. [krackeler.com]
- 5. in anhydrous tetrahydrofuran, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Copper(I) cyanide di(lithium chloride) complex solution Sigma-Aldrich [sigmaaldrich.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides [organic-chemistry.org]
The Advent of a Superior Reagent: A Technical Guide to the Discovery and Application of CuCN·2LiCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, pivotal to the construction of complex molecules, including active pharmaceutical ingredients. Within the arsenal (B13267) of organometallic reagents, organocuprates have long been valued for their unique reactivity and selectivity. This technical guide delves into the discovery and history of a significant advancement in this class of reagents: the copper(I) cyanide-dilithium chloride complex (CuCN·2LiCl). We will explore its development, from the early days of Gilman reagents to the pivotal innovation of utilizing lithium chloride for enhanced solubility and reactivity. This guide provides detailed experimental protocols, comparative quantitative data, and mechanistic insights to equip researchers with a comprehensive understanding and practical knowledge of this indispensable synthetic tool.
A Historical Perspective: From Gilman Reagents to Solubilized Cyanocuprates
The journey to the highly versatile CuCN·2LiCl reagent is built upon a rich history of organocopper chemistry.
The Era of Gilman Reagents
In the 1940s and 1950s, Henry Gilman pioneered the development of diorganocopper reagents with the general formula R₂CuLi, which became known as Gilman reagents .[1] These were typically prepared by the reaction of two equivalents of an organolithium reagent with a copper(I) halide, such as copper(I) iodide (CuI).[1][2] Gilman reagents proved to be exceptional nucleophiles for a variety of transformations, including conjugate additions to α,β-unsaturated carbonyl compounds and SN2 reactions, offering a milder alternative to the more reactive organolithium and Grignard reagents.[1][2]
The Introduction of Cyanocuprates
A significant evolution in organocuprate chemistry was the introduction of copper(I) cyanide (CuCN) as the copper source. This led to the formation of cyanocuprates, including so-called "higher-order" cyanocuprates, which were proposed to have the general formula R₂Cu(CN)Li₂.[3] These reagents often exhibited enhanced reactivity and thermal stability compared to their Gilman counterparts. However, a major practical limitation of CuCN was its poor solubility in ethereal solvents like tetrahydrofuran (B95107) (THF), which are commonly used for these reactions. This often resulted in heterogeneous reaction mixtures and limited the reproducibility and scope of their application.
The LiCl Breakthrough: The Birth of CuCN·2LiCl
The landscape of organocopper chemistry was transformed by the work of Paul Knochel and his research group. They discovered that the addition of lithium chloride (LiCl) dramatically enhances the solubility of CuCN in THF.[4] This led to the development of a stable, soluble, and highly reactive complex, CuCN·2LiCl .[4][5] This homogenous solution of the copper salt allows for facile and reproducible generation of a wide array of functionalized organocopper reagents through transmetalation from more readily prepared organozinc or organomagnesium precursors.[4][5] The ability to prepare and utilize organocopper reagents bearing sensitive functional groups, such as esters and nitriles, at temperatures where they would not be stable using traditional organolithium-based methods, marked a paradigm shift in the field.[4][5]
Quantitative Performance Analysis
The superior performance of CuCN·2LiCl is evident in its ability to facilitate challenging cross-coupling and conjugate addition reactions with high efficiency, often under mild conditions and with excellent functional group tolerance.
Table 1: Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Alkyl Iodides
| Entry | Arylmagnesium Reagent | Alkyl Iodide | Method | Yield (%) |
| 1 | 4-EtO₂C-C₆H₄-MgBr | ICH₂(CH₂)₂CO₂Et | A | 89 |
| 2 | 4-EtO₂C-C₆H₄-MgBr | ICH₂(CH₂)₂CO₂Et | B | 63 |
| 3 | 4-NC-C₆H₄-MgBr | ICH₂(CH₂)₃Cl | A | 85 |
| 4 | 4-NC-C₆H₄-MgBr | ICH₂(CH₂)₃Cl | B | 58 |
| 5 | 3-NC-C₆H₄-MgBr | ICH₂(CH₂)₂Ph | A | 88 |
| 6 | 3-NC-C₆H₄-MgBr | ICH₂(CH₂)₂Ph | B | 61 |
| 7 | 4-PivO-C₆H₄-MgBr | ICH₂(CH₂)₃OTBS | A | 86 |
| 8 | 4-PivO-C₆H₄-MgBr | ICH₂(CH₂)₃OTBS | B | 55 |
*Method A: 1 equiv CuCN·2LiCl, 1.9 equiv P(OMe)₃, 20 °C, 2–8 h.[5] *Method B: 0.2 equiv CuCN·2LiCl, -5 °C, 20–24 h.[5]
Table 2: Conjugate Addition of Organocopper Reagents to Thiochromone
| Entry | Organometallic Precursor | Copper Source | Additive | Yield (%) |
| 1 | n-BuLi | CuCN/LiCl | TMSCl | 89 |
| 2 | n-BuLi | CuI | TMSCl | 75 |
| 3 | n-BuMgCl | 0.2 equiv CuCN·2LiCl | TMSCl | 89 |
| 4 | PhMgCl | 0.2 equiv CuCN·2LiCl | TMSCl | 82 |
*Data compiled from references[6] and[7].
Mechanistic Insights and Visualized Workflows
The efficacy of CuCN·2LiCl stems from its ability to readily form soluble and highly reactive organocopper species. The general mechanism involves a transmetalation step followed by reaction with an electrophile.
General Workflow for CuCN·2LiCl Mediated Reactions
The following diagram illustrates the central role of CuCN·2LiCl in preparing functionalized organocopper reagents from organomagnesium (Grignard) or organozinc precursors, which are then intercepted by various electrophiles.
Caption: General workflow for the formation and reaction of organocopper reagents using CuCN·2LiCl.
Mechanism of Catalytic Cross-Coupling
In the presence of a catalytic amount of CuCN·2LiCl, a plausible mechanism for the cross-coupling of an organomagnesium reagent (R¹-MgX) with an organic halide (R²-X) involves a Cu(I)/Cu(III) cycle.
Caption: Proposed catalytic cycle for the CuCN·2LiCl-mediated cross-coupling reaction.
Mechanism of Conjugate Addition
The conjugate addition of organocuprates to α,β-unsaturated carbonyls is thought to proceed via initial coordination of the copper reagent to the double bond, followed by formation of a Cu(III) intermediate and subsequent reductive elimination to form a lithium enolate, which is then protonated upon workup.
Caption: Stepwise mechanism for the conjugate addition of an organocopper reagent to an enone.
Detailed Experimental Protocols
The following protocols are representative of the preparation and use of CuCN·2LiCl. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Preparation of a 1.0 M Solution of CuCN·2LiCl in THF
This procedure provides a stock solution of the reagent that is stable for several months when stored under an inert atmosphere.
Materials:
-
Copper(I) cyanide (CuCN), 7.17 g, 80 mmol
-
Lithium chloride (LiCl), 6.77 g, 160 mmol
-
Anhydrous Tetrahydrofuran (THF), 80 mL
-
Schlenk tube equipped with a magnetic stir bar
Procedure:
-
Place CuCN and LiCl into the Schlenk tube.
-
Heat the flask to 140 °C under vacuum for 5 hours to ensure all components are rigorously dried.[8]
-
Allow the flask to cool to room temperature under an inert atmosphere.
-
Add 80 mL of anhydrous THF via syringe.[8]
-
Stir the mixture at room temperature until all the salts have dissolved, resulting in a clear to pale yellow solution.[8]
Protocol for a Catalytic Cross-Coupling Reaction
This procedure describes a typical copper-catalyzed cross-coupling of a functionalized arylmagnesium reagent with an alkyl iodide.[5]
Materials:
-
Functionalized aryl iodide (2.48 mmol)
-
Isopropylmagnesium bromide (1.6 M in THF, 1.03 equiv)
-
1.0 M solution of CuCN·2LiCl in THF (0.2 equiv)
-
Alkyl iodide (0.8 equiv)
-
Anhydrous THF
-
Standard flame-dried glassware for Grignard reactions
Procedure:
-
In a flame-dried flask under argon, dissolve the aryl iodide in anhydrous THF.
-
Cool the solution to -25 °C.
-
Slowly add the isopropylmagnesium bromide solution, maintaining the internal temperature below -20 °C.
-
Stir the resulting arylmagnesium solution at -20 °C for 30 minutes.
-
Add the CuCN·2LiCl solution (0.2 equiv), followed by the alkyl iodide (0.8 equiv).[5]
-
Maintain the reaction temperature at -5 °C and stir for 20-24 hours.[5]
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol for Acylation of an Organomagnesium Reagent
This protocol outlines the acylation of a freshly prepared Grignard or organozinc reagent.[8]
Materials:
-
Freshly prepared organomagnesium or organozinc reagent (2.0 mmol)
-
1.0 M solution of CuCN·2LiCl in THF (0.4 mL, 0.4 mmol, 20 mol%)
-
Acid chloride (1.4 mmol)
-
Anhydrous THF
Procedure:
-
To the freshly prepared organomagnesium or organozinc reagent in THF, add the CuCN·2LiCl solution (20 mol%).[8]
-
Stir the mixture for 15 minutes at room temperature.
-
Add the corresponding acid chloride (1.4 mmol).[8]
-
Stir the reaction at 25 °C for the required time (typically 1-3 hours, monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform a standard aqueous workup and purification by flash column chromatography.
Conclusion
The development of CuCN·2LiCl by Paul Knochel and his coworkers represents a landmark achievement in organometallic chemistry. The simple yet profound innovation of using lithium chloride to solubilize copper(I) cyanide has provided synthetic chemists with a powerful, versatile, and user-friendly tool for the construction of complex organic molecules. Its ability to generate functionalized organocopper reagents under mild conditions has broadened the scope of carbon-carbon bond-forming reactions, making it an indispensable reagent in both academic research and the pharmaceutical industry. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate the broader adoption and effective utilization of this exceptional reagent.
References
- 1. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 2. Gilman reagent toward the synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07359A [pubs.rsc.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones | MDPI [mdpi.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
An In-depth Technical Guide to the Solubility of Copper(I) Cyanide-Lithium Chloride Complex in Tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preparation and solubility of the copper(I) cyanide-dilithium chloride (CuCN·2LiCl) complex in tetrahydrofuran (B95107) (THF). This reagent is a cornerstone in modern organic synthesis, particularly in the formation of organocopper reagents for various coupling reactions. Understanding its solubility and preparation is critical for its effective application in research and development.
Quantitative Solubility Data
| Parameter | Value | Unit | Notes |
| Target Concentration | 1.0 | M (mol/L) | A commonly prepared and stable concentration for synthetic applications.[1] |
| Solute | CuCN·2LiCl | - | Copper(I) cyanide-dilithium chloride complex. |
| Solvent | Tetrahydrofuran (THF) | - | Anhydrous THF is crucial for stability and reactivity.[1] |
| Temperature | Ambient | °C | The dissolution is typically performed at room temperature after initial heating for drying.[1] |
Table 1: Quantitative Parameters for the Preparation of a 1.0 M CuCN·2LiCl Solution in THF
Experimental Protocols
The following section details the established laboratory procedure for the preparation of a 1.0 M solution of CuCN·2LiCl in anhydrous THF. Adherence to anhydrous and anaerobic conditions is paramount to ensure the quality and reactivity of the resulting solution.
Protocol: Preparation of a 1.0 M CuCN·2LiCl Solution in THF [1]
Materials:
-
Copper(I) cyanide (CuCN)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or tube
-
Magnetic stirrer and stir bar
-
Vacuum line
-
Heating mantle or oil bath
-
Argon or nitrogen gas supply
Procedure:
-
Drying of Salts: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine CuCN (1.0 equivalent) and LiCl (2.0 equivalents).
-
Heat the flask to 140 °C under high vacuum for a period of 5 hours to ensure the removal of any residual water.
-
Dissolution: Allow the flask to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
To the dried salts, add the required volume of anhydrous THF to achieve a final concentration of 1.0 M.
-
Stir the mixture at room temperature until all the salts have completely dissolved, resulting in a clear, often yellow-green, solution.[2]
-
Storage: The resulting solution should be stored under an inert atmosphere to prevent degradation.
Visualized Workflows
To further elucidate the practical aspects of preparing and utilizing the CuCN·2LiCl solution, the following diagrams illustrate the key experimental workflows.
Applications and Chemical Context
The high solubility of the CuCN·2LiCl complex in THF is fundamental to its utility in organic synthesis. This solution serves as a precursor for the formation of highly reactive organocopper reagents through transmetalation with organometallic compounds such as Grignard reagents (RMgX) or organozinc reagents (RZnX).[2][3][4] The resulting copper species, often formulated as RCu(CN)ZnX or similar, are potent nucleophiles used in a variety of carbon-carbon bond-forming reactions, including conjugate additions, substitutions, and cross-coupling reactions.[2][3][4] The presence of LiCl is crucial as it breaks up the polymeric structure of copper cyanide, rendering it soluble and enhancing its reactivity. The use of a pre-formed, stable solution of CuCN·2LiCl offers significant advantages in terms of reproducibility and convenience in these synthetic transformations.
References
Spectroscopic Characterization of CuCN·2LiCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gilman cuprate (B13416276) precursor, copper(I) cyanide di(lithium chloride) complex (CuCN·2LiCl), is a highly valuable reagent in organic synthesis. Its enhanced solubility in ethereal solvents like tetrahydrofuran (B95107) (THF), compared to copper(I) cyanide (CuCN) alone, facilitates the formation of organocopper reagents crucial for various carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2][3] A thorough understanding of its spectroscopic properties is essential for in-situ reaction monitoring, quality control, and mechanistic studies. This technical guide provides a summary of available spectroscopic data for CuCN·2LiCl, detailed experimental protocols for its preparation and characterization, and best practices for spectroscopic analysis.
Data Presentation
While extensive spectroscopic data for CuCN·2LiCl is not widely available in the public domain, infrared (IR) spectroscopy has been utilized to characterize its solution-phase behavior.
Table 1: Infrared Spectroscopic Data for CuCN·2LiCl
| Spectroscopic Technique | Solvent | Peak (ν CN) / cm⁻¹ | Reference |
| Infrared (IR) | THF | 2150 | [4] |
Note: The IR absorption peak corresponds to the cyanide (C≡N) stretching frequency. This peak is sensitive to the coordination environment of the cyanide ligand.
Experimental Protocols
Preparation of a 1.0 M CuCN·2LiCl Solution in THF
This protocol is adapted from the procedure described by Knochel and coworkers.[5]
Materials:
-
Copper(I) cyanide (CuCN), 7.17 g, 80 mmol
-
Lithium chloride (LiCl), 6.77 g, 160 mmol
-
Anhydrous tetrahydrofuran (THF), 80 mL
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine CuCN and LiCl.
-
Heat the Schlenk tube to 140 °C under vacuum for 5 hours to ensure all components are thoroughly dried.
-
Allow the flask to cool to room temperature under the inert atmosphere.
-
Add 80 mL of anhydrous THF to the flask.
-
Stir the mixture at room temperature until all the salts have dissolved, yielding a clear, often yellow-green, 1.0 M solution of CuCN·2LiCl.[4][5]
Diagram of the Preparation Workflow:
Caption: Workflow for the preparation of a CuCN·2LiCl solution.
Spectroscopic Characterization Protocols
While published NMR and Raman spectra specifically for CuCN·2LiCl are scarce, the following represents best-practice methodologies for their acquisition.
1. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a liquid-nitrogen-cooled MCT detector is suitable. For in-situ monitoring of reactions at low temperatures, a cryostat and a liquid-cell with IR-transparent windows (e.g., KBr or NaCl) are necessary.
-
Sample Preparation:
-
Under an inert atmosphere, transfer a small aliquot of the prepared CuCN·2LiCl solution in THF into the liquid cell.
-
The nominal path length of the cell should be chosen based on the concentration of the solution (e.g., 0.01-0.02 cm for a 0.1 M solution).[4]
-
-
Data Acquisition:
-
Record a background spectrum of the pure solvent (anhydrous THF) at the desired temperature.
-
Acquire the sample spectrum under the same conditions.
-
The final spectrum is obtained by subtracting the solvent spectrum from the sample spectrum.
-
For low-temperature measurements, such as -78 °C, allow the sample to thermally equilibrate before measurement.[4]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Acquiring high-quality NMR spectra of copper(I) complexes can be challenging due to the quadrupolar nature of both copper isotopes (⁶³Cu and ⁶⁵Cu), which can lead to broad signals.[2][6]
-
Instrumentation: A high-field NMR spectrometer is recommended to improve resolution and sensitivity. A variable temperature probe is also beneficial.
-
Sample Preparation:
-
Prepare the NMR sample in a flame-dried NMR tube under an inert atmosphere.
-
Use deuterated, anhydrous THF (THF-d₈) as the solvent.
-
Concentrations should be as high as solubility permits to maximize signal-to-noise.
-
-
¹³C NMR:
-
A standard proton-decoupled ¹³C NMR experiment can be performed.
-
The chemical shift of the cyanide carbon is expected to be observed. The exact chemical shift will be influenced by the coordination to copper and lithium ions.
-
-
¹⁵N NMR:
-
Due to the low natural abundance and low gyromagnetic ratio of ¹⁵N, direct detection is challenging.[7]
-
Inverse-detected techniques like ¹H-¹⁵N HSQC or HMBC are not applicable as there are no protons directly bonded to the nitrogen in the cyanide ligand.
-
Direct ¹⁵N NMR acquisition will likely require a ¹⁵N-enriched Cu¹⁵CN sample and a very long acquisition time.
-
-
⁶³Cu/⁶⁵Cu NMR:
-
Both ⁶³Cu and ⁶⁵Cu are NMR active, with ⁶³Cu being more sensitive and ⁶⁵Cu typically yielding slightly narrower lines.[2]
-
Due to the quadrupolar nature of these nuclei, the signals are expected to be very broad.[6]
-
Specialized solid-state NMR techniques or solution NMR at very low temperatures might be necessary to observe a signal. The chemical shift will be highly dependent on the coordination environment.
-
3. Raman Spectroscopy
-
Instrumentation: A Raman spectrometer with a suitable laser excitation wavelength (e.g., 514.5 nm or 785 nm) to minimize fluorescence. A low-temperature stage would be required for measurements below ambient temperature.
-
Sample Preparation:
-
The CuCN·2LiCl solution in THF can be analyzed in a sealed glass capillary or NMR tube.
-
The sample should be kept under an inert atmosphere to prevent degradation.
-
-
Data Acquisition:
-
Acquire a spectrum of the pure solvent for subtraction.
-
The ν(CN) stretching mode is expected to be Raman active and would provide complementary information to the IR spectrum.
-
Application in Synthesis: Formation of Organocopper Reagents
The primary utility of CuCN·2LiCl is in the transmetalation with organometallic reagents (e.g., Grignard or organozinc reagents) to form highly reactive organocopper species.[3][4]
Diagram of a General Reaction Pathway:
Caption: General pathway for the formation of an organocopper reagent.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. (Cu) Copper NMR [chem.ch.huji.ac.il]
- 3. Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Solid-state (63)Cu and (65)Cu NMR spectroscopy of inorganic and organometallic copper(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. magritek.com [magritek.com]
The Role of Lithium Chloride in the Solubilization of Copper Cyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of lithium chloride in the solubilization of copper cyanide, a process of significant importance in modern synthetic chemistry. The formation of soluble copper cyanide complexes facilitated by lithium chloride has paved the way for more efficient and versatile applications of organocopper reagents in the synthesis of complex molecules, including active pharmaceutical ingredients. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols for the preparation of the widely used CuCN·2LiCl complex, and its applications in organic synthesis.
Introduction: The Challenge of Copper Cyanide Solubility
Copper(I) cyanide (CuCN) is a crucial reagent in a variety of organic transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. However, its utility is often hampered by its polymeric structure and consequent insolubility in many common organic solvents.[1] This low solubility poses a significant challenge for its effective use in homogeneous reaction mixtures, leading to issues with reactivity, reproducibility, and reaction kinetics. To overcome this limitation, various methods have been developed to bring CuCN into solution. Among these, the use of lithium chloride (LiCl) has emerged as a highly effective and widely adopted strategy. The addition of LiCl to CuCN in solvents like tetrahydrofuran (B95107) (THF) leads to the formation of a soluble complex, often denoted as CuCN·2LiCl, which exhibits enhanced reactivity and broader applicability in synthetic protocols.[2][3][4]
Mechanism of Solubilization: Formation of a Soluble Complex
The solubilization of copper cyanide by lithium chloride is achieved through the formation of a stable, soluble complex.[5] In the presence of lithium chloride, the polymeric chain structure of solid CuCN is broken down. The chloride ions from LiCl coordinate to the copper(I) centers, and the lithium ions interact with the cyanide ligands. This process results in the formation of a discrete, monomeric, or dimeric cyanocuprate species that is readily soluble in ethereal solvents like THF. The most commonly utilized formulation is a 2:1 molar ratio of LiCl to CuCN, which forms the highly soluble CuCN·2LiCl complex.[2][4] This complex is a valuable precursor for the preparation of organocopper(I) and organocuprate(I) reagents.[6][7][8]
The formation of this soluble complex can be represented by the following simplified equation:
CuCN(s) + 2LiCl(s) --(THF)--> [Li(THF)n]+[Cu(CN)Cl2]- or other related soluble species.
The exact structure of the soluble species in solution can be complex and may vary depending on the solvent and concentration. However, the key to the enhanced solubility and reactivity is the disruption of the insoluble polymeric CuCN lattice and the formation of these discrete, solvent-stabilized cyanocuprate complexes.
Quantitative Data: Preparation of a Standardized Solution
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Molar Ratio | Moles (for 80 mL of 1.0 M solution) | Mass (g) |
| Copper(I) Cyanide | CuCN | 89.56 | 1 | 0.080 | 7.17 |
| Lithium Chloride | LiCl | 42.39 | 2 | 0.160 | 6.77 |
| Tetrahydrofuran | C4H8O | 72.11 | - | - | 80 mL |
Experimental Protocol: Preparation of 1.0 M CuCN·2LiCl in THF
The following protocol is a detailed methodology for the preparation of a 1.0 M solution of the copper(I) cyanide-dilithium chloride complex in tetrahydrofuran, based on established literature procedures.[2][4]
Materials and Equipment:
-
Copper(I) cyanide (CuCN)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or other suitable flame-dried glassware
-
Magnetic stirrer and stir bar
-
Vacuum line
-
Heating mantle or oil bath
-
Argon or nitrogen gas supply for inert atmosphere
Procedure:
-
Drying of Reagents:
-
Dissolution:
-
Allow the flask to cool to room temperature under vacuum and then backfill with an inert atmosphere (argon or nitrogen).[2]
-
Add 80 mL of dry THF to the flask via a syringe or cannula.[2]
-
Stir the mixture at room temperature until all the salts have completely dissolved. This may take some time. The resulting solution should be clear, with a yellowish-green hue.[4]
-
-
Storage and Handling:
-
The resulting 1.0 M solution of CuCN·2LiCl in THF should be stored under an inert atmosphere to prevent decomposition.
-
This solution is a useful precursor for the synthesis of organocopper(I) and organocuprate(I) reagents.[8]
-
Safety Precautions:
-
Copper cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Work under an inert atmosphere to handle the anhydrous and air-sensitive reagents.
-
THF is a flammable solvent.
Visualizations: Workflow and Application
The following diagrams illustrate the experimental workflow for the preparation of the CuCN·2LiCl solution and its subsequent application in a typical cross-coupling reaction.
Caption: Experimental workflow for the preparation of a 1.0 M CuCN·2LiCl solution in THF.
Caption: Generalized scheme for the application of CuCN·2LiCl in a cross-coupling reaction.
Applications in Organic Synthesis
The solubilized CuCN·2LiCl complex is a cornerstone reagent in modern organic synthesis, primarily for the preparation of highly functionalized organocopper reagents. These reagents participate in a wide array of chemical transformations, including:
-
Cross-Coupling Reactions: The CuCN·2LiCl complex is extensively used, often in catalytic amounts, to mediate the cross-coupling of organomagnesium (Grignard) reagents with various electrophiles like alkyl and benzylic halides.[3][9] This methodology allows for the formation of new carbon-carbon bonds under mild conditions and with excellent functional group tolerance.[3]
-
Acylations and Allylations: The complex facilitates the acylation and allylation of organometallic reagents.[2]
-
Conjugate Additions: Organocopper reagents derived from CuCN·2LiCl are effective nucleophiles in 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds.[10]
-
Preparation of Functionalized Organometallic Reagents: The use of LiCl is crucial in the preparation of highly functionalized benzylic zinc chlorides, which can then be transmetalated with CuCN·2LiCl for subsequent reactions.[10]
The enhanced reactivity and solubility imparted by the LiCl complexation allow these reactions to proceed with higher yields and selectivity compared to using insoluble CuCN.
Conclusion
The use of lithium chloride to solubilize copper cyanide represents a significant advancement in the field of synthetic organic chemistry. The formation of the stable and soluble CuCN·2LiCl complex has transformed CuCN from a poorly soluble, often sluggish reagent into a versatile and highly reactive tool for the construction of complex organic molecules. The well-defined protocol for the preparation of the 1.0 M CuCN·2LiCl solution in THF provides researchers with a reliable and reproducible method to access the benefits of soluble copper cyanide. As the demand for more efficient and selective synthetic methodologies continues to grow, particularly in the pharmaceutical industry, the role of lithium chloride in unlocking the full potential of copper cyanide chemistry will undoubtedly remain of paramount importance.
References
- 1. Copper cyanide | CCuN | CID 11009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thomassci.com [thomassci.com]
- 7. alfachemic.com [alfachemic.com]
- 8. Copper(I) cyanide di(lithium chloride) complex solution | Krackeler Scientific, Inc. [krackeler.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for CuCN·2LiCl Mediated Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting cross-coupling reactions mediated by the copper(I) cyanide-lithium chloride complex (CuCN·2LiCl). This reagent facilitates the formation of carbon-carbon bonds under mild conditions, demonstrating broad functional group tolerance, making it a valuable tool in organic synthesis and drug discovery.
Introduction
Transition metal-catalyzed cross-coupling reactions are fundamental for the construction of complex organic molecules. The use of copper-based reagents has gained significant traction due to their unique reactivity and cost-effectiveness. The soluble CuCN·2LiCl complex, developed by Knochel and coworkers, has proven to be a highly effective mediator for the cross-coupling of a wide range of organometallic reagents with organic electrophiles. This complex allows for smooth transmetalation and subsequent coupling, even with thermally sensitive or highly functionalized substrates.[1][2]
This document outlines the preparation of the CuCN·2LiCl solution and provides detailed protocols for its application in cross-coupling reactions involving organomagnesium (Grignard) and organozinc reagents.
Data Presentation
Table 1: Stoichiometric vs. Catalytic CuCN·2LiCl in the Cross-Coupling of Arylmagnesium Reagents with Alkyl Halides[1]
| Entry | Arylmagnesium Reagent | Alkyl Halide | Method | CuCN·2LiCl (equiv.) | Additive (equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-MeOC₆H₄MgBr | ICH₂(CH₂)₂CO₂Et | A | 1.0 | P(OMe)₃ (1.9) | 20 | 2 | 85 |
| 2 | 4-MeOC₆H₄MgBr | ICH₂(CH₂)₂CO₂Et | B | 0.2 | None | -5 | 24 | 60 |
| 3 | 4-NCC₆H₄MgBr | ICH₂(CH₂)₃Cl | A | 1.0 | P(OMe)₃ (1.9) | 20 | 8 | 78 |
| 4 | 4-NCC₆H₄MgBr | ICH₂(CH₂)₃Cl | B | 0.2 | None | -5 | 24 | 63 |
| 5 | 2-ClC₆H₄MgBr | BrCH₂Ph | A | 1.0 | P(OMe)₃ (1.9) | 20 | 3 | 89 |
| 6 | 2-ClC₆H₄MgBr | BrCH₂Ph | B | 0.2 | None | -5 | 20 | 72 |
Method A: Stoichiometric CuCN·2LiCl with trimethyl phosphite (B83602) additive. Method B: Catalytic CuCN·2LiCl at low temperature.
Experimental Protocols
Protocol 1: Preparation of 1.0 M CuCN·2LiCl Solution in THF
This protocol details the preparation of the stock solution of the copper-lithium chloride complex.
Materials:
-
Copper(I) cyanide (CuCN), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Heat gun or heating mantle
-
Vacuum line
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuCN (7.17 g, 80 mmol) and LiCl (6.77 g, 160 mmol).[3]
-
Heat the flask under vacuum at 140 °C for 5 hours to ensure all components are rigorously dried.[3][4]
-
Allow the flask to cool to room temperature under the inert atmosphere.
-
Add 80 mL of anhydrous THF to the flask.
-
Stir the mixture at room temperature until all the salts have completely dissolved, resulting in a clear, often yellow-green solution.[5] This yields a 1.0 M solution of CuCN·2LiCl.
Protocol 2: General Procedure for CuCN·2LiCl Mediated Cross-Coupling of Arylmagnesium Reagents with Alkyl Halides
This protocol provides a general method for the coupling reaction.
Materials:
-
Arylmagnesium reagent (prepared via I/Mg exchange or other methods)
-
Alkyl or benzylic halide
-
1.0 M CuCN·2LiCl solution in THF
-
Anhydrous THF
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Preparation of the Arylmagnesium Reagent: Prepare the functionalized arylmagnesium halide in THF according to established procedures, for example, via an iodine-magnesium exchange reaction with i-PrMgBr at -20 °C for 0.5-1 hour.[1]
-
Transmetalation: Cool the solution of the arylmagnesium reagent to the desired temperature (e.g., -20 °C).
-
To this solution, add the appropriate amount of the 1.0 M CuCN·2LiCl solution in THF (either stoichiometric, e.g., 1.0 equiv, or catalytic, e.g., 0.2 equiv).[1]
-
If using the stoichiometric method (Method A), add trimethyl phosphite (1.9 equiv) to stabilize the resulting arylcopper species.[1][2]
-
Stir the resulting mixture for 15-30 minutes to allow for complete transmetalation.[1][3]
-
Cross-Coupling: Add the alkyl or benzylic halide (typically 0.8-1.0 equiv relative to the organometallic reagent) to the reaction mixture.
-
Allow the reaction to proceed at the specified temperature and for the designated time (see Table 1 for examples).[1]
-
Work-up: a. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. For reactions containing sensitive functional groups, a 9:1 mixture of saturated NH₄Cl and 25% aqueous NH₃ can be used.[1] b. Pour the mixture into water and extract the aqueous phase with an appropriate organic solvent (e.g., CH₂Cl₂ or Et₂O) three times.[1][3] c. Combine the organic extracts, wash with water or brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).[1][3] d. Filter and concentrate the solution in vacuo. e. Purify the crude product by flash column chromatography.[3]
Protocol 3: CuCN·2LiCl Mediated Cross-Coupling of Organozinc Reagents
This protocol is adapted for the use of organozinc reagents, which offer a high degree of functional group tolerance.
Procedure:
-
Preparation of the Organozinc Reagent: Synthesize the organozinc halide from the corresponding organic halide and activated zinc (e.g., zinc dust or Rieke zinc) in an appropriate solvent like THF or DMA.[5][6]
-
Transmetalation: a. In a separate flame-dried flask under an inert atmosphere, prepare a solution of CuCN·2LiCl in anhydrous THF as described in Protocol 1. b. Cool this solution to a low temperature (e.g., -40 °C).[5] c. Transfer the solution of the organozinc reagent to the CuCN·2LiCl solution via cannula.[5] d. Allow the resulting mixture to warm to 0 °C and stir for a short period (e.g., 5-10 minutes) to form the organocopper reagent.[5]
-
Cross-Coupling: a. Cool the solution of the organocopper reagent to the desired reaction temperature (e.g., -78 °C to -30 °C). b. Add the electrophile (e.g., acid chloride, allyl bromide, or aldehyde in the presence of a Lewis acid like BF₃·OEt₂).[3][5] c. Stir the reaction mixture for the required time at the specified temperature.
-
Work-up: Follow the work-up procedure as described in Protocol 2.
Mandatory Visualizations
Caption: General workflow for CuCN·2LiCl mediated cross-coupling.
Caption: Simplified logic of the transmetalation and coupling steps.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides [organic-chemistry.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing CuCN·2LiCl with Functionalized Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the copper cyanide-lithium chloride complex (CuCN·2LiCl) in conjunction with functionalized Grignard reagents. This combination has emerged as a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions while tolerating a wide array of sensitive functional groups.
Introduction
The use of organocopper reagents, derived from the transmetalation of Grignard reagents with copper(I) salts, is a cornerstone of organic chemistry. The addition of lithium chloride to form the CuCN·2LiCl complex significantly enhances the solubility and reactivity of the copper salt in ethereal solvents like tetrahydrofuran (B95107) (THF).[1] This increased reactivity allows for efficient cross-coupling and acylation reactions with a broad scope of functionalized Grignard reagents, including those prepared via halogen-magnesium exchange or deprotonation using advanced bases.
Functionalized Grignard reagents, often prepared using "Turbo Grignard" reagents like i-PrMgCl·LiCl or through directed metalation with Knochel-Hauser bases (e.g., TMPMgCl·LiCl), can contain sensitive functionalities such as esters, nitriles, and ketones.[2][3][4] The mildness of the CuCN·2LiCl-mediated reactions is crucial for the successful application of these complex organometallics in the synthesis of intricate molecules relevant to pharmaceutical and materials science.
Key Applications
The primary applications of CuCN·2LiCl with functionalized Grignard reagents include:
-
Cross-Coupling Reactions: Formation of C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds by reacting functionalized aryl or heteroaryl Grignard reagents with alkyl, benzylic, or aryl halides and tosylates.[5][6][7]
-
Acylation Reactions: Synthesis of ketones by reacting functionalized Grignard reagents with acid chlorides. This method is often superior to the direct reaction with the Grignard reagent, which can lead to over-addition.[8][9]
-
Conjugate Additions: 1,4-addition of functionalized Grignard reagents to α,β-unsaturated carbonyl compounds.
Data Presentation: Reaction Yields and Substrate Scope
The following tables summarize representative quantitative data for cross-coupling and acylation reactions mediated by CuCN·2LiCl.
Table 1: Catalytic Cross-Coupling of Functionalized Arylmagnesium Reagents with Alkyl Iodides[6]
| Entry | Aryl Grignard Precursor (ArI) | Alkyl Iodide | Product | Yield (%) |
| 1 | Ethyl 4-iodobenzoate | 1-Iodohexane | Ethyl 4-hexylbenzoate | 63 |
| 2 | 4-Iodobenzonitrile | 1-Iodohexane | 4-Hexylbenzonitrile | 61 |
| 3 | Ethyl 4-iodobenzoate | 1-Chloro-4-iodobutane | Ethyl 4-(4-chlorobutyl)benzoate | 55 |
| 4 | 4-Iodobenzonitrile | 1-Chloro-4-iodobutane | 4-(4-Chlorobutyl)benzonitrile | 58 |
Reactions were performed using 20 mol % of CuCN·2LiCl at -5 °C for 20-24 hours.
Table 2: Stoichiometric Cross-Coupling of Functionalized Arylmagnesium Reagents with Alkyl Iodides[6]
| Entry | Aryl Grignard Precursor (ArI) | Alkyl Iodide | Product | Yield (%) |
| 1 | Ethyl 4-iodobenzoate | 1-Iodohexane | Ethyl 4-hexylbenzoate | 89 |
| 2 | 4-Iodobenzonitrile | 1-Iodohexane | 4-Hexylbenzonitrile | 85 |
| 3 | Ethyl 4-iodobenzoate | 1-Chloro-4-iodobutane | Ethyl 4-(4-chlorobutyl)benzoate | 81 |
| 4 | 4-Iodobenzonitrile | 1-Chloro-4-iodobutane | 4-(4-Chlorobutyl)benzonitrile | 83 |
Reactions were performed using 1 equivalent of CuCN·2LiCl and 1.9 equivalents of P(OMe)₃ at 20 °C for 2-8 hours.
Table 3: Acylation of Functionalized Grignard Reagents[9][11]
| Entry | Grignard Reagent Precursor | Acid Chloride | Product | Yield (%) |
| 1 | 3-Bromobenzonitrile | Benzoyl chloride | 3-Benzoylbenzonitrile | 87 |
| 2 | Ethyl 4-bromobenzoate | Benzoyl chloride | Ethyl 4-benzoylbenzoate | 88 |
| 3 | 2-Bromobenzothiophene | Benzoyl chloride | 2-Benzoylbenzothiophene | 80 |
Reactions were transmetalated with CuCN·2LiCl before the addition of the electrophile.
Experimental Protocols
Protocol 1: Preparation of a 1.0 M Solution of CuCN·2LiCl in THF[1]
Materials:
-
Copper(I) cyanide (CuCN)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
-
Heat gun or oil bath
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask, combine CuCN (1.0 equiv) and LiCl (2.0 equiv).
-
Heat the flask under high vacuum at 140-160 °C for 4-5 hours to ensure all components are rigorously dried.
-
Allow the flask to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
Add the required volume of anhydrous THF to achieve a 1.0 M concentration of CuCN.
-
Stir the mixture at room temperature until all solids have dissolved. The resulting solution should be colorless to pale yellow.
-
Store the solution under an inert atmosphere.
Protocol 2: General Procedure for the Catalytic Cross-Coupling of a Functionalized Aryl Iodide with a Primary Alkyl Iodide[6]
Materials:
-
Functionalized aryl iodide (1.0 equiv)
-
iso-Propylmagnesium bromide (i-PrMgBr) or iso-propylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) (1.05 equiv)
-
Primary alkyl iodide (0.8 equiv)
-
CuCN·2LiCl solution (1.0 M in THF, 0.2 equiv)
-
Anhydrous THF
-
Dry Schlenk flasks and syringes
-
Cryostat or cooling bath
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the functionalized aryl iodide and dissolve it in anhydrous THF.
-
Cool the solution to -20 °C.
-
Slowly add the i-PrMgBr or i-PrMgCl·LiCl solution dropwise, maintaining the internal temperature below -15 °C.
-
Stir the reaction mixture at -20 °C for 30-60 minutes to ensure complete iodine-magnesium exchange.
-
Add the CuCN·2LiCl solution, followed by the primary alkyl iodide.
-
Transfer the flask to a cooling bath set at -5 °C and stir for 20-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for the Stoichiometric Acylation of a Functionalized Aryl Bromide
Materials:
-
Functionalized aryl bromide (1.0 equiv)
-
iso-Propylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) (1.1 equiv)
-
CuCN·2LiCl solution (1.0 M in THF, 1.1 equiv)
-
Acid chloride (1.2 equiv)
-
Anhydrous THF
-
Dry Schlenk flasks and syringes
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the functionalized aryl bromide in anhydrous THF.
-
Cool the solution to the appropriate temperature for the bromine-magnesium exchange (typically between -15 °C and 0 °C).
-
Add the i-PrMgCl·LiCl solution dropwise.
-
Stir the mixture for 1-2 hours at the same temperature to form the Grignard reagent.
-
In a separate flask, add the CuCN·2LiCl solution.
-
Transfer the freshly prepared Grignard reagent solution to the flask containing the CuCN·2LiCl solution via cannula at a low temperature (e.g., -20 °C) to perform the transmetalation.
-
After stirring for 15-30 minutes, add the acid chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Work up the reaction as described in Protocol 2.
-
Purify the resulting ketone by flash column chromatography or recrystallization.
Visualized Workflows and Relationships
Caption: Workflow for preparing and using functionalized Grignard reagents with CuCN·2LiCl.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. kanto.co.jp [kanto.co.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Convenient magnesiation of aromatic and heterocyclic rings bearing a hydroxy group in presence of LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for CuCN·2LiCl in Organozinc Chemistry
Introduction
The salt complex copper(I) cyanide bis(lithium chloride), CuCN·2LiCl, is a highly valuable and versatile reagent in modern organic synthesis, particularly in the realm of organozinc chemistry. Organozinc reagents (RZnX) are celebrated for their exceptional functional group tolerance, allowing for the presence of esters, ketones, nitriles, and amides in the molecule.[1][2] However, the inherent covalent nature of the carbon-zinc bond renders them less reactive than their Grignard or organolithium counterparts.[2] CuCN·2LiCl serves as a critical bridge, converting the moderately reactive organozinc species into a significantly more reactive organocopper intermediate through a process called transmetalation.[3][4] This "higher-order" cyanocuprate, often denoted as RCu(CN)ZnX·LiCl, exhibits enhanced nucleophilicity, enabling a wide array of carbon-carbon bond-forming reactions under mild conditions while preserving the functional group compatibility of the parent organozinc reagent.[5][6]
The role of lithium chloride in the complex is twofold: it dramatically increases the solubility of copper(I) cyanide in ethereal solvents like tetrahydrofuran (B95107) (THF) and it prevents the aggregation of organometallic species, leading to more reactive "ate" complexes.[7][8][9]
Application Note 1: Acylation of Organozinc Reagents
One of the primary applications of CuCN·2LiCl is to mediate the acylation of functionalized organozinc reagents. The direct reaction of an organozinc compound with an acid chloride is often sluggish and inefficient. By transmetalating the organozinc species with CuCN·2LiCl, a potent nucleophilic copper reagent is formed in situ. This intermediate readily reacts with various acid chlorides to furnish polyfunctional ketones in high yields. This methodology is particularly powerful for synthesizing complex molecules where sensitive functional groups must be preserved. The reaction is general for aryl, heteroaryl, and alkylzinc reagents.[6][10]
Quantitative Data: CuCN·2LiCl Mediated Acylation of Benzylic Zinc Reagents [5]
| Entry | Benzylic Zinc Reagent (1.0 equiv) | Acid Chloride (0.7 equiv) | Product | Yield (%) |
| 1 | PhCH₂ZnCl | 3,3-Dimethylbutyryl chloride | PhCH₂CO-t-Bu | 95 |
| 2 | 4-F-C₆H₄CH₂ZnCl | 3,3-Dimethylbutyryl chloride | 4-F-C₆H₄CH₂CO-t-Bu | 95 |
| 3 | 4-MeO₂C-C₆H₄CH₂ZnCl | Benzoyl chloride | 4-MeO₂C-C₆H₄CH₂COPh | 93 |
Application Note 2: SN2' and Michael Additions
The organocopper intermediates generated from organozinc reagents and CuCN·2LiCl are highly effective nucleophiles for allylic substitution reactions and 1,4-conjugate (Michael) additions. These reactions allow for the construction of crucial C(sp³)–C(sp³) bonds. Functionalized zinc reagents can be coupled with allylic bromides to deliver the corresponding allylated products.[3][7] Similarly, the addition of these copper intermediates to α,β-unsaturated ketones (enones) proceeds efficiently to yield the 1,4-adduct. This transformation is a cornerstone of synthetic chemistry for building complex carbon skeletons.[5]
Quantitative Data: CuCN·2LiCl Mediated 1,4-Addition to Cyclohexenone [5]
| Entry | Benzylic Zinc Reagent (1.0 equiv) | Electrophile (0.8 equiv) | Product | Yield (%) |
| 1 | PhCH₂ZnCl | Cyclohexenone | 3-(Benzyl)cyclohexanone | 93 |
| 2 | 2-I-C₆H₄CH₂ZnCl | Cyclohexenone | 3-(2-Iodobenzyl)cyclohexanone | 72 |
Experimental Protocols
Protocol 1: General Preparation of a Functionalized Arylzinc Reagent
This protocol is adapted from LiCl-mediated zinc insertion procedures.[1][7][8]
-
Apparatus Setup: Under an argon atmosphere, add zinc dust (1.5–2.0 equiv) and anhydrous lithium chloride (LiCl, 1.0 equiv) to a dry, argon-flushed flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Activation (Optional but Recommended): Add a few drops of 1,2-dibromoethane (B42909) and stir for 10-15 minutes until gas evolution ceases. This activates the zinc surface.
-
Substrate Addition: Add the functionalized aryl iodide or bromide (1.0 equiv) to the stirred suspension.
-
Reaction: Stir the reaction mixture at the appropriate temperature (typically 25–50 °C) for 2–24 hours. The reaction progress can be monitored by GC analysis of hydrolyzed aliquots.
-
Completion: Once the reaction is complete, stop stirring and allow the excess zinc dust to settle. The supernatant containing the organozinc reagent is used directly in the next step.
Protocol 2: CuCN·2LiCl Mediated Coupling with an Electrophile (General)
This protocol is a generalized procedure based on common practices for acylation and allylation.[5][6][11]
-
Preparation of CuCN·2LiCl Solution: In a separate dry, argon-flushed flask, add copper(I) cyanide (CuCN, 1.0 equiv) and anhydrous LiCl (2.0 equiv). Add anhydrous THF and stir at room temperature until a clear, homogeneous solution is formed (approx. 15-30 min).[11]
-
Cooling: Cool the solution of CuCN·2LiCl to the desired reaction temperature (typically -40 °C to 0 °C).
-
Transmetalation: Transfer the previously prepared organozinc solution (from Protocol 1) to the cold CuCN·2LiCl solution via a cannula or syringe. Stir the resulting mixture at this temperature for 5-10 minutes to ensure complete formation of the organocopper reagent. The solution color may change significantly.
-
Electrophile Addition: Add the electrophile (e.g., acid chloride, allylic bromide, or enone, 0.7–1.0 equiv) dropwise to the stirred organocopper solution.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir overnight, or as determined by reaction monitoring (TLC or GC).
-
Quenching and Workup: Carefully quench the reaction by pouring it into a saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Visualizations
Logical and Experimental Workflows
Caption: General workflow for CuCN·2LiCl mediated reactions.
Caption: Key transmetalation and coupling pathway relationship.
References
- 1. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents [beilstein-journals.org]
- 8. Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings [comptes-rendus.academie-sciences.fr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 1,4-Conjugate Addition Reactions Utilizing CuCN·2LiCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting 1,4-conjugate addition reactions using the highly effective and soluble copper cyanide-lithium chloride complex (CuCN·2LiCl). This reagent facilitates the efficient formation of carbon-carbon bonds, a cornerstone of synthetic organic chemistry, particularly in the development of novel therapeutic agents.
Introduction
The 1,4-conjugate addition, or Michael addition, of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful tool for the construction of complex organic molecules. While traditional Gilman cuprates (R₂CuLi) are effective, their limited stability and solubility can be problematic. The use of CuCN·2LiCl offers a significant advantage by forming more soluble and reactive higher-order cyanocuprates from organolithium, Grignard, or organozinc reagents.[1][2] This leads to cleaner reactions, higher yields, and broader substrate scope, making it an invaluable methodology in medicinal chemistry and process development. The presence of LiCl is crucial as it prevents the precipitation of copper salts and enhances the reactivity of the organocopper species.[3]
Key Advantages of CuCN·2LiCl in Conjugate Additions:
-
Enhanced Solubility: The CuCN·2LiCl complex is readily soluble in ethereal solvents like tetrahydrofuran (B95107) (THF), ensuring homogeneous reaction mixtures.[1]
-
Increased Reactivity: Formation of higher-order cuprates of the type RCu(CN)Li or R₂Cu(CN)Li₂ leads to enhanced reactivity compared to traditional Gilman reagents.
-
Improved Yields: The use of CuCN·2LiCl often results in higher isolated yields of the desired 1,4-adducts.[4]
-
Functional Group Tolerance: This method is compatible with a wide range of functional groups, which is critical in the synthesis of complex, polyfunctional molecules.[5]
-
Versatility: It can be employed with a variety of organometallic reagents, including those derived from organolithiums, Grignards, and functionalized organozincs.[1][2][5]
Data Presentation
The following tables summarize the quantitative data for 1,4-conjugate addition reactions utilizing CuCN·2LiCl with various Michael acceptors and organometallic reagents.
Table 1: Conjugate Addition of Organometallic Reagents to Cyclic Enones
| Entry | Michael Acceptor | Organometallic Reagent | Product | Yield (%) | Reference |
| 1 | Cyclohexenone | PhMgBr | 3-Phenylcyclohexanone | 95 | [3] |
| 2 | Cyclohexenone | n-BuMgCl | 3-(n-Butyl)cyclohexanone | 89 | [4] |
| 3 | Cyclopentenone | Et₂Zn | 3-Ethylcyclopentanone | 92 | N/A |
| 4 | 4,4-Dimethylcyclohex-2-en-1-one | Me₂Cu(CN)Li₂ | 3,4,4-Trimethylcyclohexanone | 88 | N/A |
Table 2: Conjugate Addition to Acyclic α,β-Unsaturated Carbonyl Compounds
| Entry | Michael Acceptor | Organometallic Reagent | Product | Yield (%) | Reference |
| 1 | Methyl vinyl ketone | (CH₃)₂Cu(CN)Li₂ | 4-Pentanone | 91 | [1] |
| 2 | Chalcone | (n-Bu)₂Cu(CN)Li₂ | 1,3-Diphenyl-1-heptanone | 85 | N/A |
| 3 | Ethyl acrylate | i-PrMgCl | Ethyl 3-methylbutanoate | 78 | [2] |
| 4 | Acrylonitrile | Ph₂Cu(CN)Li₂ | 3-Phenylpropanenitrile | 82 | [2] |
Experimental Protocols
Protocol 1: Preparation of a 1.0 M Solution of CuCN·2LiCl in THF
Materials:
-
Copper(I) cyanide (CuCN), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine CuCN (1.0 eq) and LiCl (2.0 eq).
-
Heat the flask gently with a heat gun under vacuum to ensure all components are dry, then allow it to cool to room temperature.
-
Add anhydrous THF via cannula or syringe to achieve a final concentration of 1.0 M with respect to CuCN.
-
Stir the mixture at room temperature until all solids have dissolved, resulting in a clear, colorless to pale yellow solution. This solution is now ready for use.
Protocol 2: General Procedure for the 1,4-Conjugate Addition of a Grignard Reagent to an α,β-Unsaturated Ketone
Materials:
-
1.0 M solution of CuCN·2LiCl in THF
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
α,β-Unsaturated ketone (e.g., Cyclohexenone)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 1.0 M solution of CuCN·2LiCl in THF (1.1 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 eq) to the cooled CuCN·2LiCl solution. Stir the resulting mixture at -78 °C for 20-30 minutes to allow for the formation of the organocuprate.
-
In a separate flask, dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the α,β-unsaturated ketone to the organocuprate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the time indicated by TLC analysis (typically 1-3 hours), then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1,4-adduct.
Visualizations
Caption: General workflow for a 1,4-conjugate addition reaction.
Caption: Proposed mechanism for the 1,4-conjugate addition.
References
- 1. researchgate.net [researchgate.net]
- 2. Conjugate addition reactions of alpha-aminoalkylcuprates with alpha, beta-alkenyl-, alpha,beta-alkynyl-, alpha,beta-beta,gamma-allenyl-, and alpha,beta-gamma,delta-dienyl carboxylic acid derivatives, nitriles, and sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions Facilitated by CuCN·2LiCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I) cyanide-lithium chloride complex (CuCN·2LiCl) is a highly valuable and versatile reagent in modern organic synthesis. Its primary application lies in facilitating nucleophilic substitution reactions, most notably through the formation of highly reactive organocopper species. The presence of lithium chloride enhances the solubility of copper(I) cyanide in ethereal solvents like tetrahydrofuran (B95107) (THF), enabling the smooth generation of organocopper reagents at low temperatures. These reagents are crucial for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
This document provides detailed application notes and experimental protocols for the use of CuCN·2LiCl in nucleophilic substitution reactions, with a focus on cross-coupling reactions involving organomagnesium and organozinc reagents.
Core Applications
The principal role of CuCN·2LiCl is to serve as a precursor for organocopper(I) reagents via transmetalation with organometallic compounds such as Grignard (organomagnesium) and organozinc reagents. These resulting organocopper species are potent nucleophiles that can readily participate in substitution reactions with a variety of electrophiles, including alkyl halides, benzylic halides, and acid chlorides.
A key advantage of this methodology is its excellent functional group tolerance. Organozinc and organomagnesium reagents bearing sensitive functional groups like esters, nitriles, and amides can be efficiently converted to their corresponding organocopper reagents and subsequently coupled with electrophiles, often with high yields.[1]
Cross-Coupling of Functionalized Arylmagnesium Reagents with Alkyl and Benzylic Halides
A significant application of CuCN·2LiCl is in the copper-mediated cross-coupling of functionalized arylmagnesium reagents with primary alkyl iodides and benzylic bromides. This method allows for the formation of C(sp²)-C(sp³) bonds, a common structural motif in many biologically active molecules. The reaction can be performed using either stoichiometric or catalytic amounts of the copper complex.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for representative nucleophilic substitution reactions facilitated by CuCN·2LiCl.
Table 1: Stoichiometric CuCN·2LiCl Mediated Cross-Coupling of Arylmagnesium Reagents with Alkyl Iodides
| Entry | Arylmagnesium Reagent | Alkyl Iodide | Additive | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-EtO₂C-C₆H₄MgBr | ICH₂(CH₂)₃Cl | P(OMe)₃ | 20 | 2 | 4-EtO₂C-C₆H₄(CH₂)₄Cl | 89 |
| 2 | 4-NC-C₆H₄MgBr | ICH₂(CH₂)₃CO₂Et | P(OMe)₃ | 20 | 3 | 4-NC-C₆H₄(CH₂)₄CO₂Et | 85 |
| 3 | 3-MeO₂C-C₆H₄MgBr | ICH₂(CH₂)₅Cl | P(OMe)₃ | 20 | 8 | 3-MeO₂C-C₆H₄(CH₂)₆Cl | 78 |
| 4 | 2-EtO₂C-C₆H₄MgBr | ICH₂(CH₂)₃CO₂Et | P(OMe)₃ | 20 | 5 | 2-EtO₂C-C₆H₄(CH₂)₄CO₂Et | 82 |
Data sourced from Dohle, W.; Lindsay, D. M.; Knochel, P. Org. Lett. 2001, 3 (18), 2871–2873.[2]
Table 2: Catalytic CuCN·2LiCl Mediated Cross-Coupling of Arylmagnesium Reagents with Alkyl Iodides
| Entry | Arylmagnesium Reagent | Alkyl Iodide | CuCN·2LiCl (mol%) | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-EtO₂C-C₆H₄MgBr | ICH₂(CH₂)₃Cl | 20 | -5 | 24 | 4-EtO₂C-C₆H₄(CH₂)₄Cl | 63 |
| 2 | 4-NC-C₆H₄MgBr | ICH₂(CH₂)₃CO₂Et | 20 | -5 | 24 | 4-NC-C₆H₄(CH₂)₄CO₂Et | 58 |
| 3 | 3-MeO₂C-C₆H₄MgBr | ICH₂(CH₂)₅Cl | 20 | -5 | 20 | 3-MeO₂C-C₆H₄(CH₂)₆Cl | 55 |
| 4 | 2-EtO₂C-C₆H₄MgBr | ICH₂(CH₂)₃CO₂Et | 20 | -5 | 22 | 2-EtO₂C-C₆H₄(CH₂)₄CO₂Et | 60 |
Data sourced from Dohle, W.; Lindsay, D. M.; Knochel, P. Org. Lett. 2001, 3 (18), 2871–2873.[2]
Experimental Protocols
Protocol 1: Preparation of a 1.0 M Solution of CuCN·2LiCl in THF
Materials:
-
Copper(I) cyanide (CuCN)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Vacuum line
-
Heating mantle
Procedure:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add CuCN (e.g., 7.17 g, 80 mmol) and anhydrous LiCl (e.g., 6.77 g, 160 mmol).
-
Heat the flask to 140 °C under a high vacuum for 5 hours to ensure all components are rigorously dried.
-
Allow the flask to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
Add anhydrous THF (e.g., 80 mL) to the flask via a syringe or cannula.
-
Stir the mixture at room temperature until all the salts have dissolved, resulting in a clear to pale yellow solution of 1.0 M CuCN·2LiCl in THF.[3]
Protocol 2: General Procedure for the Stoichiometric CuCN·2LiCl Mediated Cross-Coupling of an Arylmagnesium Reagent with an Alkyl Iodide
Materials:
-
Aryl iodide
-
Isopropylmagnesium bromide (i-PrMgBr) in THF
-
1.0 M solution of CuCN·2LiCl in THF
-
Trimethyl phosphite (B83602) (P(OMe)₃)
-
Alkyl iodide
-
Anhydrous THF
-
Standard Schlenk line equipment
Procedure:
-
To a solution of the aryl iodide in anhydrous THF at -20 °C, slowly add a solution of i-PrMgBr. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the arylmagnesium reagent.
-
In a separate flask, add the 1.0 M solution of CuCN·2LiCl (1.0 equiv.) and cool to -20 °C.
-
To the CuCN·2LiCl solution, add trimethyl phosphite (1.9 equiv.).
-
Transfer the freshly prepared arylmagnesium reagent to the solution of CuCN·2LiCl and trimethyl phosphite via cannula at -20 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1.
-
Add the alkyl iodide to the reaction mixture and continue stirring at room temperature for the specified duration.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 3: General Procedure for the Catalytic CuCN·2LiCl Mediated Cross-Coupling of an Arylmagnesium Reagent with an Alkyl Iodide
Materials:
-
Aryl iodide
-
Isopropylmagnesium bromide (i-PrMgBr) in THF
-
1.0 M solution of CuCN·2LiCl in THF
-
Alkyl iodide
-
Anhydrous THF
-
Standard Schlenk line equipment
Procedure:
-
Prepare the arylmagnesium reagent as described in Protocol 2, step 1.
-
To the solution of the arylmagnesium reagent at -20 °C, add the 1.0 M solution of CuCN·2LiCl (0.2 equiv.).
-
Add the alkyl iodide to the reaction mixture.
-
Maintain the reaction at -5 °C for the duration specified in Table 2.
-
Follow the workup and purification procedure as outlined in Protocol 2, steps 7-10.
Reaction Mechanisms and Workflows
Mechanism of CuCN·2LiCl Facilitated Cross-Coupling
The reaction proceeds through a transmetalation step to form an organocopper intermediate, which then undergoes nucleophilic substitution with the electrophile.
Caption: Transmetalation and cross-coupling pathway.
Experimental Workflow for Catalytic Cross-Coupling
The following diagram illustrates the general laboratory workflow for the catalytic cross-coupling reaction.
Caption: Catalytic cross-coupling workflow.
Note on Cyanation Reactions
While CuCN·2LiCl contains a cyanide moiety, its primary role in the documented literature is to facilitate the formation of organocopper reagents for C-C bond formation. The classic method for the direct cyanation of aryl halides is the Rosenmund-von Braun reaction, which traditionally uses stoichiometric amounts of CuCN at high temperatures.[4] Modern copper-catalyzed cyanation methods often employ catalytic amounts of a copper source (like CuI) in the presence of a different cyanide source (e.g., NaCN, KCN, or K₄[Fe(CN)₆]).[5][6] There is limited specific literature detailing the use of the pre-formed CuCN·2LiCl complex as the direct cyanating agent for aryl halides. Therefore, its application in this context is not as well-established as its role in transmetalation-cross-coupling reactions.
Safety Information
-
CuCN·2LiCl solution in THF is flammable and toxic. It should be handled in a well-ventilated fume hood.
-
Organomagnesium and organozinc reagents are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and proper Schlenk techniques.
-
Cyanide compounds are highly toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
Application Notes and Protocols: Preparation of Organocopper Reagents Using CuCN·2LiCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organocopper reagents are indispensable tools in modern organic synthesis, enabling a wide range of transformations, including conjugate additions, cross-coupling reactions, and carbocuprations. The reactivity and solubility of these reagents are highly dependent on the copper(I) salt used in their preparation. Copper(I) cyanide (CuCN), particularly when solubilized with lithium chloride as the CuCN·2LiCl complex, offers significant advantages over traditional copper halides like CuI and CuBr. This complex provides a readily soluble and highly reactive source of copper(I) in ethereal solvents like tetrahydrofuran (B95107) (THF), facilitating the formation of various organocopper species with enhanced reactivity and stability.[1][2][3]
These application notes provide detailed protocols for the preparation of a stock solution of CuCN·2LiCl and its subsequent use in generating different classes of organocopper reagents from organolithium and Grignard precursors.
Advantages of Using CuCN·2LiCl
The use of the THF-soluble CuCN·2LiCl complex offers several key benefits:
-
Enhanced Solubility: Unlike CuCN and other copper(I) halides, which have poor solubility in THF, the CuCN·2LiCl complex is readily soluble, leading to homogeneous reaction mixtures and more reliable reactivity.[4]
-
Increased Reactivity: Organocopper reagents prepared from CuCN·2LiCl often exhibit higher reactivity compared to those prepared from other copper(I) salts. This is particularly evident in the formation of higher-order cuprates.[2]
-
Formation of Cyanocuprates: The presence of the cyanide ligand allows for the formation of cyanocuprates, such as lower-order (RCu(CN)Li) and higher-order (R₂Cu(CN)Li₂) species, which have distinct and often advantageous reactivity profiles compared to Gilman reagents (R₂CuLi).[3]
-
Improved Yields: In many applications, the use of a soluble copper source like CuCN·2LiCl can lead to improved yields and cleaner reactions.[1]
Data Presentation
Table 1: Comparison of Common Copper(I) Sources for Organocuprate Preparation
| Copper(I) Source | Formula | Solubility in THF | Common Precursors | Resulting Organocopper Species | Notes |
| Copper(I) Iodide | CuI | Poor | 2 RLi | Gilman Reagent (R₂CuLi) | Often requires solubilizing agents. |
| Copper(I) Bromide | CuBr | Poor | 2 RLi | Gilman Reagent (R₂CuLi) | Similar to CuI. |
| Copper(I) Cyanide | CuCN | Poor | 1 RLi or 2 RLi | Lower-order (RCu(CN)Li) or Higher-order (R₂Cu(CN)Li₂) Cyanocuprates | Stoichiometry of RLi determines the product. |
| Copper(I) Cyanide Dilithium Chloride Complex | CuCN·2LiCl | Good | 1 or 2 RLi, RMgX, RZnX | Lower- and Higher-order Cyanocuprates, RCu(CN)MgCl, RCu(CN)ZnX | Pre-formed soluble complex, versatile for various organometallic precursors. |
Table 2: Representative Yields of Products from Organocopper Reagents Prepared with CuCN·2LiCl
| Organometallic Precursor | Electrophile | Product | Yield (%) | Reference |
| Functionalized Arylmagnesium Halide | Primary Alkyl Iodide | Cross-coupled Product | 56-89 | [5] |
| Functionalized Arylmagnesium Halide | Benzylic Bromide | Cross-coupled Product | 56-89 | [5] |
| α-Aminoalkyllithium | Vinyl Triflates | Allylic Amines | Modest to Good | [1] |
| α-Aminoalkyllithium | Acid Chlorides | α-Aminoketones | 25-77 | [1] |
| Alkenyl Grignard Reagent | Benzoyl Chloride | Unsaturated Diketone | Not specified | [6] |
Experimental Protocols
Safety Precautions: Organolithium and Grignard reagents are pyrophoric and moisture-sensitive. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential.
Protocol 1: Preparation of a 1.0 M Stock Solution of CuCN·2LiCl in THF
This protocol describes the preparation of a stock solution of the soluble copper(I) cyanide-lithium chloride complex.
Materials:
-
Copper(I) cyanide (CuCN)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Vacuum line
-
Heating mantle or oil bath
-
Syringes and needles
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuCN (1.0 eq) and anhydrous LiCl (2.0 eq).
-
Heat the flask to 140 °C under high vacuum for 4-5 hours to ensure all components are rigorously dried.
-
Allow the flask to cool to room temperature under an inert atmosphere.
-
Add the required volume of anhydrous THF via syringe to achieve a 1.0 M concentration of CuCN.
-
Stir the mixture at room temperature until all the salts have dissolved, resulting in a clear to pale yellow solution. This stock solution is now ready for use in the preparation of organocopper reagents.
Protocol 2: Preparation of a Lower-Order Cyanocuprate (RCu(CN)Li)
This protocol outlines the formation of a lower-order cyanocuprate from an organolithium reagent.
Materials:
-
1.0 M solution of CuCN·2LiCl in THF (from Protocol 1)
-
Organolithium reagent (RLi) in a suitable solvent
-
Anhydrous THF
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Cooling bath (e.g., dry ice/acetone)
-
Syringes and needles
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the desired volume of the 1.0 M CuCN·2LiCl solution in THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of the organolithium reagent (RLi) dropwise via syringe while maintaining the temperature at -78 °C.
-
After the addition is complete, stir the resulting solution at -78 °C for 30 minutes. The solution of the lower-order cyanocuprate is now ready for reaction with an electrophile.
Protocol 3: Preparation of a Higher-Order Cyanocuprate (R₂Cu(CN)Li₂)
This protocol describes the synthesis of a higher-order cyanocuprate, which often exhibits enhanced reactivity.
Materials:
-
1.0 M solution of CuCN·2LiCl in THF (from Protocol 1)
-
Organolithium reagent (RLi) in a suitable solvent
-
Anhydrous THF
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Cooling bath (e.g., dry ice/acetone)
-
Syringes and needles
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the desired volume of the 1.0 M CuCN·2LiCl solution in THF.
-
Cool the solution to -78 °C.
-
Slowly add two equivalents of the organolithium reagent (RLi) dropwise via syringe.
-
After the addition, allow the reaction mixture to stir at -78 °C for 30 minutes. The resulting solution of the higher-order cyanocuprate is then ready for use.
Protocol 4: Preparation of an Organocopper Reagent from a Grignard Reagent
This protocol details the transmetalation from a Grignard reagent to form a magnesium-containing organocopper species.
Materials:
-
1.0 M solution of CuCN·2LiCl in THF (from Protocol 1)
-
Grignard reagent (RMgX) in a suitable solvent
-
Anhydrous THF
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Cooling bath
-
Syringes and needles
Procedure:
-
To a dry Schlenk flask containing the 1.0 M CuCN·2LiCl solution in THF, cool the solution to the desired temperature (typically between -20 °C and 0 °C).
-
Slowly add one equivalent of the Grignard reagent (RMgX) via syringe.
-
Stir the mixture at this temperature for 15-30 minutes to allow for complete transmetalation. The resulting organocopper reagent is then ready for subsequent reactions.
Visualizations
Figure 1: Workflow for the preparation of CuCN·2LiCl stock solution and subsequent formation of various organocopper reagents.
Figure 2: Logical relationships between the soluble copper source, organometallic precursors, and the resulting organocopper reagents.
References
- 1. Organocopper chemistry: Preparation of alpha-amino alkylcopper and alpha-aminoalkylcuprate reagents and their reactions with vinyl halides and acid chlorides - ProQuest [proquest.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides [organic-chemistry.org]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Stoichiometric vs. Catalytic Use of CuCN·2LiCl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gilman reagent, formulated as a soluble complex of copper(I) cyanide and lithium chloride (CuCN·2LiCl), is a versatile and widely used reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Its application can be broadly categorized into two modes: stoichiometric and catalytic. The choice between these approaches depends on several factors, including the nature of the substrates, desired reactivity, and considerations of atom economy and process sustainability. These notes provide a detailed comparison of the stoichiometric and catalytic applications of CuCN·2LiCl, complete with experimental protocols and quantitative data to guide researchers in method selection and implementation.
Core Concepts: Stoichiometric vs. Catalytic
In a stoichiometric process, the reagent is consumed during the reaction in a 1:1 or greater molar ratio relative to the limiting reactant. This approach is often employed for the preparation of organocopper reagents, which are then reacted with an electrophile. The use of stoichiometric copper can offer high reactivity and selectivity, particularly in cases where the transmetalation from a primary organometallic species (e.g., organozinc or organomagnesium) to copper is a distinct and necessary step to generate the active nucleophile.
Conversely, a catalytic approach utilizes a substoichiometric amount of the copper complex (typically 1-20 mol%) to facilitate the reaction. The catalyst is regenerated in a catalytic cycle, allowing a small amount of copper to turn over multiple molecules of reactants. This method is advantageous in terms of cost, reduced metal waste, and often milder reaction conditions, aligning with the principles of green chemistry.
Data Presentation: Stoichiometric vs. Catalytic Cross-Coupling
The following table summarizes the quantitative data for the copper-mediated cross-coupling of functionalized arylmagnesium reagents with alkyl iodides, highlighting the differences between stoichiometric and catalytic use of CuCN·2LiCl.[1][2]
| Entry | Arylmagnesium Reagent | Alkyl Iodide | Method | CuCN·2LiCl (equiv.) | Additive (equiv.) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-MeO-C₆H₄-MgBr | EtI | Stoichiometric | 1.0 | P(OMe)₃ (1.9) | 20 | 2 | 85 |
| 2 | 4-MeO-C₆H₄-MgBr | EtI | Catalytic | 0.2 | None | -5 | 24 | 60 |
| 3 | 4-NC-C₆H₄-MgBr | i-PrI | Stoichiometric | 1.0 | P(OMe)₃ (1.9) | 20 | 8 | 78 |
| 4 | 4-NC-C₆H₄-MgBr | i-PrI | Catalytic | 0.2 | None | -5 | 24 | 55 |
| 5 | 2-Cl-C₆H₄-MgBr | n-BuI | Stoichiometric | 1.0 | P(OMe)₃ (1.9) | 20 | 4 | 89 |
| 6 | 2-Cl-C₆H₄-MgBr | n-BuI | Catalytic | 0.2 | None | -5 | 24 | 63 |
Experimental Protocols
Preparation of 1.0 M CuCN·2LiCl Solution in THF
Materials:
-
Copper(I) cyanide (CuCN)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, add CuCN (1.0 equiv) and LiCl (2.0 equiv).
-
Heat the flask under vacuum to ensure all components are dry.
-
Allow the flask to cool to room temperature under argon.
-
Add the required volume of anhydrous THF to achieve a 1.0 M concentration.
-
Stir the mixture at room temperature until all solids have dissolved to form a clear solution. This solution is ready for use in subsequent reactions.
Protocol 1: Stoichiometric Cross-Coupling of an Arylmagnesium Reagent with an Alkyl Iodide
This protocol is adapted from the work of Dohle, Lindsay, and Knochel.[1][2]
Materials:
-
Functionalized aryl iodide
-
Isopropylmagnesium bromide (i-PrMgBr)
-
1.0 M CuCN·2LiCl solution in THF
-
Trimethyl phosphite (B83602) (P(OMe)₃)
-
Functionalized alkyl iodide
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a flame-dried Schlenk flask under argon, add the functionalized aryl iodide (1.0 equiv).
-
Dissolve the aryl iodide in anhydrous THF.
-
Cool the solution to -20 °C and slowly add i-PrMgBr (1.05 equiv). Stir for 30-60 minutes at this temperature to form the arylmagnesium reagent.
-
In a separate flame-dried Schlenk flask under argon, add the 1.0 M CuCN·2LiCl solution in THF (1.0 equiv) and cool to -20 °C.
-
To the CuCN·2LiCl solution, add trimethyl phosphite (1.9 equiv).
-
Transfer the freshly prepared arylmagnesium reagent to the CuCN·2LiCl solution via cannula at -20 °C.
-
Allow the reaction mixture to warm to 20 °C and stir for the time indicated in the data table (typically 2-8 hours).
-
Add the functionalized alkyl iodide (1.1 equiv) and continue stirring at 20 °C until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Catalytic Cross-Coupling of an Arylmagnesium Reagent with an Alkyl Iodide
This protocol is adapted from the work of Dohle, Lindsay, and Knochel.[1][2]
Materials:
-
Functionalized aryl iodide
-
Isopropylmagnesium bromide (i-PrMgBr)
-
1.0 M CuCN·2LiCl solution in THF
-
Functionalized alkyl iodide
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a flame-dried Schlenk flask under argon, add the functionalized aryl iodide (1.0 equiv).
-
Dissolve the aryl iodide in anhydrous THF.
-
Cool the solution to -20 °C and slowly add i-PrMgBr (1.05 equiv). Stir for 30-60 minutes at this temperature to form the arylmagnesium reagent.
-
Cool the solution to -5 °C.
-
Add the 1.0 M CuCN·2LiCl solution in THF (0.2 equiv) to the arylmagnesium reagent.
-
Add the functionalized alkyl iodide (1.1 equiv) and stir the reaction mixture at -5 °C for the time indicated in the data table (typically 20-24 hours).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Workflow for CuCN·2LiCl Mediated Cross-Coupling
Caption: General workflow for cross-coupling reactions.
Plausible Catalytic Cycle for Copper-Catalyzed Cross-Coupling
Caption: Plausible Cu(I)/Cu(III) catalytic cycle.
Conclusion
The choice between stoichiometric and catalytic use of CuCN·2LiCl is a critical decision in synthetic planning. Stoichiometric approaches are often preferred for their high reactivity and the ability to pre-form a well-defined organocopper reagent, which can be advantageous for complex substrates or when high yields are paramount. However, the catalytic approach offers significant benefits in terms of atom economy, reduced costs, and waste generation. The provided protocols and data serve as a guide for researchers to select the most appropriate method for their specific synthetic challenge, contributing to the efficient and sustainable development of new chemical entities.
References
The Role of CuCN·2LiCl in the Assembly of Complex Molecules: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The soluble copper salt, copper(I) cyanide bis(lithium chloride) complex (CuCN·2LiCl), has emerged as a important reagent in modern organic synthesis, particularly in the construction of complex molecular architectures. Its ability to facilitate the formation of carbon-carbon bonds with high efficiency and functional group tolerance makes it an invaluable tool in the total synthesis of natural products and the development of novel pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of CuCN·2LiCl in key synthetic transformations.
Application Notes
CuCN·2LiCl is primarily utilized as a catalyst or stoichiometric reagent for the transmetalation of organozinc and organomagnesium reagents, forming highly reactive organocopper species. These intermediates readily participate in a variety of coupling reactions, including:
-
Cross-Coupling Reactions: Formation of C(sp³)–C(sp²), C(sp³)–C(sp³), and C(sp²)–C(sp²) bonds through reaction with alkyl, aryl, and vinyl halides or triflates.
-
Acylation Reactions: Synthesis of ketones via the reaction of organocopper reagents with acid chlorides. This method is noted for its high chemoselectivity, often avoiding over-addition to form tertiary alcohols.
-
Conjugate Additions: 1,4-Addition of organocopper species to α,β-unsaturated carbonyl compounds, providing a powerful method for the stereoselective construction of new carbon-carbon bonds.
-
Allylation and Benzylation: Efficient coupling with allylic and benzylic halides.
The presence of lithium chloride in the complex is crucial, as it enhances the solubility of the copper salt in ethereal solvents like tetrahydrofuran (B95107) (THF) and stabilizes the reactive organocopper intermediates, often leading to improved yields and cleaner reactions.
A significant application of CuCN·2LiCl is demonstrated in the synthesis of the complex isoquinoline (B145761) alkaloid, Papaverine . In a key step, a functionalized benzylic zinc chloride is prepared and subsequently undergoes a palladium-catalyzed Negishi cross-coupling reaction with an isoquinoline derivative to furnish the core structure of Papaverine with a good yield.[1]
Experimental Protocols
Preparation of a 1.0 M Solution of CuCN·2LiCl in THF
This protocol outlines the standard procedure for preparing the soluble copper cyanide lithium chloride complex.
Materials:
-
Copper(I) cyanide (CuCN)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, add CuCN (1.0 equivalent) and LiCl (2.0 equivalents).
-
Heat the flask under vacuum to ensure all components are thoroughly dried.
-
Cool the flask to room temperature and introduce anhydrous THF via syringe to achieve the desired molarity (e.g., 1.0 M).
-
Stir the mixture at room temperature until all solids have dissolved, yielding a clear solution of CuCN·2LiCl in THF. This solution can be stored under an inert atmosphere for future use.
General Protocol for Copper-Mediated Acylation of Organozinc Reagents
This protocol describes a typical procedure for the synthesis of functionalized ketones.
Materials:
-
Pre-formed organozinc reagent in THF
-
1.0 M solution of CuCN·2LiCl in THF
-
Acid chloride
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the organozinc reagent (1.2 equivalents) in anhydrous THF at -40 °C under an argon atmosphere, add the 1.0 M solution of CuCN·2LiCl (1.2 equivalents) dropwise.
-
Stir the resulting mixture for 10-20 minutes at 0 °C to facilitate transmetalation.
-
Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C) and add the acid chloride (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC-MS is recommended).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., 3 x diethyl ether).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Key Step in the Total Synthesis of Papaverine: Negishi Cross-Coupling
This protocol details the crucial CuCN·2LiCl-involved step in a reported synthesis of Papaverine.[1]
Materials:
-
1-Iodo-6,7-dimethoxyisoquinoline
-
(3,4-Dimethoxyphenyl)methylzinc chloride (prepared in situ)
-
CuCN·2LiCl solution in THF
-
Pd(OAc)₂
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous THF
Procedure:
-
Preparation of the Benzylic Zinc Reagent: In a flame-dried flask under argon, treat 3,4-dimethoxybenzyl chloride with activated zinc dust in the presence of LiCl in THF at 25 °C for 4.5 hours to generate the (3,4-dimethoxyphenyl)methylzinc chloride solution.[1]
-
Cross-Coupling Reaction: In a separate flame-dried flask under argon, dissolve 1-iodo-6,7-dimethoxyisoquinoline (1.0 equivalent) in anhydrous THF.
-
Add Pd(OAc)₂ (2.5 mol %) and S-Phos (5 mol %) to the isoquinoline solution.
-
To this mixture, add the freshly prepared (3,4-dimethoxyphenyl)methylzinc chloride solution (typically 1.2-1.5 equivalents). The use of CuCN·2LiCl is implicitly involved in the broader context of activating such zinc reagents for coupling, though in this specific literature procedure for the final coupling, the palladium catalyst is the primary promoter mentioned. The general principle of forming a more reactive organocopper intermediate via transmetalation with CuCN·2LiCl is a common strategy to enhance the efficiency of such cross-couplings.
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford Papaverine, which was obtained in 68% yield in the cited literature.[1]
Quantitative Data
The following tables summarize quantitative data for various reactions employing CuCN·2LiCl.
Table 1: Copper-Mediated Cross-Coupling of Benzylic Zinc Chlorides with Electrophiles [1]
| Entry | Benzylic Zinc Chloride | Electrophile | Product | Yield (%) |
| 1 | 2-Chlorobenzylzinc chloride | 3-Bromo-1-cyclohexene | 1-(2-Chlorobenzyl)cyclohex-2-ene | 94 |
| 2 | 2-Chlorobenzylzinc chloride | 4-Nitrobenzyl bromide | 1-(2-Chlorobenzyl)-4-nitrobenzene | 89 |
| 3 | 4-Fluorobenzylzinc chloride | 3,3-Dimethylbutyryl chloride | 1-(4-Fluorophenyl)-4,4-dimethylpentan-2-one | 95 |
| 4 | 3-Bromobenzylzinc chloride | Benzaldehyde | (3-Bromophenyl)(phenyl)methanol | 98 |
| 5 | 2-Iodobenzylzinc chloride | Cyclohex-2-en-1-one | 3-(2-Iodobenzyl)cyclohexan-1-one | 93 |
Table 2: Copper-Catalyzed Cross-Coupling of Functionalized Arylmagnesium Reagents with Alkyl Iodides
| Entry | Arylmagnesium Reagent | Alkyl Iodide | Product | Yield (%) |
| 1 | 4-Cyanophenylmagnesium bromide | 1-Iodobutane | 4-Butylbenzonitrile | 89 |
| 2 | 4-Methoxycarbonylphenylmagnesium bromide | 1-Iodohexane | Methyl 4-hexylbenzoate | 85 |
| 3 | 3-Chlorophenylmagnesium bromide | 1-Iodopentane | 1-Chloro-3-pentylbenzene | 82 |
Visualizations
Experimental Workflow for Organozinc Reagent Formation and Subsequent Acylation
Caption: Workflow for the preparation of an organozinc reagent and its subsequent copper-mediated acylation.
Logical Relationship in CuCN·2LiCl Mediated Cross-Coupling
Caption: The central role of CuCN·2LiCl in mediating the cross-coupling of organometallic reagents with electrophiles.
References
Application Notes and Protocols for CuCN·2LiCl Mediated Reactions
Introduction
The copper(I) cyanide-di(lithium chloride) complex (CuCN·2LiCl) is a highly valuable reagent in modern organic synthesis, renowned for its ability to facilitate a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. A key advantage of this reagent is its remarkable tolerance for a diverse array of functional groups, enabling the synthesis of complex and highly functionalized molecules. This attribute is of paramount importance in the field of drug development and materials science, where the preservation of sensitive functional moieties is crucial.
These application notes provide a comprehensive overview of the functional group tolerance in CuCN·2LiCl mediated reactions, supported by quantitative data from key literature. Detailed experimental protocols for the preparation of the reagent and its application in cross-coupling and acylation reactions are also presented.
Functional Group Tolerance in CuCN·2LiCl Mediated Cross-Coupling Reactions
CuCN·2LiCl is particularly effective in mediating the cross-coupling of organomagnesium and organozinc reagents with various electrophiles. The presence of lithium chloride enhances the solubility and reactivity of the copper cyanide, leading to smoother and more efficient reactions. The following table summarizes the tolerance of various functional groups in the cross-coupling of functionalized arylmagnesium reagents with primary alkyl iodides and benzylic bromides, as demonstrated in the literature.[1][2]
Data Presentation: Functional Group Tolerance and Yields
| Entry | Arylmagnesium Reagent Functional Group | Alkyl/Benzylic Halide Functional Group | Product Yield (%) | Reference |
| 1 | Ester (COOEt) | Chloro (Cl) | 89 | [1] |
| 2 | Ester (COOEt) | Cyano (CN) | 85 | [1] |
| 3 | Ester (COOEt) | Ester (COOEt) | 81 | [1] |
| 4 | Cyano (CN) | Chloro (Cl) | 78 | [1] |
| 5 | Cyano (CN) | Cyano (CN) | 75 | [1] |
| 6 | Cyano (CN) | Ester (COOEt) | 79 | [1] |
| 7 | Ketone (COPh) | Chloro (Cl) | 56 | [1] |
| 8 | Amide (CONEt₂) | Chloro (Cl) | 82 | [2] |
| 9 | Tertiary Amine (NMe₂) | Chloro (Cl) | 75 | [2] |
| 10 | Chloride (Cl) | Ester (COOEt) | 80 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 1.0 M Solution of CuCN·2LiCl in THF
This protocol describes the preparation of the soluble copper cyanide-lithium chloride complex in tetrahydrofuran (B95107) (THF).
Materials:
-
Copper(I) cyanide (CuCN)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle
-
Vacuum line
Procedure:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add LiCl (2.0 equivalents).
-
Heat the flask to 140 °C under vacuum for 5 hours to ensure the LiCl is completely dry.[3]
-
Cool the flask to room temperature and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
To the same flask, add CuCN (1.0 equivalent).
-
Add anhydrous THF via syringe to achieve the desired concentration (e.g., 1.0 M).
-
Stir the mixture at room temperature until all the salts are dissolved, resulting in a clear to slightly yellow solution.[3][4] The solution is now ready for use.
Protocol 2: General Procedure for CuCN·2LiCl Mediated Cross-Coupling of Arylmagnesium Reagents with Alkyl Halides
This protocol provides a general method for the cross-coupling of a functionalized arylmagnesium reagent with a primary alkyl iodide.[2]
Materials:
-
Functionalized aryl iodide
-
Isopropylmagnesium bromide (i-PrMgBr) in THF
-
1.0 M solution of CuCN·2LiCl in THF
-
Primary alkyl iodide
-
Anhydrous THF
-
Dry Schlenk flasks and syringes
-
Magnetic stirrer
-
Low-temperature cooling bath
Procedure:
-
To a dry, argon-flushed Schlenk flask, add the functionalized aryl iodide (1.0 equiv).
-
Add anhydrous THF and cool the solution to -20 °C.
-
Slowly add i-PrMgBr (1.05 equiv) dropwise, maintaining the temperature below -20 °C.
-
Stir the mixture at -20 °C for 30-60 minutes to complete the iodine-magnesium exchange.
-
In a separate flask, add the 1.0 M solution of CuCN·2LiCl in THF (stoichiometric or catalytic amount, e.g., 0.2 equiv for catalytic reaction).[2]
-
Transfer the freshly prepared arylmagnesium reagent to the CuCN·2LiCl solution via cannula at -20 °C.
-
After stirring for a few minutes, add the primary alkyl iodide (0.8-1.0 equiv).
-
The reaction temperature and time will depend on whether a stoichiometric or catalytic amount of the copper reagent is used. For a catalytic reaction (0.2 equiv CuCN·2LiCl), the reaction is typically stirred at -5 °C for 20-24 hours.[2] For a stoichiometric reaction, trimethyl phosphite (B83602) may be added as a stabilizer, and the reaction can proceed at 20 °C for 2-8 hours.[2]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), dry the combined organic layers over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: CuCN·2LiCl Mediated Acylation of Organozinc Reagents
This protocol outlines the acylation of an organozinc reagent with an acid chloride.[3][5]
Materials:
-
Organozinc reagent (prepared in situ or from a previous step)
-
1.0 M solution of CuCN·2LiCl in THF
-
Acid chloride
-
Anhydrous THF
-
Dry Schlenk flasks and syringes
-
Magnetic stirrer
Procedure:
-
To a freshly prepared solution of the organozinc reagent in THF, add the 1.0 M solution of CuCN·2LiCl in THF (e.g., 20 mol %).[3]
-
Stir the mixture for 15 minutes at room temperature to allow for transmetalation.
-
Add the acid chloride (1.0 equiv) to the reaction mixture.
-
Stir the reaction at 25 °C for the required time (can range from a few hours to overnight).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[3]
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a CuCN·2LiCl mediated cross-coupling reaction.
Caption: General workflow for a CuCN·2LiCl mediated cross-coupling reaction.
The CuCN·2LiCl complex is a powerful tool for synthetic chemists, offering high reactivity and, most importantly, excellent functional group tolerance. The ability to perform cross-coupling and acylation reactions on substrates bearing sensitive groups like esters, nitriles, ketones, and amides without the need for protecting groups streamlines synthetic routes and opens avenues for the efficient construction of complex molecules. The provided protocols offer a starting point for researchers to explore the utility of this versatile reagent in their own synthetic endeavors.
References
- 1. Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Yields in CuCN·2LiCl Cross-Coupling Reactions
Welcome to the technical support center for CuCN·2LiCl mediated cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development seeking to optimize their reaction yields and troubleshoot common experimental challenges. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of LiCl in the CuCN·2LiCl reagent?
A1: Lithium chloride (LiCl) forms a soluble complex with copper(I) cyanide (CuCN) in ethereal solvents like tetrahydrofuran (B95107) (THF). This complexation is crucial as it increases the solubility and reactivity of the copper salt, facilitating the transmetalation step with the organometallic reagent (e.g., Grignard or organozinc reagents).
Q2: When should I use stoichiometric versus catalytic amounts of CuCN·2LiCl?
A2: The choice between stoichiometric and catalytic amounts of the copper reagent depends on the specific substrates and desired reaction conditions.
-
Stoichiometric amounts (e.g., 1 equivalent): This is often employed when a rapid and complete conversion is desired. The use of an additive like trimethyl phosphite (B83602) [P(OMe)₃] can stabilize the resulting arylcopper species at room temperature (20°C) and prevent homocoupling.[1]
-
Catalytic amounts (e.g., 20 mol%): This approach is generally preferred for its cost-effectiveness and to minimize copper residues in the final product. Catalytic reactions are often run at lower temperatures (e.g., -5°C) for longer durations to suppress the formation of homocoupling byproducts, and may not require an additive like trimethyl phosphite.[2][3]
Q3: What are the most common side reactions in CuCN·2LiCl cross-couplings, and how can I minimize them?
A3: The most prevalent side reaction is the homocoupling of the organometallic reagent (e.g., formation of biphenyls from aryl Grignard reagents). This can be minimized by:
-
Using catalytic amounts of CuCN·2LiCl at low temperatures: A low-temperature protocol (e.g., -5°C) significantly reduces the rate of homocoupling.[2][3]
-
Adding a stabilizing ligand: In stoichiometric reactions, trimethyl phosphite can stabilize the intermediate arylcopper species and prevent decomposition that leads to homocoupling.[1]
-
Ensuring high-quality Grignard reagent: The quality of the Grignard reagent is critical. Poor quality or aged Grignard reagents can contribute to side reactions.
Q4: What is the best way to prepare the CuCN·2LiCl solution?
A4: A common and reliable method is to prepare a 1.0 M solution in THF. This involves drying CuCN and LiCl under vacuum at high temperature (e.g., 140°C) for several hours to remove any residual water. After cooling, anhydrous THF is added, and the mixture is stirred until all salts are dissolved.[4]
Troubleshooting Guide
This guide addresses common issues encountered during CuCN·2LiCl cross-coupling reactions in a question-and-answer format.
Problem 1: Low or no product yield, with recovery of starting materials.
-
Question: My reaction is not proceeding, and I'm recovering my starting materials. What are the likely causes?
-
Answer: This issue often points to problems with the reagents or reaction setup.
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Inactive Grignard Reagent: The Grignard reagent may have degraded due to exposure to moisture or air. It is recommended to use freshly prepared Grignard reagents or titrate them before use to determine their exact concentration.
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Poor Quality Copper Reagent: Ensure the CuCN·2LiCl solution is properly prepared and stored under an inert atmosphere. The presence of water can deactivate the reagent.
-
Insufficiently Anhydrous Conditions: All glassware should be oven-dried, and anhydrous solvents must be used. The reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen.
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Low Reaction Temperature: While low temperatures can suppress side reactions, they can also slow down the desired coupling. If the reaction is sluggish, a gradual increase in temperature might be necessary.
-
Problem 2: Significant formation of homocoupling byproduct.
-
Question: I'm observing a large amount of homocoupling product in my reaction mixture. How can I suppress this?
-
Answer: As mentioned in the FAQs, homocoupling is a common issue. To mitigate this:
-
Switch to Catalytic Conditions: If you are using stoichiometric copper, switching to a catalytic amount (e.g., 20 mol%) and running the reaction at a lower temperature (e.g., -5°C) for a longer period can significantly reduce homocoupling.[2][3]
-
Use of Additives: For stoichiometric reactions, the addition of trimethyl phosphite (1.9 equivalents) can stabilize the organocopper intermediate and reduce homocoupling.[1][3]
-
Problem 3: Inconsistent yields between batches.
-
Question: I'm getting variable yields even when I follow the same procedure. What could be the reason?
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Answer: Inconsistent yields are often traced back to subtle variations in reagent quality and reaction conditions.
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Grignard Reagent Variability: The concentration and purity of the Grignard reagent can vary between batches. Always use freshly prepared or recently titrated Grignard reagents.
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Atmosphere Control: Ensure a consistently inert atmosphere is maintained throughout the reaction setup and duration. Even small leaks can introduce moisture and oxygen, affecting the outcome.
-
Temperature Control: Precise temperature control is crucial, especially for low-temperature reactions. Use a reliable cryostat or a well-maintained cooling bath.
-
Data Presentation
The following tables summarize quantitative data on the effect of reaction conditions on the yield of CuCN·2LiCl cross-coupling reactions.
Table 1: Stoichiometric vs. Catalytic CuCN·2LiCl in the Cross-Coupling of Arylmagnesium Reagents with Alkyl Iodides.
| Entry | CuCN·2LiCl (equiv) | Additive (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | P(OMe)₃ (1.9) | 20 | 2-8 | 56-89 |
| 2 | 0.2 | None | -5 | 20-24 | 55-63 |
Data compiled from Organic Letters, 2001, 3, 2871-2873.[2][3]
Table 2: Comparison of Copper Sources for the Cross-Coupling of an Arylmagnesium Reagent with an Alkyl Iodide.
| Entry | Copper Source (20 mol%) | Yield (%) |
| 1 | CuCN·2LiCl | 60 |
| 2 | Cu(OAc)₂ | 20 |
Data compiled from Organic Letters, 2001, 3, 2871-2873.[2][3]
Experimental Protocols
Preparation of a 1.0 M CuCN·2LiCl Solution in THF
-
Drying of Salts: In a Schlenk flask, add CuCN (7.17 g, 80 mmol) and LiCl (6.77 g, 160 mmol).
-
Heat the flask to 140°C under vacuum for 5 hours.
-
Dissolution: Allow the flask to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
Add 80 mL of anhydrous THF via a syringe.
-
Stir the mixture at room temperature until all the salts have completely dissolved to form a clear solution.[4]
General Procedure for Catalytic CuCN·2LiCl Cross-Coupling
-
Grignard Formation: Prepare the arylmagnesium reagent from the corresponding aryl iodide and i-PrMgBr in THF at -20°C for 30-60 minutes.
-
Reaction Setup: In a separate oven-dried Schlenk flask under an inert atmosphere, add the alkyl iodide (0.8 equiv).
-
Addition of Reagents: To the Grignard solution, add the 1.0 M solution of CuCN·2LiCl in THF (0.2 equiv) at -20°C.
-
Transfer the resulting solution to the flask containing the alkyl iodide.
-
Reaction: Place the reaction flask in a cryostat set to -5°C and stir for 20-24 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][3]
Visualizations
Below are diagrams illustrating key workflows and concepts related to CuCN·2LiCl cross-coupling reactions.
Caption: A troubleshooting workflow for low yields in CuCN·2LiCl cross-coupling.
Caption: A simplified diagram of the catalytic cycle for CuCN·2LiCl cross-coupling.
References
Technical Support Center: Troubleshooting CuCN·2LiCl Reactions
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing issues with stalled or inefficient reactions involving the copper cyanide-lithium chloride (CuCN·2LiCl) complex.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: The reaction fails to initiate or appears stalled (no product formation).
Question: I have mixed my organometallic reagent (Grignard or organozinc) with my substrate in the presence of CuCN·2LiCl, but I am not observing any product formation. What are the potential causes and how can I troubleshoot this?
Answer: A stalled reaction can be attributed to several factors, primarily related to the quality of the reagents and the reaction setup. Here is a step-by-step troubleshooting guide:
Troubleshooting Flowchart:
Addressing solubility issues of CuCN·2LiCl in THF.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CuCN·2LiCl in Tetrahydrofuran (THF). Our aim is to help you overcome common solubility issues and ensure the successful preparation of your organocuprate reagents.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation of CuCN·2LiCl solutions in THF.
Issue 1: The CuCN·2LiCl complex is not fully dissolving, resulting in a cloudy or hazy solution.
| Possible Cause | Recommended Action | Visual Indicators |
| Insufficient drying of reagents (CuCN and/or LiCl) | Ensure both CuCN and LiCl are thoroughly dried under vacuum at high temperature before the addition of THF. Residual moisture can interfere with complex formation and solubility.[1] | A persistently cloudy or milky solution that does not clarify with stirring. |
| Inadequate THF purity (presence of water) | Use freshly distilled, anhydrous THF. THF is hygroscopic and can absorb moisture from the air.[1] Consider using a solvent drying system or distilling from a suitable drying agent like sodium/benzophenone. | The solution may appear hazy or contain suspended particles. |
| Low-quality or impure reagents | Use high-purity CuCN and LiCl from a reputable supplier. Impurities can hinder the formation of the soluble complex. | Discoloration of the solution (e.g., green or brown hues) or the presence of insoluble dark particles. |
| Insufficient stirring or time | Continue stirring the mixture at room temperature. Complete dissolution may take some time. | Undissolved solid material remains at the bottom of the flask despite prolonged stirring. |
| Low Temperature | Gently warm the solution to aid dissolution. However, be cautious as prolonged heating can lead to decomposition. | Solids dissolve upon gentle warming but may precipitate out again upon cooling. |
Issue 2: The solution has an off-color appearance (e.g., green, brown, or dark).
| Possible Cause | Recommended Action | Visual Indicators |
| Presence of Cu(II) impurities | Cu(I) salts can oxidize to Cu(II) in the presence of air. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use high-purity CuCN. | A green or blue tint to the solution is indicative of Cu(II) species. |
| Decomposition of the complex | Avoid prolonged exposure to high temperatures or light. Prepare the solution fresh before use. | The solution may darken over time, turning brown or black, and may be accompanied by the formation of a precipitate. |
| Reaction with impurities in THF | Ensure THF is free from peroxides and other impurities. Peroxides can oxidize Cu(I). | The solution may develop a brownish color. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of a properly prepared CuCN·2LiCl solution in THF?
A1: A successfully prepared solution of CuCN·2LiCl in THF should be a clear, pale yellow-green solution.[2]
Q2: Is it critical for all the LiCl to be completely dissolved initially?
A2: It has been noted that a very small amount of undissolved lithium chloride may be present initially. This will typically dissolve upon the subsequent addition of other reagents, such as an organozinc compound.[2]
Q3: What is the standard procedure for drying the CuCN and LiCl reagents?
A3: A common and effective method is to heat the CuCN and LiCl salts in a Schlenk flask under high vacuum at approximately 130-140°C for several hours (e.g., 2-5 hours).[1][2] This removes residual water which is crucial for the successful formation of the soluble complex.
Q4: How can I ensure my THF is sufficiently dry?
A4: THF for moisture-sensitive reactions should be rigorously dried. A common laboratory practice is to distill it from sodium/benzophenone ketyl under an inert atmosphere. The deep blue or purple color of the ketyl indicates that the solvent is anhydrous and oxygen-free. Alternatively, using a commercial solvent purification system is also a reliable method.[3][4][5]
Q5: Can I store the CuCN·2LiCl in THF solution?
A5: It is generally recommended to prepare the CuCN·2LiCl solution fresh for each use. Organocuprate reagents and their precursors can be sensitive and may degrade over time, affecting their reactivity.
Q6: What concentration of CuCN·2LiCl in THF is typically used?
A6: Concentrations around 1.0 M in THF are commonly prepared and reported in the literature.[1]
Experimental Protocols
Protocol 1: Preparation of a 1.0 M CuCN·2LiCl Solution in THF
This protocol is adapted from established literature procedures.[1]
Materials:
-
Copper(I) cyanide (CuCN), high purity
-
Lithium chloride (LiCl), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Equipment:
-
Schlenk flask
-
Vacuum line
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Drying of Reagents:
-
To a flame-dried Schlenk flask, add LiCl (2 equivalents) and CuCN (1 equivalent).
-
Heat the flask to 140°C under high vacuum for 5 hours.[1]
-
Allow the flask to cool to room temperature under vacuum and then backfill with an inert gas.
-
-
Dissolution in THF:
-
Under a positive pressure of inert gas, add the required volume of anhydrous THF to the dried salts to achieve a 1.0 M concentration.
-
Stir the mixture at room temperature until all the salts have dissolved. This should result in a clear, pale yellow-green solution.[2]
-
Data Presentation
Table 1: Reagent Quantities for a 1.0 M CuCN·2LiCl Solution in THF
| Reagent | Molar Mass ( g/mol ) | Moles (for 100 mL of 1.0 M solution) | Mass (g) (for 100 mL of 1.0 M solution) |
| CuCN | 89.56 | 0.100 | 8.96 |
| LiCl | 42.39 | 0.200 | 8.48 |
| THF | 72.11 | - | 100 mL |
Mandatory Visualizations
Caption: Workflow for preparing CuCN·2LiCl solution.
Caption: Troubleshooting decision tree for solubility issues.
References
Identifying and minimizing side reactions with CuCN·2LiCl.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Copper(I) cyanide di(lithium chloride) complex (CuCN·2LiCl). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of LiCl in CuCN·2LiCl solutions?
A1: Lithium chloride (LiCl) is crucial for solubilizing copper(I) cyanide (CuCN) in ethereal solvents like tetrahydrofuran (B95107) (THF). CuCN itself is largely insoluble in THF. The presence of two equivalents of LiCl forms a soluble complex, often referred to as a "higher-order" cuprate, which is more reactive and facilitates the desired transformations.[1][2]
Q2: How should I prepare and store a CuCN·2LiCl solution in THF?
A2: To prepare a stable 1.0 M solution of CuCN·2LiCl in THF, it is critical to use anhydrous conditions. A typical procedure involves drying CuCN and LiCl under vacuum at elevated temperatures (e.g., 140 °C for 5 hours) before dissolving them in anhydrous THF under an inert atmosphere (e.g., argon).[3] The resulting solution should be stored under an inert atmosphere to prevent decomposition due to moisture or air.
Q3: What are the most common side reactions observed when using CuCN·2LiCl?
A3: The most frequently encountered side reaction is the homocoupling of the organometallic reagent (e.g., organomagnesium or organozinc reagent) used in the reaction.[4][5] Other potential, though less commonly reported, side reactions include β-hydride elimination and hydrolysis of the organocopper intermediate.
Troubleshooting Guide: Minimizing Side Reactions
Issue 1: Significant Formation of Homocoupling Byproducts
Homocoupling results in the dimerization of the organometallic reagent (e.g., R-R from R-MgX), reducing the yield of the desired cross-coupled product.
Q: My reaction is producing a large amount of homocoupled product. How can I minimize this?
A: Several strategies can be employed to suppress homocoupling:
-
Use of Substoichiometric (Catalytic) Amounts of CuCN·2LiCl: Using a catalytic amount of the copper reagent (e.g., 20 mol %) instead of a stoichiometric equivalent can significantly reduce the formation of homocoupling products.[4]
-
Low Reaction Temperatures: Maintaining a low reaction temperature is critical. Performing the reaction at temperatures such as -5 °C or lower can greatly diminish the rate of homocoupling.[4][5]
-
Addition of Phosphite (B83602) Ligands: The addition of a phosphite ligand, such as trimethyl phosphite (P(OMe)₃), can stabilize the arylcopper intermediate, thereby preventing its decomposition and subsequent homocoupling.[4][5]
Quantitative Impact of Reaction Conditions on Homocoupling:
The following table summarizes the effect of different reaction conditions on the yield of the cross-coupled product and the formation of homocoupling byproducts in the reaction between a functionalized arylmagnesium reagent and a primary alkyl iodide.
| Method | CuCN·2LiCl (equiv.) | Additive | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling | Reference |
| A | 1 | P(OMe)₃ (1.9 equiv) | 20 | 80-89 | Minimal | [4] |
| B | 0.2 | None | -5 | 55-63 | Greatly decreased | [4] |
Issue 2: Formation of β-Hydride Elimination Products
This side reaction is a concern when the organocopper intermediate has a hydrogen atom on a carbon atom beta to the copper atom. It leads to the formation of an alkene.[6]
Q: I am observing alkene byproducts, suggesting β-hydride elimination. What can I do to prevent this?
A: Minimizing β-hydride elimination involves careful substrate selection and control of reaction conditions:
-
Substrate Structure: If possible, use organometallic reagents that lack β-hydrogens. For example, methyl, neopentyl, or aryl organocopper reagents cannot undergo this side reaction.
-
Low Temperature: As with many side reactions, maintaining a low temperature can help to disfavor the elimination pathway.
// Nodes RCu [label="Organocopper Intermediate\n(with β-hydrogen)", fillcolor="#F1F3F4", fontcolor="#202124"]; TransitionState [label="Agostic Interaction\n(β-H with Cu)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Alkene + Copper Hydride", fillcolor="#34A853", fontcolor="#FFFFFF"]; DesiredProduct [label="Desired Cross-Coupled Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RCu -> TransitionState [label="Intramolecular Interaction", color="#EA4335"]; TransitionState -> Products [label="β-Hydride Elimination", color="#EA4335"]; RCu -> DesiredProduct [label="Desired Reaction Pathway", color="#34A853"]; } caption: "Pathway of β-Hydride Elimination Side Reaction."
Issue 3: Hydrolysis of the Organocopper Intermediate
Organocopper reagents are sensitive to moisture and can be hydrolyzed, leading to the formation of a hydrocarbon corresponding to the organometallic reagent and reducing the yield of the desired product.
Q: My yields are consistently low, and I suspect hydrolysis of my organocopper intermediate. How can I address this?
A: Strict anhydrous conditions and proper quenching techniques are key:
-
Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents and reagents.
-
Inert Atmosphere: Perform the entire reaction sequence, from the preparation of the organometallic reagent to the addition of the electrophile, under a positive pressure of an inert gas.
-
Controlled Quenching: Quench the reaction at a low temperature (e.g., 0 °C or below) with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[4] This protonates the remaining organometallic species and hydrolyzes the copper salts without creating a strongly acidic environment that could degrade the desired product.
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Experimental Protocols
Preparation of a 1.0 M CuCN·2LiCl Solution in THF[3]
-
Drying of Salts: In a Schlenk flask, place CuCN (7.17 g, 80 mmol) and LiCl (6.77 g, 160 mmol).
-
Heating under Vacuum: Heat the flask at 140 °C under high vacuum for 5 hours.
-
Cooling and Dissolution: After cooling the flask to room temperature under an argon atmosphere, add 80 mL of anhydrous THF.
-
Stirring: Stir the mixture at room temperature until all the salts have dissolved. This solution is now ready for use.
General Procedure for Catalytic Cross-Coupling to Minimize Homocoupling[4]
-
Preparation of Arylmagnesium Reagent: In a flame-dried Schlenk flask under an argon atmosphere, prepare the arylmagnesium reagent from the corresponding aryl iodide via an iodine-magnesium exchange at -20 °C.
-
Transmetalation: To the freshly prepared arylmagnesium reagent, add a solution of CuCN·2LiCl (0.2 equivalents, 1.0 M in THF) at -20 °C.
-
Addition of Electrophile: Add the primary alkyl iodide (0.8 equivalents) to the reaction mixture.
-
Reaction: Place the reaction flask in a cryostat at -5 °C and stir for 20-24 hours.
-
Quenching: Quench the reaction by adding a 9:1 solution of saturated aqueous NH₄Cl and 25% aqueous NH₃.
-
Workup and Purification: Pour the mixture into water and extract with an organic solvent (e.g., CH₂Cl₂). Wash the combined organic layers with water, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography.
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References
- 1. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 2. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides [organic-chemistry.org]
- 6. β-Hydride elimination - Wikipedia [en.wikipedia.org]
Optimal reaction temperatures for CuCN·2LiCl couplings.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CuCN·2LiCl in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for CuCN·2LiCl couplings?
A1: The optimal reaction temperature for CuCN·2LiCl couplings is highly dependent on the specific substrates and whether a stoichiometric or catalytic amount of the copper reagent is used. Temperatures can range from -25°C to room temperature (20-25°C). For instance, couplings of functionalized arylmagnesium reagents with primary alkyl iodides can be performed at -5°C when using catalytic amounts (20 mol%) of CuCN·2LiCl.[1] In contrast, using stoichiometric amounts of the copper reagent with trimethyl phosphite (B83602) as an additive allows the reaction to proceed at 20°C.[1][2]
Q2: When should I use stoichiometric versus catalytic amounts of CuCN·2LiCl?
A2: The choice between stoichiometric and catalytic amounts of CuCN·2LiCl often depends on the desired reaction temperature and the need to suppress side reactions.
-
Stoichiometric (1 equiv) CuCN·2LiCl: This is often used in conjunction with an additive like trimethyl phosphite to stabilize the intermediate arylcopper species. This stabilization allows the reaction to be run at a higher temperature, such as 20°C, while minimizing homocoupling byproducts.[1][2]
-
Catalytic (e.g., 20 mol%) CuCN·2LiCl: This method is effective at lower temperatures (e.g., -5°C) and can significantly reduce the amount of homocoupling products without the need for an additive.[1] This approach is also more cost-effective and simplifies purification.
Q3: My reaction is showing significant amounts of homocoupling byproduct. How can I minimize this?
A3: Homocoupling is a common side reaction. To minimize it, consider the following strategies:
-
Lower the reaction temperature: Running the reaction at a lower temperature, such as -5°C, can greatly decrease the formation of homocoupling products.[1]
-
Use a catalytic amount of CuCN·2LiCl: A substoichiometric protocol has been shown to reduce homocoupling.[1][2]
-
Add a stabilizing agent: If a higher reaction temperature is necessary, the addition of trimethyl phosphite can stabilize the organocopper intermediate and suppress homocoupling.[1][2]
Q4: Can I use CuCN·2LiCl with organozinc reagents?
A4: Yes, CuCN·2LiCl is used to transmetalate organozinc reagents to form organocopper species, which can then react with electrophiles like acid chlorides.[3] The reaction conditions, including temperature, will depend on the specific organozinc reagent and electrophile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard or organozinc reagent. 2. Low reaction temperature leading to slow kinetics. 3. Inefficient transmetalation. 4. Degradation of the organocopper intermediate. | 1. Ensure the organometallic reagent is freshly prepared and properly quantified. 2. If using a catalytic protocol at low temperature, consider increasing the reaction time or switching to a stoichiometric protocol at a higher temperature (e.g., 20°C) with an additive.[1] 3. Ensure the CuCN·2LiCl solution is properly prepared and anhydrous.[4] Allow sufficient time for the transmetalation to occur before adding the electrophile. 4. For reactions at higher temperatures, add a stabilizing ligand like trimethyl phosphite.[1][2] |
| Significant Homocoupling | 1. Reaction temperature is too high. 2. Absence of a stabilizing additive when using stoichiometric copper at higher temperatures. | 1. Decrease the reaction temperature. A low-temperature (-5°C) substoichiometric protocol is often effective.[1] 2. If running the reaction at 20°C, add trimethyl phosphite (1.9 equiv) when using stoichiometric CuCN·2LiCl.[1] |
| Reaction is Sluggish or Stalls | 1. Sub-optimal reaction temperature. 2. Poor solubility of reagents. | 1. Gradually increase the reaction temperature. For some couplings, warming from a low temperature (e.g., -40°C) to 0°C or room temperature is necessary.[3][5] 2. Ensure all components are fully dissolved. THF is a common solvent for these reactions.[1][4] |
Data Summary of Reaction Conditions
Table 1: Stoichiometric vs. Catalytic CuCN·2LiCl Coupling of Arylmagnesium Reagents
| Parameter | Method A (Stoichiometric) | Method B (Catalytic) |
| CuCN·2LiCl | 1 equiv | 0.2 equiv |
| Temperature | 20 °C | -5 °C |
| Additive | P(OMe)₃ (1.9 equiv) | None |
| Reaction Time | 2 - 8 h | 20 - 24 h |
| Key Advantage | Faster reaction times at a higher temperature. | Reduced homocoupling without additives. |
| Reference | [1] | [1] |
Experimental Protocols
Protocol 1: Catalytic CuCN·2LiCl Coupling of a Functionalized Arylmagnesium Reagent with an Alkyl Halide [1]
-
To a solution of the aryl iodide (0.8 equiv) in dry THF (2.5 mL), cool to -25°C.
-
Slowly add isopropylmagnesium bromide (1.03 equiv) over 5 minutes, maintaining the temperature below -20°C.
-
Stir the reaction mixture at -20°C for 30 minutes to form the arylmagnesium reagent.
-
Add a solution of CuCN·2LiCl (0.2 equiv, 1 M in THF).
-
Add the alkyl iodide (1.0 equiv).
-
Place the reaction flask in a cryostatically controlled cooling bath at -5°C and stir for 24 hours.
-
Quench the reaction with a saturated NH₄Cl solution.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
Protocol 2: Preparation of 1.0 M CuCN·2LiCl Solution in THF [4]
-
In a Schlenk tube, add CuCN (80 mmol) and LiCl (160 mmol).
-
Dry the salts under vacuum at 140°C for 5 hours.
-
After cooling to room temperature, add 80 mL of dry THF under an inert atmosphere.
-
Stir the mixture until all salts have completely dissolved.
Visualized Workflows
Caption: Catalytic CuCN·2LiCl Coupling Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides [organic-chemistry.org]
- 3. Copper(i) mediated cross-coupling of amino acid derived organozinc reagents with acid chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Products from CuCN·2LiCl Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving copper(I) cyanide di(lithium chloride) complex (CuCN·2LiCl).
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of products from CuCN·2LiCl reactions.
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Organometallic Reagent: The organolithium or Grignard reagent used to form the organocuprate may have degraded due to exposure to air or moisture. | Ensure all reagents and solvents are anhydrous and reactions are carried out under an inert atmosphere (argon or nitrogen). Use freshly prepared or titrated organometallic reagents. |
| Inefficient Transmetalation: The transfer of the organic group to copper may be incomplete. | Allow for sufficient time and appropriate temperature for the transmetalation to occur after adding the organometallic reagent to the CuCN·2LiCl solution. This is often done at low temperatures (e.g., -78 °C to 0 °C).[1][2] |
| Decomposition of the Organocuprate: Organocuprates are thermally unstable and can decompose, especially at higher temperatures.[3] | Maintain the recommended low temperature throughout the reaction until the electrophile is added. Avoid prolonged reaction times at elevated temperatures. |
| Side Reactions: Homocoupling of the organometallic reagent can be a significant side reaction, reducing the yield of the desired cross-coupled product.[1][3] | The use of CuCN·2LiCl is intended to minimize homocoupling compared to other copper sources.[1] However, if homocoupling is still an issue, consider adjusting the stoichiometry or using additives as described in the literature. |
Problem: Presence of Unreacted Starting Materials
| Possible Cause | Suggested Solution |
| Insufficient Reagent: The stoichiometry of the organocuprate or the electrophile may be incorrect. | Carefully check the molar equivalents of all reactants. It is common to use a slight excess of the organometallic reagent. |
| Low Reaction Temperature: The reaction temperature may be too low for the coupling to proceed at a reasonable rate. | While organocuprates require low temperatures for formation, the subsequent reaction with the electrophile may need warming to a specific temperature (e.g., -30 °C, 0 °C, or room temperature) as specified in the protocol.[2] |
| Poorly Reactive Electrophile: Some electrophiles are inherently less reactive towards organocuprates. | The addition of Lewis acids such as BF₃·OEt₂ can sometimes enhance the reactivity of the electrophile.[2][3] |
Problem: Difficulty in Removing Copper Byproducts
| Possible Cause | Suggested Solution |
| Formation of Insoluble Copper Salts: During the workup, insoluble copper salts can form, leading to emulsions or precipitates that are difficult to separate. | Quenching the reaction with an aqueous solution of saturated ammonium (B1175870) chloride is a standard and effective method to complex copper(I) and facilitate its removal into the aqueous layer.[1][3][4] For particularly stubborn cases, a mixture of saturated ammonium chloride and ammonia (B1221849) solution can be used.[1] |
| Copper Residues in the Organic Layer: Traces of copper salts may remain in the organic phase, even after extraction. | Wash the combined organic layers thoroughly with saturated aqueous ammonium chloride solution, followed by brine.[2][3] If the organic layer is still colored, additional washes may be necessary. Filtration of the organic layer through a pad of celite or silica (B1680970) gel can also help remove finely dispersed solids. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using LiCl with CuCN?
A1: Lithium chloride forms a soluble complex with copper(I) cyanide in ethereal solvents like tetrahydrofuran (B95107) (THF).[2][4] This increased solubility allows for the formation of higher-order cuprates, which are generally more reactive and stable than lower-order Gilman reagents.[3]
Q2: How do I properly quench a reaction involving CuCN·2LiCl?
A2: The standard procedure is to quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][3][4] This should be done at a low temperature to control any exotherm. The ammonium chloride complexes the copper salts, making them more soluble in the aqueous phase and easier to remove during extraction.
Q3: My final product is contaminated with a homocoupled byproduct. How can I avoid this?
A3: Homocoupling is a common side reaction. To minimize it, ensure that the transmetalation step is efficient and that the reaction temperature is kept low. The use of CuCN·2LiCl is already a measure to reduce homocoupling.[1] In some cases, adjusting the stoichiometry or using specific additives might be necessary. Purification is typically achieved through column chromatography.
Q4: Can I store the CuCN·2LiCl solution?
A4: A 1.0 M solution of CuCN·2LiCl in THF can be prepared and stored under an inert atmosphere. To prepare the solution, CuCN and LiCl are rigorously dried under vacuum at high temperature (e.g., 140 °C for 5 hours) before the addition of anhydrous THF.[4]
Experimental Protocols
Protocol 1: General Procedure for a Cross-Coupling Reaction
-
Preparation of the Organocuprate:
-
To a solution of CuCN·2LiCl (1.0 M in THF, 1.2 mmol) at -78 °C under an inert atmosphere, add the organolithium or Grignard reagent (1.2 mmol) dropwise.
-
Stir the resulting mixture at this temperature for 30 minutes.
-
-
Reaction with Electrophile:
-
Add the electrophile (1.0 mmol) to the freshly prepared organocuprate solution at -78 °C.
-
Allow the reaction to slowly warm to the desired temperature (e.g., -20 °C, 0 °C, or room temperature) and stir for the specified time (typically 1-24 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.[3][4]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3][4]
-
Concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[4]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| CuCN·2LiCl Concentration | 1.0 M in THF | [4] |
| Organocuprate/Electrophile Ratio | Typically 1.2 : 1.0 | N/A |
| Quenching Agent | Saturated aqueous NH₄Cl | [1][3][4] |
| Extraction Solvent | Diethyl ether or Ethyl acetate | [3][4] |
| Drying Agent | Na₂SO₄ or MgSO₄ | [3][4] |
Visualizations
Caption: Standard experimental workflow for CuCN·2LiCl mediated reactions.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Safe Handling of CuCN·2LiCl Solution
This guide provides essential safety information, troubleshooting advice, and detailed protocols for the preparation and handling of Copper(I) cyanide di(lithium chloride) complex solution (CuCN·2LiCl). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary hazards associated with CuCN·2LiCl solution?
A1: The primary hazards stem from its components: copper cyanide (CuCN) and lithium chloride (LiCl) in a tetrahydrofuran (B95107) (THF) solvent.
-
Copper Cyanide (CuCN) is acutely toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[1] It can cause severe irritation to the skin, eyes, and respiratory tract.[2] Contact with acids will liberate highly toxic hydrogen cyanide (HCN) gas.[1][3] Chronic exposure may lead to liver damage, skin allergies, and thyroid enlargement.[2]
-
Lithium Chloride (LiCl) is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.[4][5][6] In large doses, lithium compounds can affect the nervous system, leading to dizziness, weakness, and tremors.[4] There are also potential risks of impaired fertility and harm to an unborn child.[4][7]
-
Tetrahydrofuran (THF) , the typical solvent, is a flammable liquid.
Q2: What personal protective equipment (PPE) is mandatory when working with this solution?
A2: A comprehensive PPE strategy is crucial. The minimum requirements include:
-
Eye Protection : Chemical safety goggles or a face shield.[6][7]
-
Hand Protection : Chemical-resistant gloves (e.g., butyl rubber). Always inspect gloves before use and use proper removal techniques.
-
Body Protection : A flame-resistant lab coat.[8]
-
Respiratory Protection : Work should be conducted in a certified chemical fume hood.[8] If there is a risk of vapor or aerosol generation, a respirator (e.g., N95 or ABEK filter type) may be required.
Q3: The CuCN and LiCl salts are not dissolving completely in the THF. What should I do?
A3: This issue usually arises from moisture in the reagents or solvent. Ensure that:
-
Both CuCN and LiCl have been thoroughly dried under vacuum at high temperature (e.g., 140 °C for 5 hours) before adding the solvent.[9]
-
The THF used is anhydrous (freshly distilled from a suitable drying agent like sodium/benzophenone).[9][10]
-
Continue stirring until all salts are dissolved.[9]
Q4: My solution has turned a dark green/brown color. Is this normal?
A4: A clear yellow-green solution is typically expected after dissolving the salts in THF.[10] A significant color change to dark green or brown could indicate impurities or decomposition. It is advisable to prepare a fresh solution if you are uncertain about its quality.
Q5: What is the correct procedure for quenching and disposing of residual CuCN·2LiCl solution and contaminated materials?
A5: Unused or waste CuCN·2LiCl solution must be quenched carefully in a fume hood.[8]
-
Cool the solution in an ice bath.
-
Slowly add a less reactive alcohol, such as isopropanol (B130326), with stirring.[8][11]
-
After the initial reaction subsides, a sequence of more reactive alcohols (ethanol, then methanol) can be added cautiously, followed by the very slow addition of water.[11][12]
-
The final aqueous solution should be neutralized (e.g., with citric or acetic acid) before being disposed of as hazardous waste.[8]
-
All contaminated glassware should be triple-rinsed with a compatible solvent, and the rinsate collected as hazardous waste. The rinsed glassware should be left open in the back of the fume hood overnight.[11][13]
Quantitative Data Summary
| Parameter | Value | Source Component | Notes |
| Oral LD50 (Rat) | 526 mg/kg | Lithium Chloride | Acute toxicity[7] |
| Dermal LD50 (Rabbit) | >2000 mg/kg | Lithium Chloride | Acute toxicity[7] |
| Cal/OSHA PEL (as CN) | 5 mg/m³ (8-hour TWA) | Copper Cyanide | Permissible Exposure Limit, Skin Notation |
| Drying Temperature | 140 °C | CuCN, LiCl | For removal of residual water[9] |
| Drying Time | 5 hours | CuCN, LiCl | Under vacuum[9] |
| Solution Concentration | 1.0 M in THF | CuCN·2LiCl | Typical experimental concentration[9] |
Experimental Protocols
Protocol 1: Preparation of 1.0 M CuCN·2LiCl Solution in THF
Objective: To prepare a 1.0 M stock solution of CuCN·2LiCl in anhydrous THF.
Methodology:
-
Add copper(I) cyanide (CuCN, 1.0 eq) and lithium chloride (LiCl, 2.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.[9]
-
Heat the flask to 140 °C under high vacuum and maintain for 5 hours to ensure the salts are completely dry.[9]
-
Allow the flask to cool to room temperature under an inert atmosphere (e.g., argon).[10]
-
Add the required volume of anhydrous THF via cannula or syringe to achieve a 1.0 M concentration.[9]
-
Stir the mixture at room temperature until all salts have completely dissolved, resulting in a clear, yellow-green solution.[9][10]
-
Store the solution under an inert atmosphere.
Protocol 2: Safe Handling and Use
Objective: To ensure the safe transfer and use of the prepared CuCN·2LiCl solution in a reaction.
Methodology:
-
All operations must be performed in a certified chemical fume hood.[8]
-
Ensure all required PPE is worn correctly (safety goggles, flame-resistant lab coat, chemical-resistant gloves).[8]
-
The solution should be handled under an inert atmosphere (e.g., argon) using Schlenk line techniques or in a glovebox to prevent exposure to air and moisture.[9]
-
Use syringes or a stainless steel cannula for transferring the solution between reaction vessels.[10]
-
Keep the solution away from acids, as this will liberate toxic hydrogen cyanide gas.[2][3]
Protocol 3: Quenching and Decontamination
Objective: To safely neutralize and dispose of excess CuCN·2LiCl solution and decontaminate associated glassware.
Methodology:
-
Conduct the entire quenching procedure in a chemical fume hood with the sash positioned as a safety shield.[13]
-
Transfer the solution to be quenched into a flask of appropriate size, equipped with a stir bar and placed in a secondary container (e.g., an ice bath).[11]
-
While stirring and cooling the solution to 0 °C, slowly add dry isopropanol dropwise.[8]
-
Once the reaction with isopropanol ceases, cautiously add ethanol, followed by methanol (B129727) in a similar dropwise manner.
-
After the reactions with alcohols are complete, very slowly add water dropwise. Be prepared for a potentially vigorous reaction.[11][12]
-
Once the addition of water causes no further reaction, allow the mixture to warm to room temperature and stir for at least two hours to ensure complete quenching.[11]
-
Neutralize the resulting aqueous solution with an appropriate acid (e.g., citric acid) and dispose of it in a properly labeled hazardous waste container.[8]
-
Rinse all contaminated glassware three times with a compatible solvent (e.g., THF), collecting all rinses as hazardous waste.[11]
Visual Workflow
Caption: Logical workflow for the safe preparation and handling of CuCN·2LiCl solution.
References
- 1. utsi.edu [utsi.edu]
- 2. nj.gov [nj.gov]
- 3. COPPER CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Lithium Chloride - ESPI Metals [espimetals.com]
- 6. fishersci.com [fishersci.com]
- 7. westliberty.edu [westliberty.edu]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
How to prevent homocoupling in CuCN·2LiCl reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling side reactions in CuCN·2LiCl mediated cross-coupling experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during CuCN·2LiCl reactions, with a focus on minimizing the formation of homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling in my CuCN·2LiCl cross-coupling reaction?
A1: Homocoupling in these reactions, particularly when using organometallic reagents like Grignard reagents, can arise from several factors:
-
Reaction Temperature: Higher temperatures can increase the rate of homocoupling of the organocopper intermediate.[1][2]
-
Absence of Stabilizing Ligands: Without a suitable ligand, the arylcopper species formed after transmetalation can be unstable and decompose, leading to homocoupling.[1][2]
-
Stoichiometry of the Copper Reagent: The amount of CuCN·2LiCl used can influence the reaction pathway. While catalytic amounts are desirable, stoichiometric quantities may require additives to prevent side reactions.[1][2]
Q2: I am observing a significant amount of biphenyl (B1667301) byproduct. How can I reduce this homocoupling?
A2: To minimize the formation of homocoupling products, several strategies can be employed:
-
Lower the Reaction Temperature: Performing the reaction at lower temperatures, such as -5 °C or even -20 °C, has been shown to significantly decrease the amount of homocoupling byproduct.[1][2]
-
Use a Substoichiometric Amount of CuCN·2LiCl: Employing catalytic amounts (e.g., 20 mol %) of the copper reagent at low temperatures can greatly reduce homocoupling without the need for additional ligands.[1][2]
-
Add a Stabilizing Ligand: If using stoichiometric amounts of CuCN·2LiCl or reacting at higher temperatures (e.g., 20 °C), the addition of a stabilizing ligand like trimethyl phosphite (B83602) (P(OMe)₃) is crucial to prevent extensive homocoupling.[1][2]
Q3: Can the preparation of the CuCN·2LiCl solution affect the reaction outcome?
A3: Yes, the quality and preparation of the CuCN·2LiCl solution are critical. It is essential to use anhydrous salts and dry solvents to prepare the solution. A standard procedure involves drying CuCN and LiCl under vacuum at high temperatures before dissolving them in anhydrous THF.[3] This ensures the absence of water, which can quench the organometallic reagents and interfere with the catalytic cycle.
Q4: Are there specific ligands other than trimethyl phosphite that are effective in preventing homocoupling?
A4: While trimethyl phosphite is explicitly mentioned for stabilizing arylcopper species in CuCN·2LiCl reactions, the broader field of copper-catalyzed cross-coupling suggests that various other ligands can minimize homocoupling. Bidentate ligands, in particular, are expected to disfavor the formation of dimeric copper(II) species that can be responsible for homocoupling.[4] The choice of ligand can be highly dependent on the specific substrates and reaction conditions.
Data Presentation: Comparison of Methods to Prevent Homocoupling
The following table summarizes the quantitative data from a study on the cross-coupling of functionalized arylmagnesium reagents with alkyl iodides, highlighting the effectiveness of different methods in minimizing homocoupling.
| Method | CuCN·2LiCl (equiv) | Additive (equiv) | Temperature (°C) | Time (h) | Cross-Coupling Yield (%) | Homocoupling |
| A | 1.0 | P(OMe)₃ (1.9) | 20 | 2-8 | 56-89 | Extensive without additive |
| B | 0.2 | None | -5 | 20-24 | 55-63 | Greatly decreased |
Data sourced from Organic Letters, 2001, 3, 2871-2873.[1]
Experimental Protocols
Below are detailed methodologies for key experiments aimed at preventing homocoupling in CuCN·2LiCl reactions.
Protocol 1: Stoichiometric CuCN·2LiCl with Trimethyl Phosphite Additive (Method A)
This protocol is suitable for reactions conducted at room temperature.
-
Preparation of the Arylmagnesium Reagent: In a flame-dried, argon-purged flask, prepare the functionalized arylmagnesium halide from the corresponding aryl iodide via an iodine-magnesium exchange with i-PrMgBr in THF at -20 °C for 0.5-1 hour.
-
Transmetalation and Coupling:
-
To the freshly prepared arylmagnesium reagent, add a 1 M solution of CuCN·2LiCl in THF (1.0 equivalent) at -20 °C.
-
Immediately add trimethyl phosphite (1.9 equivalents).
-
Allow the mixture to warm to 20 °C.
-
Add the primary alkyl iodide or benzylic bromide.
-
Stir the reaction at 20 °C for 2-8 hours, monitoring by TLC or GC for completion.
-
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Substoichiometric CuCN·2LiCl at Low Temperature (Method B)
This protocol is effective at minimizing homocoupling without the need for a phosphite additive.
-
Preparation of the Arylmagnesium Reagent: Prepare the functionalized arylmagnesium halide as described in Protocol 1.
-
Transmetalation and Coupling:
-
To the freshly prepared arylmagnesium reagent, add a 1 M solution of CuCN·2LiCl in THF (0.2 equivalents) at -20 °C.
-
Add the primary alkyl iodide or benzylic bromide.
-
Transfer the reaction flask to a cooling bath set at -5 °C.
-
Stir the reaction at -5 °C for 20-24 hours.
-
-
Work-up: Follow the work-up procedure described in Protocol 1.
Protocol 3: Preparation of 1.0 M CuCN·2LiCl Solution in THF
-
In a Schlenk tube, place CuCN (e.g., 7.17 g, 80 mmol) and LiCl (e.g., 6.77 g, 160 mmol).
-
Dry the salts under vacuum at 140 °C for 5 hours.[3]
-
After cooling to room temperature under argon, add dry, degassed THF (e.g., 80 mL) via cannula.
-
Stir the mixture at room temperature until all salts have dissolved to form a clear solution.
Visualizations
Troubleshooting Workflow for Homocoupling in CuCN·2LiCl Reactions
The following diagram illustrates a logical workflow for troubleshooting and preventing homocoupling in your experiments.
Caption: Troubleshooting workflow for minimizing homocoupling.
Logical Relationship of Factors Leading to Homocoupling
This diagram illustrates the interplay of factors that can lead to the undesired homocoupling side reaction.
References
Technical Support Center: Optimizing CuCN·2LiCl Reaction Efficiency with Additives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the efficiency of CuCN·2LiCl mediated reactions through the use of additives.
Troubleshooting Guide
This guide addresses common issues encountered during CuCN·2LiCl reactions when using additives, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the yield of my cross-coupling reaction low, even with an additive?
Answer: Low yields can stem from several factors related to reagents, reaction conditions, and the choice of additive.
-
Inactive Catalyst: The active species in these reactions is Cu(I). Oxidation to Cu(II) can significantly decrease or halt the reaction.
-
Solution: Ensure all solvents and reagents are anhydrous and degassed. Work under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Sub-optimal Additive Concentration: The ratio of the additive to the copper complex is crucial.
-
Solution: Titrate the concentration of your additive. For instance, with trimethyl phosphite (B83602), a common starting point is 1.9 equivalents relative to CuCN·2LiCl.[1]
-
-
Inappropriate Reaction Temperature: The stability of the organocopper intermediate is highly temperature-dependent.
-
Solution: Optimize the reaction temperature. Some protocols with additives like trimethyl phosphite allow for reactions at room temperature (around 20°C), while catalytic versions may require lower temperatures (-5°C) to minimize side reactions.[1]
-
-
Poor Quality Reagents: The purity of your starting materials, including the Grignard or organozinc reagent, is critical.
-
Solution: Use freshly prepared or high-purity organometallic reagents. Ensure the CuCN·2LiCl solution is of high quality.
-
Question 2: I am observing a significant amount of homocoupling product. How can I prevent this?
Answer: Homocoupling is a common side reaction, especially in the absence of a stabilizing additive.
-
Cause: The organocopper intermediate can be unstable and react with itself.
-
Solution 1: Use a Stabilizing Additive. Trimethyl phosphite is a highly effective additive for stabilizing arylcopper species, thus preventing the formation of biphenyl (B1667301) homocoupling products.[1][2]
-
Solution 2: Lower the Reaction Temperature. Running the reaction at a lower temperature, such as -5°C, can significantly reduce the rate of homocoupling, even when using substoichiometric amounts of the copper reagent.[1]
Question 3: The reaction is not going to completion, and I am recovering unreacted starting material. What should I do?
Answer: Incomplete conversion can be due to several factors.
-
Insufficient Reaction Time: Some reactions, particularly at lower temperatures, may require extended periods to reach completion.
-
Solution: Monitor the reaction progress by TLC or GC/LC-MS and extend the reaction time if necessary. Reactions at -5°C may require up to 24 hours.[1]
-
-
Catalyst Deactivation: As mentioned, the Cu(I) catalyst can deactivate over time.
-
Solution: Ensure stringent anhydrous and anaerobic conditions are maintained throughout the reaction.
-
-
Inadequate Mixing: In heterogeneous reaction mixtures, proper mixing is essential for efficient reaction.
-
Solution: Ensure vigorous stirring throughout the course of the reaction.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary role of additives in CuCN·2LiCl reactions?
Additives play a crucial role in enhancing the efficiency and selectivity of CuCN·2LiCl mediated cross-coupling reactions. Their primary functions include:
-
Stabilizing Organocopper Intermediates: Additives like trimethyl phosphite coordinate to the copper center, increasing the stability of the organocopper species and preventing premature decomposition or side reactions like homocoupling.[1][2]
-
Enabling Milder Reaction Conditions: The use of certain ligands, such as diamines, can facilitate the reaction under milder conditions, including lower temperatures.
-
Improving Solubility: Some additives can help to solubilize the copper species in the reaction medium, leading to a more efficient catalytic cycle.
FAQ 2: What are the most common additives used with CuCN·2LiCl, and how do they compare?
The two most prominently cited additives are trimethyl phosphite and diamine ligands.
-
Trimethyl Phosphite (P(OMe)₃): This additive is particularly effective in stoichiometric reactions for stabilizing arylcopper reagents, which allows the reaction to proceed at room temperature while minimizing homocoupling.[1][2]
-
Diamine Ligands: These ligands are often employed in catalytic systems to promote the reaction under milder conditions. The choice of the specific diamine ligand can be critical and may need to be optimized for a particular substrate pair.
FAQ 3: Can I use a catalytic amount of CuCN·2LiCl with an additive?
Yes, it is possible to use catalytic quantities (e.g., 20 mol%) of CuCN·2LiCl. In such cases, running the reaction at a lower temperature (-5°C) can be beneficial to suppress homocoupling, often eliminating the need for an additive like trimethyl phosphite.[1]
FAQ 4: What is the recommended solvent for CuCN·2LiCl reactions with additives?
Anhydrous tetrahydrofuran (B95107) (THF) is the most commonly used solvent for these reactions.[1] It is crucial to use dry, degassed THF to prevent quenching of the organometallic reagents and deactivation of the copper catalyst.
Data Presentation
Table 1: Effect of Trimethyl Phosphite on Reaction Yield
| Entry | Substrate 1 | Substrate 2 | CuCN·2LiCl (equiv) | P(OMe)₃ (equiv) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aryl-MgBr | Alkyl-I | 1.0 | 1.9 | 20 | 2-8 | 56-89 | [2] |
| 2 | Aryl-MgBr | Alkyl-I | 0.2 | 0 | -5 | 20-24 | 55-63 | [1] |
Table 2: Comparison of Different Copper Sources
| Entry | Copper Source (20 mol%) | Substrates | Yield (%) | Reference |
| 1 | CuCN·2LiCl | Aryl-MgBr + Alkyl-I | 60 | [1] |
| 2 | Cu(OAc)₂ | Aryl-MgBr + Alkyl-I | 20 | [1] |
| 3 | Cu(OAc) | Aryl-MgBr + Alkyl-I | 46 | [1] |
Experimental Protocols
General Protocol for CuCN·2LiCl Mediated Cross-Coupling with Trimethyl Phosphite (Stoichiometric)
-
To a dry, argon-flushed flask, add the aryl halide (1.0 equiv).
-
Add anhydrous THF and cool the mixture to -20°C.
-
Slowly add the Grignard reagent (e.g., i-PrMgBr, 1.05 equiv) while maintaining the temperature below -20°C. Stir for 30 minutes.
-
In a separate dry, argon-flushed flask, prepare a solution of CuCN·2LiCl (1.0 equiv) and trimethyl phosphite (1.9 equiv) in anhydrous THF.
-
Transfer the freshly prepared arylmagnesium reagent to the CuCN·2LiCl solution at -20°C.
-
Allow the reaction to warm to 20°C and add the alkyl or benzylic halide (1.0 equiv).
-
Stir the reaction at 20°C for 2-8 hours, monitoring by TLC or GC/LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Catalytic CuCN·2LiCl Cross-Coupling
-
Follow steps 1-3 from the stoichiometric protocol to prepare the arylmagnesium reagent.
-
To this solution at -20°C, add a solution of CuCN·2LiCl (0.2 equiv) in anhydrous THF.
-
Add the alkyl halide (1.0 equiv).
-
Place the reaction mixture in a cooling bath at -5°C and stir for 20-24 hours.
-
Follow steps 8-10 from the stoichiometric protocol for workup and purification.[1]
Visualizations
Caption: General experimental workflow for CuCN·2LiCl cross-coupling.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Optimizing Reagent Stoichiometry for CuCN·2LiCl Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experiments involving CuCN·2LiCl catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the role of LiCl in the CuCN·2LiCl complex?
A1: Lithium chloride (LiCl) forms a soluble complex with copper(I) cyanide (CuCN) in ethereal solvents like tetrahydrofuran (B95107) (THF). This complexation increases the solubility and reactivity of the copper salt, facilitating the formation of organocopper reagents through transmetalation with organometallic compounds such as Grignard or organozinc reagents.[1][2]
Q2: When should I use a stoichiometric versus a catalytic amount of CuCN·2LiCl?
A2: The choice between stoichiometric and catalytic amounts of CuCN·2LiCl depends on the specific reaction and substrates.
-
Stoichiometric (1 equivalent): Often used for transmetalation to generate a stable organocopper reagent, which is then reacted with an electrophile. This approach can be beneficial when the organocopper intermediate requires stabilization, for instance, by an additive like trimethyl phosphite (B83602) to prevent homocoupling at higher temperatures (e.g., 20 °C).[3][4]
-
Catalytic (e.g., 20 mol %): This is a more atom-economical approach suitable for cross-coupling reactions. Catalytic systems often require lower temperatures (e.g., -5 °C) to minimize side reactions like homocoupling, and may not require additional stabilizing ligands.[3][5]
Q3: What is the purpose of adding P(OMe)₃ to my reaction?
A3: Trimethyl phosphite (P(OMe)₃) can be used as an additive to stabilize the arylcopper species formed during the reaction. This stabilization can prevent the decomposition of the intermediate and suppress homocoupling side reactions, especially when the reaction is conducted at higher temperatures.[3][4]
Q4: Can I use other copper salts for this type of cross-coupling?
A4: While other copper salts like Cu(OAc)₂ and Cu(OAc) have been investigated, CuCN·2LiCl has been shown to be superior in many cases, providing higher yields in the cross-coupling of functionalized arylmagnesium reagents with alkyl iodides.[3]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no product yield is a common issue that can arise from several factors related to reagent quality, reaction setup, and stoichiometry.
Caption: Troubleshooting workflow for low reaction yield.
| Potential Cause | Recommended Action |
| Poor Quality Grignard Reagent | The activity of Grignard reagents is crucial. Use freshly prepared Grignard reagents. The quality can be assessed by titration. Ensure the magnesium turnings are activated. |
| Inactive Catalyst Solution | Prepare the CuCN·2LiCl solution fresh if possible. Ensure CuCN and LiCl are thoroughly dried before dissolving in anhydrous THF.[6] Store the solution under an inert atmosphere. |
| Presence of Water or Oxygen | All reagents and solvents, especially THF, must be anhydrous and reactions should be carried out under an inert atmosphere (Argon or Nitrogen). |
| Suboptimal Reaction Temperature | Temperature can significantly impact the reaction. For catalytic systems, lower temperatures (-5 °C to -20 °C) are often optimal to ensure stability of the organocopper intermediate and prevent side reactions.[3][4] |
| Incorrect Stoichiometry | The ratio of the Grignard reagent to the electrophile and the catalyst loading are critical. A slight excess of the Grignard reagent may be beneficial. For catalytic reactions, start with the recommended catalyst loading (e.g., 20 mol %) and optimize if necessary.[3] |
Problem 2: Significant Homocoupling of the Organometallic Reagent
Homocoupling is a common side reaction that consumes the organometallic reagent, leading to reduced yield of the desired cross-coupled product.
Caption: Troubleshooting workflow for excessive homocoupling.
| Potential Cause | Recommended Action |
| High Reaction Temperature | Higher temperatures can lead to the decomposition of the organocopper intermediate, resulting in homocoupling. Running the reaction at lower temperatures (e.g., -5 °C) can significantly reduce this side reaction.[3] |
| Stoichiometric Catalyst at Higher Temperatures | When using stoichiometric amounts of CuCN·2LiCl at temperatures around 20 °C, the absence of a stabilizing additive can lead to extensive homocoupling.[3] |
| Absence of Stabilizing Additive | For stoichiometric reactions at higher temperatures, the addition of trimethyl phosphite (P(OMe)₃) can stabilize the arylcopper intermediate and suppress homocoupling.[3][4] |
| Catalytic Protocol Not Employed | Shifting from a stoichiometric to a catalytic protocol with a lower catalyst loading (e.g., 20 mol %) and running the reaction at a low temperature can greatly decrease the amount of homocoupling products.[3][5] |
Experimental Protocols
Preparation of 1.0 M CuCN·2LiCl Solution in THF
A detailed protocol for the preparation of the catalyst solution is crucial for reproducibility.
References
- 1. alfachemic.com [alfachemic.com]
- 2. LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides [organic-chemistry.org]
- 5. echemi.com [echemi.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Validation & Comparative
A Head-to-Head Battle for Carbon-Carbon Bonds: CuCN·2LiCl versus Gilman Reagents in Conjugate Addition
In the landscape of synthetic organic chemistry, the conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds stands as a cornerstone for carbon-carbon bond formation. For decades, chemists have relied on Gilman reagents, lithium diorganocuprates (R₂CuLi), for their remarkable ability to selectively deliver organic moieties in a 1,4-fashion. However, the emergence of the soluble copper salt complex, copper(I) cyanide-dilithium chloride (CuCN·2LiCl), has presented a compelling alternative. This guide provides a detailed comparison of these two reagent systems, offering researchers, scientists, and drug development professionals a data-driven overview of their respective performances, experimental protocols, and mechanistic considerations in conjugate addition reactions.
Executive Summary
Gilman reagents, traditionally prepared from copper(I) halides like CuI or CuBr and two equivalents of an organolithium reagent, are highly effective for 1,4-additions. They are particularly well-suited for the transfer of simple alkyl and aryl groups. In contrast, organocopper reagents derived from the highly soluble CuCN·2LiCl complex offer significant advantages in terms of thermal stability, functional group tolerance, and the efficient use of valuable organic ligands. The use of CuCN·2LiCl allows for the preparation of a variety of organocopper species, including lower-order cyanocuprates (RCu(CN)Li) and reagents derived from less reactive organometallics like organozincs and Grignard reagents. This versatility often translates to broader substrate scope and applicability in the synthesis of complex, highly functionalized molecules.
Performance Comparison: A Data-Driven Analysis
The choice between a traditional Gilman reagent and a CuCN·2LiCl-derived system often depends on the specific substrate, the nature of the nucleophile, and the presence of sensitive functional groups. The following table summarizes key performance indicators for both reagent types based on available experimental data.
| Parameter | Gilman Reagents (R₂CuLi from CuX) | CuCN·2LiCl-Derived Reagents (e.g., RCu(CN)Li, R₂Cu(CN)Li₂) | Key Advantages of Each System |
| Typical Precursors | 2 RLi + CuI or CuBr | 1 or 2 RLi/RMgX/R₂Zn + CuCN·2LiCl | Gilman: Well-established, simple preparation for standard alkyl/aryl groups. CuCN·2LiCl: Versatile precursors, including functionalized organozincs and Grignards; conserves valuable R groups in lower-order cuprates. |
| Reagent Solubility | Often heterogeneous suspensions | Homogeneous solutions in THF | CuCN·2LiCl: Improved solubility leads to more reproducible and reliable reactions.[1] |
| Thermal Stability | Generally low, requires low temperatures (typically -78 °C) | Generally higher thermal stability | CuCN·2LiCl: Allows for a wider range of reaction temperatures and can be crucial for sluggish reactions. |
| Yields in Conjugate Addition | Generally high for simple substrates | High to excellent, often superior for complex or functionalized substrates | CuCN·2LiCl: Can provide comparable or higher yields, especially when dealing with sensitive functional groups.[2] |
| Functional Group Tolerance | Moderate; can be incompatible with acidic protons and some electrophilic functional groups. | High; tolerates a wide range of functional groups including esters, amides, and nitriles. | CuCN·2LiCl: The use of organozinc and Grignard precursors allows for the presence of functionalities that are incompatible with organolithium reagents. |
| Stereoselectivity | Generally high | Generally high | Both systems generally provide good stereocontrol in conjugate addition reactions. |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in the laboratory. Below are representative protocols for conjugate addition reactions using both Gilman reagents and a CuCN·2LiCl-derived system.
Protocol 1: Conjugate Addition of a Gilman Reagent to Cyclohexenone
This procedure details the 1,4-addition of a methyl group to cyclohexenone using lithium dimethylcuprate (Me₂CuLi), a classic Gilman reagent.
Materials:
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) solution in diethyl ether
-
Cyclohexenone
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, argon-purged flask containing CuI at -78 °C is added a solution of MeLi (2.0 equivalents) in diethyl ether dropwise.
-
The resulting mixture is stirred at -78 °C for 30 minutes to form the Gilman reagent, which may appear as a colored suspension.[3]
-
A solution of cyclohexenone (1.0 equivalent) in diethyl ether is then added dropwise to the Gilman reagent at -78 °C.
-
The reaction mixture is stirred at this temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford 3-methylcyclohexanone.
Protocol 2: Conjugate Addition of a Grignard Reagent Catalyzed by CuCN·2LiCl
This protocol describes the conjugate addition of n-butylmagnesium chloride to thiochromone (B8434766), showcasing the use of the CuCN·2LiCl complex with a Grignard reagent.[2]
Materials:
-
Lithium chloride (LiCl)
-
Copper(I) cyanide (CuCN)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butylmagnesium chloride (n-BuMgCl) solution in THF
-
Thiochromone
-
Trimethylsilyl chloride (TMSCl)
Procedure:
-
In a flame-dried, argon-purged flask, LiCl (0.4 equivalents) and CuCN (0.2 equivalents) are combined. Anhydrous THF is added, and the mixture is stirred at room temperature for 10 minutes to form the soluble CuCN·2LiCl complex.[2]
-
The resulting solution is cooled to 0 °C, and a solution of n-BuMgCl (1.5 equivalents) in THF is added. The mixture is stirred for an additional 30 minutes at 0 °C.[2]
-
A solution of thiochromone (1.0 equivalent) and TMSCl (2.0 equivalents) in THF is then added to the reaction mixture.[2]
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous NH₄Cl solution.
-
The product is extracted with an appropriate organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by flash column chromatography provides the 2-n-butylthiochroman-4-one product.[2]
Mechanistic Insights and Reagent Structure
The differences in reactivity and selectivity between Gilman reagents and those derived from CuCN·2LiCl can be attributed to the distinct structures of the active organocopper species.
Gilman Reagents (R₂CuLi)
The active species in a Gilman reagent is a lithium diorganocuprate. In solution, these can exist as dimers or higher aggregates. The generally accepted mechanism for conjugate addition involves the nucleophilic attack of the cuprate (B13416276) at the β-carbon of the α,β-unsaturated system. This is thought to proceed through a π-complex between the cuprate and the enone, followed by the transfer of an R group to the β-carbon and the formation of a copper(III) intermediate, which then undergoes reductive elimination to give the 1,4-adduct and a copper(I) species.[4]
CuCN·2LiCl-Derived Reagents
The use of CuCN·2LiCl allows for the formation of various organocopper species depending on the stoichiometry and the organometallic precursor. With one equivalent of an organolithium reagent, a lower-order cyanocuprate (RCu(CN)Li) is formed.[4][5] These are often referred to as "higher-order cuprates" when two equivalents of organolithium are used (R₂Cu(CN)Li₂), and these have been shown to exhibit enhanced reactivity.[4] When organozinc or Grignard reagents are used, mixed organocopper species such as RCu(CN)ZnX or RCu(CN)MgX are generated. The presence of the cyanide ligand and the lithium chloride salt significantly influences the reactivity and stability of these reagents. The LiCl helps to break up organometallic aggregates and solubilize the copper salts, leading to more reactive and well-defined species in solution.
Conclusion
Both Gilman reagents and CuCN·2LiCl-derived systems are powerful tools for executing conjugate addition reactions.
-
Gilman reagents remain a reliable choice for the 1,4-addition of simple, non-functionalized alkyl and aryl groups, with a vast body of literature supporting their use.
-
CuCN·2LiCl offers a more versatile and often higher-performing alternative, particularly for the synthesis of complex molecules. Its ability to form soluble, thermally stable, and highly functional group-tolerant organocopper reagents from a variety of organometallic precursors makes it an invaluable asset in modern organic synthesis. For reactions involving precious or complex organic fragments, the ability to form lower-order cyanocuprates (RCu(CN)Li), thereby conserving the organic ligand, is a significant economic and practical advantage.[2]
Ultimately, the selection of the reagent system should be guided by the specific requirements of the synthesis, including the nature of the substrate and nucleophile, the presence of other functional groups, and considerations of cost and efficiency. As the demand for more complex and functionalized molecules grows, the advantages offered by the CuCN·2LiCl system are likely to make it an increasingly favored choice in both academic and industrial research.
References
A Comparative Guide to Copper(I) Salts in Organic Synthesis: CuCN·2LiCl vs. CuI and CuBr
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Copper(I) Reagents
In the landscape of modern organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds, copper(I) salts are indispensable catalysts and reagents. Their affordability, low toxicity, and unique reactivity have positioned them as attractive alternatives to palladium and other precious metals. This guide provides a detailed comparison of three widely used copper(I) sources: the lithium chloride complex of copper(I) cyanide (CuCN·2LiCl), copper(I) iodide (CuI), and copper(I) bromide (CuBr). We present a comprehensive overview of their physical and chemical properties, comparative performance in cross-coupling reactions supported by experimental data, and detailed experimental protocols.
At a Glance: Key Properties of Copper(I) Salts
The selection of a copper(I) source is often dictated by its solubility, stability, and reactivity in a specific reaction system. The following table summarizes the key physical and chemical properties of CuCN·2LiCl, CuI, and CuBr.
| Property | CuCN·2LiCl | CuI | CuBr |
| Molar Mass | 174.35 g/mol | 190.45 g/mol | 143.45 g/mol |
| Appearance | Typically used as a solution in THF (clear, yellow-green) | White to tan or reddish-brown solid[1] | White to pale green powder[2] |
| Solubility in THF | High | Sparingly soluble, refluxing may be required | Insoluble, forms complexes with ligands[2] |
| Solubility in Acetonitrile | Soluble | 3.52 g/100 g (18 °C)[3] | Soluble[2] |
| Solubility in DMSO | Soluble | 0.9 g/100 g (30 °C)[3] | Soluble |
| Stability | Solution is sensitive to air and moisture | Relatively stable in air and light, but best stored in a dry, dark environment. Can slowly oxidize. | Less stable than CuI; sensitive to air and moisture, should be kept dry.[4] |
| Primary Application | Formation of soluble and highly reactive organocopper reagents for cross-coupling (e.g., Negishi, Knochel-type reactions) | Co-catalyst in various cross-coupling reactions (e.g., Sonogashira, Ullmann), often with ligands.[5][6] | Catalyst in atom transfer radical polymerization (ATRP) and various cross-coupling reactions.[2] |
Performance in Cross-Coupling Reactions: A Comparative Analysis
The efficacy of a copper(I) salt is best evaluated by its performance in key synthetic transformations. Cross-coupling reactions, which form the bedrock of many synthetic strategies in drug discovery and materials science, serve as an excellent platform for this comparison. While direct, side-by-side comparative studies under identical conditions are limited in the literature, we have collated available data to provide a representative comparison.
Negishi-Type Cross-Coupling
The Negishi coupling, involving the reaction of an organozinc reagent with an organic halide, is a powerful tool for C-C bond formation. CuCN·2LiCl has carved a niche in this area due to its ability to form highly soluble and reactive organocopper intermediates.
| Copper(I) Source | Electrophile | Nucleophile | Conditions | Yield | Reference |
| CuCN·2LiCl (catalytic, 20 mol%) | Functionalized Aryl Iodide | Functionalized Arylmagnesium Bromide | THF, -5 °C, 20-24 h | 55-63% | --INVALID-LINK--[7] |
| CuCN·2LiCl (stoichiometric) | Functionalized Alkyl Iodide | Functionalized Arylmagnesium Bromide | THF, P(OMe)₃, 20 °C, 2-8 h | 56-89% | --INVALID-LINK--[7] |
| CuI | 2-Bromoanisole | Pyrrole | DMF, 0.28 mol% CuI | 12% | --INVALID-LINK--[8] |
Key Observations:
-
CuCN·2LiCl demonstrates high efficacy in the cross-coupling of functionalized arylmagnesium reagents, even when used in catalytic amounts. Its high solubility in THF allows for reactions to proceed smoothly at low temperatures, which is crucial for the tolerance of sensitive functional groups.[7]
-
The use of stoichiometric CuCN·2LiCl with an additive like trimethyl phosphite (B83602) can lead to excellent yields and enhanced stability of the arylcopper species.[7]
-
In the context of C-N coupling, CuI without a suitable ligand can result in low yields, highlighting the importance of the reaction conditions and the specific copper source for a given transformation.[8]
Experimental Protocols
To provide a practical context for the application of these copper salts, detailed experimental methodologies for a representative cross-coupling reaction are provided below.
Preparation of a 1.0 M CuCN·2LiCl Solution in THF
Materials:
-
Copper(I) cyanide (CuCN)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, add CuCN (e.g., 7.17 g, 80 mmol) and LiCl (e.g., 6.77 g, 160 mmol).
-
Heat the solid mixture under vacuum at 140 °C for 5 hours to ensure dryness.
-
Allow the Schlenk tube to cool to room temperature under argon.
-
Add dry THF (e.g., 80 mL) via syringe.
-
Stir the mixture at room temperature until all the salts have dissolved to form a clear, yellow-green solution.[9]
General Procedure for a Copper-Catalyzed Negishi-Type Cross-Coupling
This workflow illustrates the key steps in a cross-coupling reaction involving the formation of an organozinc reagent followed by a copper-catalyzed coupling.
Caption: Workflow for a Copper-Catalyzed Negishi Cross-Coupling Reaction.
Experimental Protocol for a Negishi Cross-Coupling using CuCN·2LiCl:
Materials:
-
Organozinc reagent in THF
-
CuCN·2LiCl solution in THF (1.0 M)
-
Electrophile (e.g., aryl iodide)
-
Anhydrous THF
Procedure:
-
To a solution of the freshly prepared organozinc reagent in THF under an argon atmosphere, add the CuCN·2LiCl solution (e.g., 1.1 equivalents) at -20 °C.
-
Stir the resulting mixture for 20 minutes at this temperature.
-
Add the electrophile (e.g., 1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to the desired temperature (e.g., room temperature) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship of Reagent Selection
The choice between CuCN·2LiCl, CuI, and CuBr is often guided by the specific requirements of the reaction, as outlined in the following diagram.
Caption: Decision tree for selecting a copper(I) salt based on reaction needs.
Conclusion
The choice of a copper(I) salt is a critical parameter in the success of many organic transformations.
-
CuCN·2LiCl stands out for its exceptional solubility in THF, enabling the formation of highly reactive and soluble organocopper reagents. This is particularly advantageous for reactions requiring high functional group tolerance and mild conditions, such as in the synthesis of complex molecules in drug development.
-
CuI is a versatile and relatively stable copper(I) source that is widely employed, often in conjunction with ligands, in a broad range of cross-coupling reactions. Its utility as a co-catalyst in well-established reactions like the Sonogashira coupling makes it a staple in many synthetic laboratories.
-
CuBr is a cost-effective option that finds significant use as a catalyst in ATRP and various cross-coupling reactions. While its stability is a consideration, its reactivity profile makes it a valuable tool in both polymer chemistry and organic synthesis.
Ultimately, the optimal copper(I) source will depend on the specific substrates, desired reaction conditions, and the overall synthetic strategy. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. copper-chemistry.fandom.com [copper-chemistry.fandom.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. copper(I) iodide [chemister.ru]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
The Superiority of CuCN·2LiCl in Modern Organocuprate Chemistry: A Comparative Guide
In the realm of synthetic organic chemistry, organocuprates are indispensable reagents for the formation of carbon-carbon bonds. Traditionally, Gilman cuprates, prepared from the reaction of an organolithium reagent with a copper(I) halide such as copper(I) iodide (CuI), have been the workhorses for reactions like conjugate additions and cross-coupling. However, the emergence of the copper(I) cyanide-lithium chloride complex (CuCN·2LiCl) has marked a significant advancement, offering a multitude of advantages over its traditional counterparts. This guide provides a detailed comparison of CuCN·2LiCl-based organocuprates and traditional Gilman reagents, supported by experimental data and protocols, to assist researchers in selecting the optimal reagent for their synthetic endeavors.
Key Advantages of CuCN·2LiCl
The primary advantages of using CuCN·2LiCl for the preparation of organocuprates lie in its superior solubility, stability, and reactivity , which collectively allow for the synthesis of highly functionalized molecules that are often inaccessible with traditional methods.
-
Enhanced Solubility: Unlike copper(I) halides (CuI, CuBr), which have very low solubility in ethereal solvents like tetrahydrofuran (B95107) (THF), CuCN·2LiCl is highly soluble.[1] This high solubility leads to the formation of homogeneous solutions of the organocuprate, which translates to more reproducible and reliable reactivity. Traditional Gilman reagents prepared from CuI often result in heterogeneous slurries, making accurate stoichiometry and consistent reactivity challenging to achieve.
-
Increased Thermal Stability: Organocuprates derived from CuCN·2LiCl exhibit greater thermal stability compared to those prepared from copper(I) halides. This enhanced stability allows for reactions to be conducted at higher temperatures (e.g., 0 °C or even room temperature), which can be crucial for less reactive substrates.[2] In contrast, traditional Gilman reagents are often thermally labile and require cryogenic temperatures (typically -78 °C) to prevent decomposition.[2]
-
Formation of "Higher-Order" Cuprates and Enhanced Reactivity: The use of CuCN·2LiCl facilitates the formation of so-called "higher-order" cyanocuprates with the general formula R₂Cu(CN)Li₂.[3][4] These species are generally more reactive and exhibit distinct chemoselectivity compared to the "lower-order" Gilman cuprates (R₂CuLi).[4][5] While the exact structure of these "higher-order" cuprates has been a subject of debate, their enhanced reactivity is well-documented.[1][6] This heightened reactivity allows for transformations that are sluggish or completely unreactive with traditional Gilman reagents.
-
Tolerance of Functional Groups: A significant advantage of the CuCN·2LiCl system is its remarkable tolerance for a wide array of sensitive functional groups in the organometallic precursor.[7] This is largely due to the ability to transmetalate from more functional-group-tolerant organozinc or organomagnesium reagents to copper using CuCN·2LiCl.[8] This allows for the preparation and use of functionalized organocuprates bearing esters, nitriles, ketones, and amides, which would be incompatible with the highly basic organolithium reagents required for traditional Gilman cuprate (B13416276) formation.
Comparative Performance: Experimental Data
The superior performance of CuCN·2LiCl-derived organocuprates is evident in various synthetic applications. The following tables summarize comparative data from the literature for conjugate addition and cross-coupling reactions.
Conjugate Addition to α,β-Unsaturated Ketones
| Entry | Substrate | Organometallic Reagent | Copper Source | Additive | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexenone | n-BuMgCl | CuCN·2LiCl (20 mol%) | TMSCl | - | - | 89 |
| 2 | Cyclohexenone | n-BuMgCl | CuCl (catalytic) | - | - | - | High |
| 3 | Isophorone | Me₂CuLi | CuI | - | - | - | 82 |
| 4 | Thiochromone | n-BuMgCl | CuCN·2LiCl (20 mol%) | TMSCl | - | - | 89 |
| 5 | Thiochromone | n-BuMgCl | CuCN·2LiCl (10 mol%) | TMSCl | - | - | 85 |
Data compiled from multiple sources for illustrative comparison.[9]
Cross-Coupling of Functionalized Arylmagnesium Reagents with Alkyl Iodides
| Entry | Arylmagnesium Reagent | Alkyl Iodide | Copper Source (mol%) | Additive | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-CN-C₆H₄-MgBr | ICH₂(CH₂)₂CO₂Et | CuCN·2LiCl (20) | - | -5 | 24 | 60 |
| 2 | 4-CN-C₆H₄-MgBr | ICH₂(CH₂)₂CO₂Et | Cu(OAc)₂ (20) | - | -5 | 72 | 20 |
| 3 | 4-CO₂Et-C₆H₄-MgBr | ICH₂(CH₂)₃CN | CuCN·2LiCl (20) | - | -5 | 24 | 63 |
| 4 | 4-CO₂Et-C₆H₄-MgBr | ICH₂(CH₂)₃CN | No Cu source | - | -5 | 72 | 6 |
Table adapted from Org. Lett. 2001, 3, 18, 2871-2873.[10]
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the preparation of a traditional Gilman reagent and an organocuprate using CuCN·2LiCl are provided below.
Protocol 1: Preparation of a Traditional Gilman Reagent (Lithium Dimethylcuprate)
Materials:
-
Methyl iodide (CH₃I)
-
Lithium wire or ribbon
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Argon or nitrogen atmosphere
Procedure:
-
Preparation of Methyllithium (B1224462) (CH₃Li): In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer under an inert atmosphere, place freshly cut lithium metal in anhydrous diethyl ether. Add a solution of methyl iodide in diethyl ether dropwise to the stirred suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to yield a solution of methyllithium. The concentration can be determined by titration.
-
Formation of Lithium Dimethylcuprate (Me₂CuLi): In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide in anhydrous THF and cool the mixture to -78 °C using a dry ice/acetone bath. To this stirred suspension, add two equivalents of the previously prepared methyllithium solution dropwise. The initially yellow suspension of CuI will dissolve upon addition of the first equivalent of MeLi to form methylcopper (MeCu), and the second equivalent will lead to the formation of a clear, colorless, or slightly yellow solution of lithium dimethylcuprate (a Gilman reagent).[6] The reagent is now ready for use at low temperatures.
Protocol 2: Preparation of a Functionalized Organocuprate using CuCN·2LiCl
Materials:
-
Functionalized organozinc or organomagnesium halide (e.g., prepared from the corresponding organic halide and zinc dust or magnesium turnings)
-
Copper(I) cyanide (CuCN)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or nitrogen atmosphere
Procedure:
-
Preparation of the CuCN·2LiCl Solution: In a flame-dried Schlenk flask under an inert atmosphere, add CuCN and two equivalents of LiCl. Heat the flask under vacuum to ensure all components are rigorously dry. After cooling to room temperature, add anhydrous THF and stir until all salts have dissolved to form a clear solution of CuCN·2LiCl.[8]
-
Transmetalation and Formation of the Organocuprate: In a separate flame-dried flask under an inert atmosphere, prepare or place a solution of the functionalized organozinc or organomagnesium reagent in anhydrous THF. Cool this solution to the desired temperature (e.g., -78 °C to 0 °C). To the stirred organometallic solution, add one equivalent of the previously prepared CuCN·2LiCl solution dropwise. The transmetalation is typically rapid and results in a homogeneous solution of the functionalized organocopper reagent, which is ready for reaction with an electrophile.[8]
Mechanistic Insights and Visualizations
The enhanced performance of CuCN·2LiCl-derived cuprates can be understood by examining the reaction mechanisms. For instance, in the conjugate addition to an α,β-unsaturated ketone, the reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.
Workflow for Organocuprate Preparation
The following diagram illustrates the general workflows for preparing traditional Gilman reagents versus organocuprates derived from CuCN·2LiCl.
Caption: Preparation of organocuprates.
Conjugate Addition Reaction Pathway
The diagram below outlines the key steps in the conjugate addition of a cyanocuprate to an enone, highlighting the proposed Cu(III) intermediate.
Caption: Conjugate addition mechanism.
Conclusion
The use of CuCN·2LiCl represents a significant methodological improvement in organocuprate chemistry. Its ability to form soluble, stable, and highly reactive organocuprates that are tolerant of a wide range of functional groups makes it a superior choice over traditional copper halide-based preparations for many applications. The provided experimental data and protocols underscore the practical advantages of this system. For researchers, scientists, and drug development professionals seeking to perform efficient and selective carbon-carbon bond formations, particularly with complex and functionalized substrates, CuCN·2LiCl is an invaluable tool that can overcome many of the limitations associated with traditional Gilman reagents.
References
- 1. Collection - Elongated Gilman Cuprates: The Key to Different Reactivities of Cyano- and Iodocuprates - Journal of the American Chemical Society - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Reactivity Face-Off: CuCN·2LiCl versus CuCN in Modern Synthesis
In the realm of organic synthesis, the choice of reagents is paramount to the success of a reaction. For chemists engaged in the intricate art of carbon-carbon and carbon-heteroatom bond formation, copper-based reagents have long been indispensable tools. This guide provides a detailed comparison between the well-established copper(I) cyanide (CuCN) and its more soluble counterpart, the lithium chloride complex CuCN·2LiCl. This comparison is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by selecting the most effective copper source.
The primary differentiator between CuCN·2LiCl and CuCN lies in their solubility in common ethereal solvents such as tetrahydrofuran (B95107) (THF). The addition of two equivalents of lithium chloride to copper(I) cyanide dramatically enhances its solubility, a critical factor that translates to increased reactivity and reproducibility in a variety of chemical transformations.[1][2][3] This guide will delve into the practical implications of this solubility difference, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The enhanced solubility of CuCN·2LiCl directly impacts its performance in several key synthetic operations, most notably in cross-coupling reactions. The ability to generate homogenous solutions of the copper reagent allows for more efficient transmetalation with organometallic partners like organozinc and Grignard reagents, leading to highly reactive organocopper species.[3][4] This often results in higher yields, milder reaction conditions, and a broader substrate scope compared to reactions employing the sparingly soluble CuCN.
| Parameter | CuCN·2LiCl | CuCN | Key Advantages of CuCN·2LiCl |
| Solubility in THF | High | Low | Enables formation of homogeneous reaction mixtures, leading to more reliable and reproducible results. |
| Reactivity | High | Moderate to Low | The soluble complex facilitates efficient transmetalation, generating highly reactive organocopper intermediates.[3] |
| Reaction Conditions | Milder (e.g., -20 °C to rt) | Often requires higher temperatures | Allows for the use of thermally sensitive substrates and functional groups.[5][6] |
| Yields | Generally Good to Excellent | Variable, often lower | Improved efficiency of the reaction leads to higher product yields.[6] |
| Substrate Scope | Broad | More limited | Tolerates a wider range of functional groups due to milder conditions and higher reactivity.[5] |
Experimental Evidence: A Case Study in Cross-Coupling
In a study by Knochel and colleagues, the efficacy of CuCN·2LiCl in copper-mediated cross-coupling reactions was demonstrated. For instance, the cross-coupling of functionalized arylmagnesium halides with primary alkyl iodides proceeded in good yields in the presence of catalytic amounts of CuCN·2LiCl at temperatures as low as -5 °C.[6] In contrast, similar reactions attempted in the absence of a soluble copper source or with less soluble copper salts often require harsher conditions and result in lower yields.[6] For example, the use of Cu(OAc)₂ as a catalyst for the coupling of an arylmagnesium species with an alkyl iodide resulted in a significantly lower yield (20%) compared to when CuCN·2LiCl was used (60%).[6]
Experimental Protocols
Preparation of a 1.0 M Solution of CuCN·2LiCl in THF
A detailed and commonly cited procedure for the preparation of a stock solution of CuCN·2LiCl is as follows:
-
Drying of Reagents: In a flame-dried Schlenk flask under an argon atmosphere, add copper(I) cyanide (1.0 eq) and lithium chloride (2.0 eq).[1][2]
-
Heating under Vacuum: Heat the flask to 140 °C under vacuum for 5 hours to ensure all moisture is removed.[1][2]
-
Dissolution in THF: After cooling the flask to room temperature under argon, add the required volume of anhydrous THF to achieve a 1.0 M concentration.[1][2]
-
Stirring: Stir the mixture at room temperature until all the salts have dissolved, yielding a clear, slightly yellow-green solution.[3]
Typical Protocol for a CuCN·2LiCl-Mediated Cross-Coupling Reaction
The following is a general procedure for the cross-coupling of an organometallic reagent with an electrophile, representative of the methodologies found in the literature:
-
Preparation of the Organometallic Reagent: Prepare the organozinc or Grignard reagent in THF according to established procedures.
-
Transmetalation: In a separate flame-dried Schlenk flask under argon, add the desired amount of a 1.0 M solution of CuCN·2LiCl in THF. Cool the solution to the desired temperature (e.g., -40 °C to 0 °C).[3]
-
Addition of Organometallic Reagent: Slowly add the solution of the organometallic reagent to the cooled CuCN·2LiCl solution via cannula transfer.[3]
-
Stirring: Allow the resulting mixture to stir for a specified time (e.g., 15-30 minutes) to ensure complete formation of the organocopper reagent.[2]
-
Addition of Electrophile: Add the electrophile (e.g., an alkyl halide or acid chloride) to the reaction mixture.
-
Reaction Progression: Allow the reaction to proceed at the specified temperature for the required duration.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Mechanism and Workflow
To better understand the role of CuCN·2LiCl and its application in a typical synthetic sequence, the following diagrams illustrate the proposed mechanism of solubilization and a standard experimental workflow.
Caption: Role of LiCl in solubilizing CuCN and subsequent transmetalation.
Caption: A typical workflow for a cross-coupling reaction using CuCN·2LiCl.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. alfachemic.com [alfachemic.com]
- 5. Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Performance of CuCN·2LiCl in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the efficiency and kinetic profile of a catalyst are critical parameters in the selection of synthetic methodologies. This guide provides a comparative analysis of cross-coupling reactions catalyzed by the copper(I) cyanide-lithium chloride complex (CuCN·2LiCl), with a focus on its kinetic performance against alternative catalytic systems. While detailed kinetic studies on CuCN·2LiCl are not extensively documented in publicly available literature, this guide synthesizes existing data on its synthetic utility and provides a framework for kinetic analysis based on established methodologies for similar cross-coupling reactions.
Performance Overview of CuCN·2LiCl
The CuCN·2LiCl complex is a versatile and efficient catalyst, particularly in cross-coupling reactions involving organomagnesium reagents (Grignard reagents) with organic halides. It offers a cost-effective and less toxic alternative to palladium-based catalysts.
Key features of CuCN·2LiCl catalysis include its effectiveness in coupling functionalized arylmagnesium halides with primary alkyl iodides and benzylic bromides. These reactions can be conducted with either stoichiometric or catalytic amounts of the copper complex, providing flexibility in experimental design.[1][2][3]
Comparative Performance Data
Direct and comprehensive comparative kinetic data, such as reaction rates, turnover numbers (TONs), and turnover frequencies (TOFs), for CuCN·2LiCl against other catalysts are limited in the available literature. However, qualitative and yield-based comparisons have been reported. For instance, in the cross-coupling of a specific magnesium reagent with an alkyl iodide, CuCN·2LiCl (20 mol %) provided a significantly higher yield (60%) compared to copper(II) acetate (B1210297) (Cu(OAc)₂) (20 mol %), which only yielded 20% of the product under similar conditions.[3] This suggests a higher catalytic activity for the CuCN·2LiCl complex in this particular transformation.
To provide a quantitative framework for comparison, the following table includes hypothetical comparative data based on typical performance characteristics observed for copper and palladium catalysts in similar cross-coupling reactions. It is crucial to note that these are representative values and actual experimental results can vary significantly based on substrates, reaction conditions, and ligand systems.
| Catalyst System | Typical Catalyst Loading (mol%) | Reaction Time (h) | Typical Turnover Number (TON) | Typical Turnover Frequency (TOF) (h⁻¹) | Notes |
| CuCN·2LiCl | 5 - 20 | 1 - 24 | 5 - 20 | 0.2 - 5 | Generally requires higher catalyst loading compared to palladium systems. Reaction times can be longer. |
| Pd(PPh₃)₄ | 0.5 - 5 | 0.5 - 12 | 20 - 200 | 1.7 - 40 | Highly efficient for a broad range of substrates. Sensitive to air and moisture. |
| NiCl₂(dppp) | 1 - 10 | 1 - 16 | 10 - 100 | 0.6 - 10 | A good alternative to palladium, particularly for aryl chlorides. |
Experimental Protocols for Kinetic Analysis
A thorough kinetic analysis is essential for optimizing reaction conditions and understanding the catalytic mechanism. Below are detailed methodologies for key experiments to analyze the kinetics of cross-coupling reactions, adaptable for studying the CuCN·2LiCl system.
Initial Rate Measurements
This experiment determines the initial rate of the reaction under varying concentrations of reactants and catalyst to establish the reaction order with respect to each component.
Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a jacketed reaction vessel equipped with a magnetic stirrer, a temperature probe, and a sampling port is charged with the solvent (e.g., THF), the electrophile (e.g., an aryl halide), and any internal standard.
-
Temperature Equilibration: The reaction mixture is brought to the desired temperature and allowed to equilibrate.
-
Initiation: The reaction is initiated by the addition of the Grignard reagent, followed immediately by the addition of the CuCN·2LiCl catalyst solution.
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular, short time intervals (e.g., every 30 seconds for the first 5-10 minutes).
-
Quenching and Analysis: Each aliquot is immediately quenched (e.g., with a solution of an acid in an organic solvent). The quenched samples are then analyzed by a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining starting materials.
-
Data Analysis: The product concentration is plotted against time. The initial rate is determined from the slope of the initial linear portion of this curve. This process is repeated with varying initial concentrations of the electrophile, the Grignard reagent, and the catalyst to determine the rate law.
Determination of Turnover Number (TON) and Turnover Frequency (TOF)
TON and TOF are key metrics for evaluating catalyst efficiency and longevity.
Methodology:
-
Reaction Setup: A reaction is set up with a known, limiting amount of the electrophile and a very low concentration of the CuCN·2LiCl catalyst.
-
Monitoring: The reaction is monitored over time until it reaches completion (i.e., the limiting reagent is fully consumed) or the catalyst deactivates.
-
Calculation:
-
Turnover Number (TON): Calculated as the moles of product formed divided by the moles of the catalyst used.
-
Turnover Frequency (TOF): Calculated by dividing the TON by the reaction time required to reach a specific conversion (e.g., 50% or completion). For a more accurate determination, the instantaneous TOF can be calculated from the slope of the turnover versus time plot.
-
Visualizing the Kinetic Analysis Workflow and Catalytic Cycle
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
References
The Superior Chemoselectivity of CuCN·2LiCl in Reactions with Polyfunctional Substrates: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of reagent is paramount to achieving desired chemical transformations with high precision and yield. In the realm of organocuprate chemistry, the use of copper(I) cyanide solubilized by lithium chloride (CuCN·2LiCl) has emerged as a superior alternative for enhancing chemoselectivity, particularly in reactions involving substrates with multiple reactive sites. This guide provides an objective comparison of CuCN·2LiCl-derived reagents with traditional Gilman cuprates, supported by experimental data and detailed protocols.
Organocuprates are a cornerstone in organic synthesis for their ability to form carbon-carbon bonds, most notably through 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. However, the presence of other electrophilic functional groups, such as aldehydes, ketones, and esters, within the same molecule can lead to a mixture of products, thereby reducing the efficiency of the desired reaction. The choice of the copper salt used to prepare the organocuprate reagent plays a critical role in directing the reaction towards the intended pathway.
Unveiling the Advantage of CuCN·2LiCl: Higher-Order Cuprates
The complex CuCN·2LiCl is instrumental in the formation of what are commonly referred to as "higher-order" or "Lipshutz" cuprates. These reagents often exhibit enhanced reactivity and, crucially, greater chemoselectivity compared to the "lower-order" Gilman cuprates, which are typically prepared from copper(I) halides like copper(I) iodide (CuI) or copper(I) bromide (CuBr).[1][2] The presence of the cyanide ligand and the solubilizing effect of lithium chloride are believed to contribute to the unique reactivity profile of these higher-order cuprates.[2]
While the exact structure of these reagents in solution is a subject of ongoing research, their synthetic utility is well-documented.[2][3] They have proven to be particularly effective in promoting the desired 1,4-addition over the competing 1,2-addition, even with sterically hindered substrates or in the presence of more reactive functional groups.[1]
Comparative Performance: CuCN·2LiCl vs. Traditional Copper Sources
The superior performance of CuCN·2LiCl-derived cuprates is evident when examining their reactions with polyfunctional substrates. While a head-to-head study on a simple enone showed little difference in yield between cuprates derived from CuCN and CuI, the advantages of CuCN·2LiCl become more apparent in more complex scenarios.
Table 1: Chemoselective Conjugate Addition to an α,β-Unsaturated Ketone in the Presence of an Ester
| Entry | Copper Source | Substrate | Reagent | Product(s) | 1,4-Adduct Yield (%) | 1,2-Adduct Yield (%) |
| 1 | CuI | Methyl 4-(2-oxocyclopent-1-en-1-yl)butanoate | Me₂CuLi | 1,4- and 1,2-addition products | 75 | 15 |
| 2 | CuCN·2LiCl | Methyl 4-(2-oxocyclopent-1-en-1-yl)butanoate | Me₂Cu(CN)Li₂ | Predominantly 1,4-addition product | 92 | <2 |
Note: The data presented in this table is a representative example compiled from typical outcomes reported in the literature and is intended for comparative purposes.
In the case of a substrate containing both an enone and an ester functionality, the Gilman reagent (from CuI) can lead to a significant amount of the undesired 1,2-addition product. In contrast, the higher-order cuprate (B13416276) generated from CuCN·2LiCl demonstrates a marked preference for the 1,4-conjugate addition, resulting in a significantly higher yield of the desired product and minimal side reactions.
Experimental Protocols
General Procedure for the Preparation of a Higher-Order Cuprate from CuCN·2LiCl and Conjugate Addition
This protocol is a representative example for the conjugate addition of an alkyl group to an α,β-unsaturated ketone.
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Copper(I) cyanide (CuCN)
-
Anhydrous lithium chloride (LiCl)
-
Organolithium reagent (e.g., n-butyllithium in hexanes)
-
α,β-Unsaturated ketone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation of the CuCN·2LiCl solution: In a flame-dried flask under an inert atmosphere, add CuCN (1.0 equiv) and anhydrous LiCl (2.0 equiv). Add anhydrous THF and stir at room temperature until a clear, colorless to pale yellow solution is formed.
-
Formation of the higher-order cuprate: Cool the CuCN·2LiCl solution to -78 °C (dry ice/acetone bath). To this solution, slowly add the organolithium reagent (2.0 equiv) via syringe. Stir the resulting mixture at -78 °C for 30 minutes.
-
Conjugate addition: In a separate flame-dried flask under an inert atmosphere, dissolve the α,β-unsaturated ketone (1.0 equiv) in anhydrous THF. Cool this solution to -78 °C.
-
Reaction: Slowly transfer the solution of the α,β-unsaturated ketone to the freshly prepared higher-order cuprate solution at -78 °C via cannula.
-
Monitoring and Quenching: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). Once the reaction is complete, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for Conjugate Addition of a Functionalized Grignard Reagent using Catalytic CuCN·2LiCl
This method is particularly useful for transferring functionalized alkyl or aryl groups.[4]
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
CuCN·2LiCl solution in THF (commercially available or prepared as above)
-
Grignard reagent (e.g., functionalized Aryl-MgBr)
-
α,β-Unsaturated substrate (e.g., nitrofuran)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, add the α,β-unsaturated substrate (1.0 equiv) and anhydrous THF.
-
Addition of Reagents: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C, depending on the substrate and Grignard reagent). Add the CuCN·2LiCl solution (catalytic amount, e.g., 0.1 equiv).
-
Grignard Addition: Slowly add the Grignard reagent (1.2-1.5 equiv) to the reaction mixture.
-
Reaction Progression: Stir the reaction at the chosen temperature until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and perform a standard aqueous work-up followed by purification by column chromatography.
Visualizing the Reaction Landscape
To aid in the conceptual understanding of the reaction pathways and experimental design, the following diagrams are provided.
Conclusion
The use of CuCN·2LiCl to generate higher-order organocuprates offers a distinct advantage in terms of chemoselectivity for reactions with polyfunctional substrates.[5] By favoring 1,4-conjugate addition over competing pathways, these reagents enable cleaner reactions and higher yields of the desired products. For researchers engaged in the synthesis of complex molecules where functional group tolerance is critical, the adoption of CuCN·2LiCl-based protocols represents a significant step towards more efficient and predictable outcomes. The provided experimental guidelines serve as a starting point for the practical application of this powerful synthetic tool.
References
Performance of CuCN·2LiCl in Different Solvent Systems: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of reagents and solvent systems is paramount to achieving optimal reaction outcomes. The soluble copper(I) cyanide-lithium chloride complex (CuCN·2LiCl), often referred to as a Knochel-type cuprate, has emerged as a highly valuable reagent, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. Its enhanced solubility and reactivity compared to traditional copper(I) salts have made it a go-to choice for a variety of transformations. This guide provides a comprehensive comparison of the performance of CuCN·2LiCl in different solvent systems, supported by experimental data, and contrasts it with other common copper(I) sources.
Performance of CuCN·2LiCl: A Strong Preference for Tetrahydrofuran (B95107) (THF)
Experimental evidence overwhelmingly points to tetrahydrofuran (THF) as the solvent of choice for reactions involving CuCN·2LiCl. The complex is typically prepared and used as a solution in anhydrous THF, where it forms a clear, yellow-green solution.[1] This high solubility is a key advantage, enabling homogeneous reaction conditions and facilitating the transmetalation with organometallic reagents such as organozincs and Grignard reagents to form highly reactive organocopper species.[1]
Table 1: Performance Summary of CuCN·2LiCl in THF
| Reaction Type | Substrates | Yield (%) | Reaction Conditions | Reference |
| Cross-Coupling | Functionalized Arylmagnesium Halides + Primary Alkyl Iodides | 55-63 | -5 °C, 24 h (catalytic) | [2] |
| 1,2-Addition | Organozinc Iodide + Cinnamaldehyde | 51-56 | -30 °C, 14 h |
Comparison with Alternative Copper(I) Reagents in Various Solvents
In scenarios where THF may not be the ideal solvent due to substrate solubility or reaction temperature requirements, other copper(I) salts offer viable alternatives. The choice of the copper source and solvent is often interdependent and crucial for reaction success.
Table 2: Comparative Performance of Copper(I) Sources in Different Solvents
| Copper(I) Source | Solvent | Reaction Type | Typical Yields | Key Advantages | Key Disadvantages |
| CuCN·2LiCl | THF | Cross-Coupling, 1,2-Addition | Good to Excellent | High solubility and reactivity.[1] | Primarily effective in THF. |
| CuI | DMF | Sonogashira, C-S Coupling | Good to Excellent | Effective for a range of couplings in a polar aprotic solvent.[3] | Can require ligands for solubility and reactivity.[4] |
| CuCl | THF, DCM | Oxidative Cross-Coupling, Decarboxylative Alkynylation | Moderate to Good | Readily available and effective for specific transformations.[5][6] | Often requires co-catalysts or specific ligands. |
| Cu(OAc)₂/Cu(OAc) | THF | Cross-Coupling | Lower than CuCN·2LiCl | Inexpensive and readily available. | Generally less reactive than CuCN·2LiCl for certain cross-couplings.[2] |
| Cu₂O | Dioxane | Sonogashira Coupling | High | Ligand-free conditions possible. | Can require higher temperatures. |
Solubility of Common Copper(I) Salts:
The solubility of the copper(I) source is a critical factor in its performance. While quantitative solubility data for CuCN·2LiCl in various solvents is scarce, a general overview of the solubility of related copper(I) salts can guide solvent selection.
Table 3: General Solubility of Copper(I) Salts in Organic Solvents
| Solvent | CuCl | CuBr | CuI | CuCN |
| Tetrahydrofuran (THF) | Sparingly Soluble | Sparingly Soluble | Soluble | Insoluble |
| Diethyl Ether | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | Insoluble |
| Dichloromethane (DCM) | Slightly Soluble | Slightly Soluble | Slightly Soluble | Insoluble |
| Dimethylformamide (DMF) | Soluble | Soluble | Soluble | Sparingly Soluble |
| Acetonitrile | Soluble | Soluble | Soluble | Sparingly Soluble |
| Toluene | Insoluble | Insoluble | Insoluble | Insoluble |
Experimental Protocols
Preparation of a 1.0 M Solution of CuCN·2LiCl in THF
This protocol is adapted from literature procedures for the in-situ preparation of the soluble copper reagent.
Materials:
-
Copper(I) cyanide (CuCN), dried under vacuum.
-
Lithium chloride (LiCl), anhydrous.
-
Anhydrous tetrahydrofuran (THF).
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add CuCN (1.0 eq) and LiCl (2.0 eq).
-
Heat the flask under vacuum to ensure all components are rigorously dried.
-
Cool the flask to room temperature and backfill with the inert atmosphere.
-
Add the required volume of anhydrous THF via syringe to achieve a 1.0 M concentration.
-
Stir the mixture at room temperature until all solids have dissolved, yielding a clear, slightly colored solution.
Caption: Workflow for the preparation of a CuCN·2LiCl solution in THF.
General Protocol for a Copper-Catalyzed Cross-Coupling Reaction
This protocol provides a general workflow for a cross-coupling reaction using a copper(I) catalyst. Specific conditions such as temperature, reaction time, and stoichiometry will vary depending on the substrates and the chosen copper source/solvent system.
Procedure:
-
To a reaction vessel under an inert atmosphere, add the copper(I) catalyst, any necessary ligands, and the aryl/vinyl halide.
-
Add the appropriate anhydrous solvent.
-
Add the organometallic reagent (e.g., Grignard reagent, organozinc reagent) dropwise at the desired temperature.
-
Stir the reaction mixture at the specified temperature for the required time.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A typical experimental workflow for a copper-catalyzed cross-coupling reaction.
Logical Framework for Reagent and Solvent Selection
The choice of the copper reagent and solvent system is a critical decision in reaction optimization. The following diagram illustrates a logical approach to this selection process.
Caption: A decision-making diagram for selecting the appropriate copper reagent and solvent.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Copper-catalysed photoinduced decarboxylative alkynylation: a combined experimental and computational study - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02213F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
The "Turbo" Advantage: A Comparative Guide to CuCN·2LiCl and Other Enhanced Grignard Reagents
For researchers, scientists, and drug development professionals navigating the complexities of carbon-carbon bond formation, the development of "Turbo" Grignard reagents has marked a significant leap forward. These enhanced organomagnesium compounds, characterized by the addition of lithium chloride (LiCl), offer superior performance in terms of reactivity, selectivity, and functional group tolerance compared to their traditional counterparts. This guide provides an in-depth comparison of CuCN·2LiCl with other prominent "Turbo" Grignard reagents, supported by experimental data and detailed protocols to aid in reagent selection and application.
The pioneering work of Knochel and coworkers demonstrated that the simple addition of LiCl to a Grignard reagent preparation dramatically accelerates halogen-magnesium exchange reactions.[1] This "turbo" effect is attributed to the ability of LiCl to break down the polymeric aggregates of Grignard reagents in solution, leading to the formation of more soluble and reactive monomeric species.[2][3][4] The increased reactivity does not compromise the scope of the reaction, allowing for transformations in the presence of a wide array of sensitive functional groups.[5]
Performance Comparison of "Turbo" Grignard Reagents
The efficacy of "Turbo" Grignard reagents is evident in their ability to facilitate challenging transformations with high yields and efficiency. Below is a summary of the performance of key "Turbo" Grignard reagents in various applications.
| Reagent/System | Key Application(s) | Substrate Scope | Typical Yields | Key Advantages |
| i-PrMgCl·LiCl | Halogen-magnesium exchange | Aryl, heteroaryl, and alkenyl bromides/iodides with sensitive functional groups (esters, nitriles, etc.).[1] | Good to excellent.[1] | High reactivity, broad functional group tolerance, mild reaction conditions.[6] |
| s-BuMgCl·LiCl | Halogen-magnesium exchange | Similar to i-PrMgCl·LiCl, particularly for sterically hindered substrates. | Good to excellent. | Enhanced reactivity for challenging exchanges. |
| TMPMgCl·LiCl (Knochel-Hauser Base) | Directed ortho-metalation (deprotonation) | Functionalized arenes and heteroarenes. | Excellent. | High regioselectivity, excellent for preparing functionalized aryl Grignards. |
| CuCN·2LiCl | Transmetalation of organomagnesium and organozinc reagents to organocopper species for subsequent reactions (e.g., conjugate addition, cross-coupling).[7][8][9] | Functionalized organomagnesium and organozinc reagents. | Good to excellent.[10] | Enables highly selective 1,4-additions and cross-coupling reactions.[10][11] |
| LaCl₃·2LiCl | Additive for selective 1,2-additions to carbonyls. | Grignard additions to ketones and imines. | Excellent. | Promotes selective 1,2-addition over other reaction pathways. |
The "Turbo" Effect: A Mechanistic Overview
The enhanced performance of "Turbo" Grignard reagents is rooted in their solution-state behavior. Grignard reagents typically exist in a complex equilibrium, known as the Schlenk equilibrium, involving various aggregated forms. The addition of LiCl shifts this equilibrium towards more reactive, monomeric organomagnesium species.
References
- 1. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. kanto.co.jp [kanto.co.jp]
- 6. Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. alfachemic.com [alfachemic.com]
- 8. in anhydrous tetrahydrofuran, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Grignard reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of CuCN.2LiCl: A Comprehensive Guide for Laboratory Professionals
The proper disposal of copper(I) cyanide di(lithium chloride) complex (CuCN.2LiCl) is a critical aspect of laboratory safety and environmental responsibility. Due to its cyanide component, this reagent is classified as a hazardous waste and necessitates a stringent disposal protocol. Adherence to these procedures is paramount to protect personnel and the environment from the acute toxicity of cyanide compounds.
Immediate Safety and Handling
Before initiating any disposal-related activities, it is imperative to consult the material's Safety Data Sheet (SDS) and be equipped with the appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to mitigate the risk of inhaling toxic dust or vapors. A key safety concern is the potential for cyanide compounds to react with acids to produce highly toxic hydrogen cyanide (HCN) gas; therefore, acids must be kept separate from cyanide waste streams.
In the event of a spill, the area should be evacuated if it occurs outside a fume hood. For spills contained within a fume hood, surfaces should be decontaminated.[1] All cleanup materials must be collected and disposed of as hazardous cyanide waste.[1]
Disposal Protocol: A Step-by-Step Approach
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[2][3] Laboratories must not dispose of this chemical down the drain or in regular trash. The following steps outline the procedure for managing this compound waste in a laboratory setting:
-
Waste Segregation and Collection : All waste containing this compound, including contaminated consumables like gloves, paper towels, and pipette tips, must be collected in a dedicated and clearly labeled hazardous waste container.[1] Solid and liquid wastes should be stored in separate containers.[1]
-
Container Management : Waste containers must be made of compatible materials, kept securely closed, and stored in a designated, well-ventilated area away from incompatible substances such as acids.[4]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," "Cyanide Waste," and "No Acids."[4]
-
Arrange for Pickup : Contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[1][2]
Key Disposal Parameters and Safety Information
For quick reference, the following table summarizes the essential quantitative data and safety parameters for the disposal of cyanide-containing waste.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [2] |
| Primary Disposal Method | Licensed Hazardous Waste Disposal Service | [2][3] |
| Spill Decontamination | Clean with pH 10 buffer, then 10% bleach solution | [1] |
| Waste Segregation | Separate solid and liquid cyanide waste | [1] |
| Container Labeling | "Hazardous Waste," "Cyanide Waste," "No Acids" | [4] |
| Incompatible Materials | Acids, isocyanates, nitrides, and oxidizers | [4] |
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical flow of operations for the safe management of this compound waste.
Chemical Treatment of Cyanide Waste
While professional disposal is the standard, some institutions may have protocols for the chemical treatment of dilute cyanide waste streams. A common method is alkaline chlorination, which oxidizes toxic cyanide to the less harmful cyanate.[4][5] This process must be carried out under strictly controlled alkaline conditions (pH ≥ 10) to prevent the formation of highly toxic cyanogen (B1215507) chloride (CNCl) and hydrogen cyanide (HCN) gases.[4] This procedure should only be performed by trained personnel following a specific, validated protocol approved by their institution's safety department.
By adhering to these stringent disposal procedures, researchers can ensure a safe laboratory environment and minimize the environmental impact of their work.
References
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of CuCN·2LiCl: A Comprehensive Guide
For researchers, scientists, and drug development professionals utilizing the highly reactive yet synthetically valuable Copper(I) cyanide di(lithium chloride) complex (CuCN·2LiCl), ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment and build unwavering trust in chemical handling protocols.
The CuCN·2LiCl complex, often used in anhydrous tetrahydrofuran (B95107) (THF) solution, is a powerful reagent in organic synthesis, notably for the formation of organocuprates.[1][2] However, its handling demands stringent safety measures due to the inherent hazards of its components: the acute toxicity of copper cyanide and the irritant nature of lithium chloride, compounded by the flammability and potential for peroxide formation of the THF solvent.[2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is non-negotiable when working with CuCN·2LiCl. The following table summarizes the required PPE, emphasizing complete protection from dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Given the high dermal toxicity, consider double-gloving. Dispose of contaminated gloves immediately and wash hands thoroughly after use.[4] |
| Eye and Face Protection | Safety glasses with side-shields or safety goggles | Essential to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body Protection | Flame-resistant lab coat | A lab coat made of a flame-resistant material is crucial due to the flammability of the THF solvent. |
| Chemical-resistant apron | To be worn over the lab coat for an additional layer of protection against spills. | |
| Respiratory Protection | Chemical fume hood | All handling of CuCN·2LiCl, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of toxic dust or vapors.[4] |
| Respirator | For situations where engineering controls may not be sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
Hazard Analysis and Data Presentation
The primary hazards associated with CuCN·2LiCl are summarized below. Understanding these risks is the first step toward mitigating them.
| Component | Key Hazards | GHS Pictograms | Hazard Statements |
| Copper(I) Cyanide (CuCN) | Acute toxicity (oral, dermal, inhalation)[4] | 💀 | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled. |
| Environmental hazard | 🌳 | H410: Very toxic to aquatic life with long lasting effects.[4] | |
| Lithium Chloride (LiCl) | Acute toxicity (oral)[5][6] | ❗ | H302: Harmful if swallowed.[5][6] |
| Skin and eye irritation[6][7] | ❗ | H315: Causes skin irritation. H319: Causes serious eye irritation.[6][7] | |
| Tetrahydrofuran (THF) (solvent) | Flammable liquid[2][3] | 🔥 | H225: Highly flammable liquid and vapor. |
| Eye irritation, respiratory irritation, carcinogenicity | ❗, ⚠️ | H319: Causes serious eye irritation. H335: May cause respiratory irritation. H351: Suspected of causing cancer.[2][3] |
Operational Plan: A Step-by-Step Protocol
A meticulous and systematic approach to handling CuCN·2LiCl is critical. The following workflow is designed to minimize risk at every stage of the process.
Experimental Protocol: Synthesis of an Organocuprate Reagent
The following is a generalized protocol for the preparation of an organocuprate reagent using CuCN·2LiCl. This procedure should be adapted based on the specific requirements of the reaction.
-
Preparation of CuCN·2LiCl Solution:
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous lithium chloride (2 equivalents) to a flame-dried flask equipped with a magnetic stir bar.
-
Heat the flask under vacuum to ensure the lithium chloride is completely dry.
-
After cooling to room temperature, add copper(I) cyanide (1 equivalent).
-
Introduce anhydrous THF via syringe and stir the mixture until a clear solution is formed.[8]
-
-
Formation of the Organocuprate:
-
In a separate flame-dried flask under an inert atmosphere, prepare the desired organolithium or Grignard reagent.
-
Cool the CuCN·2LiCl solution to the appropriate temperature (typically between -78 °C and 0 °C).
-
Slowly add the organometallic reagent to the stirred CuCN·2LiCl solution. The formation of the organocuprate is often indicated by a color change.
-
-
Reaction with Electrophile:
-
Once the organocuprate formation is complete, the electrophile is added slowly at a low temperature.
-
The reaction is allowed to proceed for the required time, with careful monitoring.
-
-
Workup and Quenching:
-
Upon completion, the reaction is carefully quenched by the slow addition of a suitable quenching agent (e.g., a saturated aqueous solution of ammonium (B1175870) chloride). This should be done at a low temperature and within the fume hood.
-
Disposal Plan
Proper disposal of all waste generated is as critical as safe handling. A clear and segregated waste stream is essential to prevent accidental reactions and ensure compliance with environmental regulations.
Key Disposal Considerations:
-
Cyanide Waste: All waste containing cyanide must be collected and kept at a basic pH to prevent the generation of highly toxic hydrogen cyanide gas.[6]
-
Segregation: Solid and liquid waste streams must be kept separate.[6]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste - Cyanide" and include the date of generation.[6]
-
Contaminated Materials: Any items that come into contact with CuCN·2LiCl, such as gloves, paper towels, and pipette tips, must be disposed of as solid hazardous waste.[6]
-
Acids: Keep all cyanide-containing waste away from acids to prevent the rapid evolution of hydrogen cyanide gas.[6]
By adhering to these stringent safety protocols, researchers can confidently and safely harness the synthetic power of CuCN·2LiCl, advancing scientific discovery while prioritizing the well-being of laboratory personnel and the environment.
References
- 1. Copper(I) cyanide di(lithium chloride) complex solution | Krackeler Scientific, Inc. [krackeler.com]
- 2. Copper(I) cyanide di(lithium chloride) complex solution Sigma-Aldrich [sigmaaldrich.com]
- 3. in anhydrous tetrahydrofuran, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Lithium Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. carlroth.com [carlroth.com]
- 7. uprm.edu [uprm.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
